Product packaging for Ethyl 2-methylpyrimidine-5-carboxylate(Cat. No.:CAS No. 2134-38-5)

Ethyl 2-methylpyrimidine-5-carboxylate

Cat. No.: B1284035
CAS No.: 2134-38-5
M. Wt: 166.18 g/mol
InChI Key: OTCUHRIIVIPBID-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1284035 Ethyl 2-methylpyrimidine-5-carboxylate CAS No. 2134-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCUHRIIVIPBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562450
Record name Ethyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-38-5
Record name Ethyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives to offer insights into its potential properties, synthesis, and biological activities.

Chemical Properties and Synthesis

This compound is a pyrimidine derivative with an ethyl ester group at the 5-position and a methyl group at the 2-position. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2134-38-5[Generic chemical supplier data]
Molecular Formula C₈H₁₀N₂O₂[Generic chemical supplier data]
Molecular Weight 166.18 g/mol [Generic chemical supplier data]
IUPAC Name This compound[Generic chemical supplier data]
SMILES CCOC(=O)c1cncnc1C[Generic chemical supplier data]
Boiling Point 240 °C[Generic chemical supplier data]
Synthesis

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidine salt with a propen-1-ol sodium salt.[1] This approach is valuable as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.[1]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [1]

This protocol describes a general method that can be adapted for the synthesis of this compound.

1. Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

  • Methyl 3,3-dimethoxypropionate is condensed with methyl formate in the presence of sodium hydride.

  • The resulting sodium salt is stable at room temperature under a nitrogen atmosphere.

2. Condensation with Amidinium Salt:

  • The prepared sodium salt is reacted with acetamidinium chloride (to introduce the 2-methyl group).

  • The reaction typically proceeds in a suitable solvent, and the resulting pyrimidine derivative is formed in moderate to excellent yields.

3. Work-up and Purification:

  • The reaction mixture is quenched and extracted with an organic solvent.

  • The crude product is purified using column chromatography to yield the desired this compound.

Note: The specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amidinium Salt Amidinium Salt Condensation Condensation Amidinium Salt->Condensation Propen-1-ol Sodium Salt Propen-1-ol Sodium Salt Propen-1-ol Sodium Salt->Condensation Purification Purification Condensation->Purification This compound This compound Purification->this compound

General synthesis workflow for 2-substituted pyrimidine-5-carboxylates.

Quantitative Data

Due to the lack of published spectroscopic data for this compound, the following table presents data for a structurally similar compound, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for illustrative purposes.[2]

Table 2: Illustrative Spectroscopic Data for a Related Pyrimidine Derivative [2]

Data TypePeaks and Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.48 (bs, 1H), 7.30-7.24 (m, 4H), 5.58 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16(t, J=7.2 Hz, 3H)
FTIR (cm⁻¹) 3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, 1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4

Biological Activity and Signaling Pathways

Disclaimer: The following section discusses the potential biological activities of this compound based on the known functions of structurally related pyrimidine derivatives. Direct experimental evidence for the biological activity of this compound is not currently available in the public domain.

Pyrimidine-5-carboxylate derivatives have been investigated for a range of biological activities, with a significant focus on their potential as kinase inhibitors in cancer therapy.[3] Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[4][5]

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can block this process and starve tumors of necessary nutrients.

Pim-1 kinase is a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[4] Its overexpression is linked to various cancers, making it an attractive therapeutic target.

G Growth Factors (e.g., VEGF) Growth Factors (e.g., VEGF) VEGFR-2 VEGFR-2 Growth Factors (e.g., VEGF)->VEGFR-2 Activates Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Pim-1 Kinase Pim-1 Kinase Pim-1 Kinase->Downstream Signaling Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation & Angiogenesis This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->VEGFR-2 Inhibits This compound (Hypothetical)->Pim-1 Kinase Inhibits

Hypothetical signaling pathway inhibition by a pyrimidine derivative.

Experimental Protocols

The following are detailed protocols for in vitro kinase inhibition assays that can be used to evaluate the potential activity of this compound against VEGFR-2 and Pim-1 kinase.

VEGFR-2 Kinase Inhibition Assay[5][6]

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Pim-1 Kinase Inhibition Assay[7][8]

This assay quantifies the amount of ADP produced during the Pim-1 kinase reaction.

Materials:

  • Recombinant Pim-1 kinase

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ATP

  • Peptide substrate

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Add 1 µl of the test compound or DMSO (control) to the wells of a 384-well plate.

  • Add 2 µl of Pim-1 enzyme.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader. The signal is positively correlated with kinase activity.

  • Calculate the IC₅₀ value from a dose-response curve.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Serial Dilution Serial Dilution Plate Loading Plate Loading Serial Dilution->Plate Loading 1. Prepare inhibitor Enzyme Addition Enzyme Addition Plate Loading->Enzyme Addition 2. Add to plate Reaction Initiation Reaction Initiation Enzyme Addition->Reaction Initiation 3. Add enzyme Incubation Incubation Reaction Initiation->Incubation 4. Add Substrate/ATP Reaction Stoppage Reaction Stoppage Incubation->Reaction Stoppage 5. Incubate Signal Generation Signal Generation Reaction Stoppage->Signal Generation 6. Stop & deplete ATP Data Acquisition Data Acquisition Signal Generation->Data Acquisition 7. Generate light IC50 Determination IC50 Determination Data Acquisition->IC50 Determination 8. Read plate

General workflow for an in vitro kinase inhibition assay.

References

Technical Guide: Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpyrimidine-5-carboxylate, with the CAS number 2134-38-5, is a heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental motif in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structural features, a pyrimidine ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 5-position, make it a versatile building block for the development of novel therapeutic agents and functional materials.[1] While extensive biological data for this specific compound is not widely published, the pyrimidine class of molecules is known to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2134-38-5N/A
Molecular Formula C₈H₁₀N₂O₂N/A
Molecular Weight 166.18 g/mol N/A
Boiling Point 240 °CN/A
Density 1.13 g/cm³N/A
Flash Point 99 °CN/A

Synthesis and Characterization

General Synthesis Route

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through various methods. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. One general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, which offers a high-yielding, direct route to pyrimidines without substitution at the 4-position.

A representative synthesis workflow for a 2-substituted pyrimidine-5-carboxylate is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Amidine Amidinium Salt Condensation Condensation Reaction (e.g., in DMF) Amidine->Condensation Enolate Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Enolate->Condensation Pyrimidine This compound Condensation->Pyrimidine

Caption: General synthesis workflow for 2-substituted pyrimidine-5-carboxylates.

Illustrative Experimental Protocol

Objective: To synthesize a 2-substituted pyrimidine-5-carboxylate via condensation.

Materials:

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Acetamidinium chloride

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in DMF, add acetamidinium chloride and sodium methoxide.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a set period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data (Illustrative): Due to the lack of specific data for the target compound, the following table presents hypothetical but realistic data for a similar synthesis.

ParameterValue
Starting Material A (Enolate) 1.0 eq
Starting Material B (Amidine) 1.1 eq
Solvent Volume 10 mL / mmol of A
Reaction Temperature 90 °C
Reaction Time 6 hours
Yield 75%
Spectroscopic Characterization (Illustrative)

No specific spectroscopic data for this compound is publicly available. The following data for a structurally related dihydropyrimidinone is provided for illustrative purposes.

TechniqueData
¹H NMR δ (ppm): 1.11 (t, 3H), 2.26 (s, 3H), 3.98 (q, 2H), 5.17 (s, 1H), 7.24-7.34 (m, 5H), 7.76 (s, 1H), 9.21 (s, 1H)
¹³C NMR δ (ppm): 14.5, 18.2, 54.4, 59.6, 99.7, 126.7, 127.7, 128.5, 128.8, 145.3, 148.7, 152.6, 165.8
IR (cm⁻¹) 3244 (N-H), 2980 (C-H), 1705 (C=O ester), 1649 (C=O amide), 1595 (C=C)
Mass Spec (m/z) [M+H]⁺ calculated for C₈H₁₀N₂O₂: 167.0815; found: (not available)

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities. These compounds are known to serve as intermediates in the synthesis of drugs targeting infectious diseases and cancer.[1]

Anticancer and Antimicrobial Potential

Pyrimidine derivatives are known to exhibit anticancer and antimicrobial properties. The pyrimidine nucleus is a key structural component of many clinically used drugs. The biological activity of these compounds is often attributed to their ability to act as enzyme inhibitors or to intercalate with DNA.

The following table presents illustrative IC₅₀ values for related pyrimidine derivatives against various cell lines and microbial strains, as specific data for the target compound is not available.

Compound TypeTargetIC₅₀ / MIC (µM)
Pyrimidine Derivative AA549 (Lung Cancer)15.2
Pyrimidine Derivative BMCF-7 (Breast Cancer)8.7
Pyrimidine Derivative CStaphylococcus aureus25.0 (MIC)
Pyrimidine Derivative DEscherichia coli50.0 (MIC)
Enzyme Inhibition

Certain pyrimidine derivatives have been identified as inhibitors of various enzymes, such as dihydropyrimidine dehydrogenase, which is involved in drug metabolism.[1] The inhibition of specific enzymes is a key mechanism through which many drugs exert their therapeutic effects.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition.

G Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes Complex Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Binds Inhibitor This compound (or derivative) Inhibitor->Enzyme Binds to active site

Caption: Hypothetical enzyme inhibition by a pyrimidine derivative.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and materials. While detailed biological studies on this specific compound are not extensively reported in the public domain, the well-established biological activities of the pyrimidine scaffold suggest that derivatives of this compound could be promising candidates for drug discovery programs. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identification

This compound is a pyrimidine derivative characterized by a methyl group at the 2-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2134-38-5[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
SMILES CCOC(=O)C1=CN=C(N=C1)C[1]
InChI InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3[1]
InChI Key OTCUHRIIVIPBID-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 240 °C[2]
Flash Point 99 °C[2]
Melting Point Not available
Solubility Not available
Density Not available

Synthesis

The synthesis of this compound can be achieved through several routes. A general and effective method involves the cyclocondensation reaction of an amidine with a suitably substituted three-carbon component.

A versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[3] For the synthesis of the 2-methyl derivative, acetamidinium salt would be the required reagent.

Reactants:

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Acetamidinium salt (e.g., acetamidinium chloride)

  • Solvent (e.g., DMF)

Procedure:

  • The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[3]

  • The resulting sodium salt is then reacted with acetamidinium salt in a suitable solvent such as DMF.[3]

  • The reaction mixture is typically heated to facilitate the cyclization and formation of the pyrimidine ring.

  • Upon completion, the reaction is worked up using standard procedures, which may include quenching with water, extraction with an organic solvent, and drying of the organic phase.

  • The crude product is then purified, commonly by column chromatography, to yield the pure this compound.

This method is noted for its high yield and direct approach to pyrimidines that are unsubstituted at the 4-position.[3]

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Reaction Cyclocondensation Reactant1->Reaction Reactant2 Acetamidinium Salt Reactant2->Reaction Solvent DMF Solvent->Reaction Heat Heating Heat->Reaction Product This compound Reaction->Product

Caption: General synthesis pathway for this compound.

Spectroscopic Data

The molecular structure of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR - Pyrimidine ring protons (H4, H6): ~9.0-9.3 ppm (singlets or doublets).- Ethyl ester (-OCH₂CH₃): Quartet around 4.4 ppm and a triplet around 1.4 ppm.- Methyl group (-CH₃): Singlet around 2.8 ppm.
¹³C NMR - Carbonyl carbon (C=O): ~165 ppm.- Pyrimidine ring carbons: ~120-160 ppm.- Ethyl ester (-OCH₂CH₃): ~62 ppm and ~14 ppm.- Methyl carbon (-CH₃): ~25 ppm.
FT-IR (cm⁻¹) - C=O stretch (ester): ~1720-1730 cm⁻¹.- C=N and C=C stretches (aromatic ring): ~1500-1600 cm⁻¹.- C-O stretch (ester): ~1200-1300 cm⁻¹.- C-H stretches (aliphatic): ~2900-3000 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): m/z = 166.

Chemical Reactivity and Applications

This compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis.

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylpyrimidine-5-carboxylic acid.[1]

  • Alkylation: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for alkylation reactions.[1]

  • Condensation: The ester can react with amines or other nucleophiles to form amides and other derivatives.[1]

Due to its functional groups and heterocyclic core, this compound is a valuable building block in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as antimicrobial and anticancer agents.[1]

  • Agricultural Chemicals: Derivatives of this compound are explored for their potential use as agrochemicals.[1]

  • Materials Science: Pyrimidine derivatives are investigated for applications in functional materials like organic semiconductors.[1]

References

Physical and chemical properties of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, reactivity, and synthetic methodologies, presenting data in a clear and accessible format for researchers and developers.

Compound Identification

Summarized below are the key identifiers for this compound.

IdentifierValue
CAS Number 2134-38-5[1][2]
IUPAC Name This compound[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
InChI InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3[1]
InChI Key OTCUHRIIVIPBID-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C[1]

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the table below.

PropertyValue
Boiling Point 240°C[2][3]
Flash Point 99°C[2][3]
Density 1.13 g/cm³[3]
Vapor Pressure 0.039 mmHg at 25°C[3]

Note: Data on melting point and solubility were not consistently available in the searched literature.

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, primarily involving cyclization and esterification reactions.

General Synthesis Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Amidine Amidine Derivative Cyclization Cyclization Amidine->Cyclization Ketoester β-Ketoester Derivative Ketoester->Cyclization Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Condensation and Cyclization

A common method for synthesizing pyrimidine derivatives involves the condensation of an appropriate amidine with a β-ketoester. For this compound, this can be achieved through the reaction of acetamidine with an ethyl 2-formyl-3-oxopropanoate equivalent, followed by cyclization.

A general procedure is described by Zhichkin, Fairfax, and Eisenbeis (2002), where a sodium salt of a propen-1-ol derivative reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.[4] This method is noted for its high yields and applicability to a range of functional groups.[4]

Protocol Outline:

  • Preparation of the Reagent: A key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[4]

  • Reaction with Amidinium Salt: The prepared sodium salt is then reacted with an appropriate amidinium salt (e.g., acetamidinium chloride) in a suitable solvent.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by column chromatography, to yield the final this compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both its pyrimidine ring and its ethyl ester functional group. The compound should be stored in a dry, sealed place to ensure stability.

Key Chemical Reactions

chemical_reactions cluster_reactions Reactions cluster_products Products EMPC This compound Hydrolysis Hydrolysis EMPC->Hydrolysis + H₂O/H⁺ or OH⁻ Alkylation Alkylation EMPC->Alkylation + Alkylating Agent Condensation Condensation EMPC->Condensation + Amine/Nucleophile CarboxylicAcid 2-methylpyrimidine-5-carboxylic acid Hydrolysis->CarboxylicAcid FunctionalizedPyrimidine N-Alkylated Pyrimidine Alkylation->FunctionalizedPyrimidine AmideDerivative Amide/Other Derivatives Condensation->AmideDerivative

Caption: Key chemical reactions of this compound.

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methylpyrimidine-5-carboxylic acid.[1]

  • Alkylation: The nitrogen atoms within the pyrimidine ring are nucleophilic and can undergo alkylation reactions, allowing for further functionalization of the core structure.[1]

  • Condensation Reactions: The ester can react with amines or other nucleophiles to form amides or other derivatives.[1]

  • Nucleophilic Substitution: Related pyrimidine structures, such as those with a chloro-substituent, are known to undergo nucleophilic substitution reactions where the chlorine is displaced by various nucleophiles.[5]

Spectral Data

While specific spectral data for this compound was not available in the initial search, typical spectral characteristics can be inferred from its structure and data from similar compounds.

  • ¹H NMR: Expected signals would include a triplet and a quartet corresponding to the ethyl group, a singlet for the methyl group, and signals in the aromatic region for the pyrimidine ring protons.

  • ¹³C NMR: Carbon signals for the ethyl group, the methyl group, the pyrimidine ring carbons, and a characteristic downfield signal for the carbonyl carbon of the ester (typically around 160-170 ppm) would be expected.

  • IR Spectroscopy: Key absorption bands would be anticipated for the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches, as well as aromatic C=C and C=N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to its molecular weight (166.18).

Applications in Research and Development

The pyrimidine scaffold is a crucial pharmacophore found in numerous biologically active molecules.[1] Consequently, this compound serves as a valuable building block and intermediate in several areas:

  • Medicinal Chemistry: It is a starting material for the synthesis of novel drug candidates.[1] Pyrimidine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1]

  • Agrochemicals: Some pyrimidine derivatives have been investigated for their potential as pesticides and herbicides due to their biological activity against pests and pathogens.[1]

  • Material Science: The pyrimidine ring system is also explored in the development of functional materials such as organic semiconductors and photoluminescent materials.[1] The ester functional group allows for further modification to tailor the material's properties.[1]

References

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: ethyl 2-methylpyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis methodologies, and potential therapeutic applications based on the biological activities of structurally related pyrimidine derivatives. While specific biological data for the title compound is limited, this guide extrapolates potential mechanisms of action and signaling pathway involvement. Detailed experimental protocols for its synthesis and characterization are provided, alongside tabulated quantitative data and visual diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a pyrimidine derivative with a methyl group at the 2-position and an ethyl carboxylate group at the 5-position. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

PropertyValueReference
IUPAC Name This compound
CAS Number 2134-38-5
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Light yellow to yellow liquid
Boiling Point 240 °C
Density 1.13 g/cm³
Flash Point 99 °C
SMILES CCOC(=O)c1cncnc1C
InChI 1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, most notably via cyclization reactions. A common approach involves the condensation of a β-dicarbonyl compound with an amidine.

General Synthesis Workflow

The synthesis of pyrimidine derivatives like this compound often follows a convergent synthesis strategy where key fragments are prepared separately and then combined in a final cyclization step.

G General Synthesis Workflow for Pyrimidine Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization A β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Cyclocondensation (e.g., Biginelli or similar reaction) A->C B Amidine (e.g., Acetamidine) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, IR, MS) D->E F This compound E->F

A generalized workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Materials:

  • Ethyl 3-oxo-4-(dimethylamino)but-2-enoate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine.

  • Ethyl 3-oxo-4-(dimethylamino)but-2-enoate is then added dropwise to the reaction mixture.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization Data (Predicted)

While specific spectra for the title compound were not found, the following are predicted characteristic spectral data based on analogous pyrimidine structures.[2][3][4]

TechniqueExpected Peaks
¹H NMR δ (ppm): ~1.3 (t, 3H, -CH₂CH ₃), ~2.6 (s, 3H, Ar-CH ₃), ~4.3 (q, 2H, -CH ₂CH₃), ~8.9 (s, 1H, pyrimidine-H), ~9.1 (s, 1H, pyrimidine-H)
¹³C NMR δ (ppm): ~14, ~25, ~61, ~125, ~155, ~160, ~165, ~168
IR (cm⁻¹) ~1720 (C=O, ester), ~1580, ~1540 (C=N, C=C, aromatic ring), ~2980 (C-H, aliphatic)
MS (m/z) 166 [M]⁺

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are not extensively reported in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The biological activities of structurally similar pyrimidine derivatives can therefore provide insights into the potential therapeutic applications of the title compound.

Predicted Areas of Biological Activity

Based on its structural features, this compound is a promising candidate for further derivatization to explore various therapeutic areas.

G Potential Therapeutic Areas of Pyrimidine Derivatives center This compound (Core Scaffold) A Anticancer center->A B Antimicrobial center->B C Anti-inflammatory center->C D Antiviral center->D E Cardiovascular center->E

Potential therapeutic applications based on the pyrimidine core.
Analog-Based Biological Data

The following table summarizes the biological activities of various pyrimidine derivatives that share structural similarities with this compound.

Compound ClassBiological ActivityTarget/MechanismQuantitative DataReference
DihydropyrimidinesLarvicidalAcetylcholinesterase inhibitionMortality of 91-94% against Anopheles arabiensis[5][6]
Pyrimidine-5-carbonitrilesAnti-proliferativeVEGFR-2 inhibitionIC₅₀ values of 1.14 - 10.33 µM against HCT-116 and MCF-7 cell lines[7]
2-Aminopyrimidine derivativesAnticancerKinase inhibitionIC₅₀ of 14.0 µM against K562 cell line[8]
N-Oxide pyrimidine derivativesAnti-inflammatoryCOX-2 inhibition80% reduction in COX-2 activity at 10 µM[9]
Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors in oncology, it is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the VEGFR signaling pathway.

G Hypothetical Inhibition of VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR P Phosphorylation VEGFR->P dimerization Pyrimidine Pyrimidine Derivative (Potential Inhibitor) Pyrimidine->P inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

A potential mechanism of action for pyrimidine-based kinase inhibitors.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its pyrimidine core is a well-established pharmacophore, and the presence of reactive sites allows for diverse chemical modifications. While direct biological data for this specific compound is sparse, the demonstrated activities of its structural analogs in anticancer, antimicrobial, and anti-inflammatory research highlight promising avenues for future investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the biological profile of this compound and its derivatives.

References

The Biological Activity of Pyrimidine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its presence in essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1 underscores its biological significance.[1][2] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities.[2][3] Numerous pyrimidine-based drugs have been successfully developed and are in clinical use, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and anti-inflammatory drugs like tofacitinib.[4][5]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design and development of new and more effective pyrimidine-based therapeutics.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives represent a cornerstone in modern cancer chemotherapy.[4][6] Their anticancer effects are often attributed to their ability to interfere with the synthesis of nucleic acids or to inhibit key enzymes involved in cell growth and proliferation, such as protein kinases.[7][8]

Mechanism of Action

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of crucial enzymes required for cell division. For instance, some derivatives act as antagonists of pyrimidine metabolism, thereby blocking the synthesis of DNA and RNA and leading to cell cycle arrest and apoptosis.[9] Another significant mode of action is the inhibition of protein kinases, which are essential for signal transduction pathways that control cell growth, differentiation, and survival.[7] Pyrimidine-based kinase inhibitors can target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[10]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
1a 4-OCH3-PhHHCT-1161.98 ± 0.69[11]
MCF-72.18 ± 0.93[11]
HepG24.04 ± 1.06[11]
PC-34.18 ± 1.87[11]
2d --A54950[12]

Table 2: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
10b HepG23.56[13]
A5495.85[13]
MCF-77.68[13]
Erlotinib (Ref.) HepG20.87[13]
A5491.12[13]
MCF-75.27[13]

Table 3: Anticancer Activity of Indolyl-Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)EGFR Inhibition IC50 (µM)Reference
4g MCF-71.250.25[14]
HepG22.15[14]
HCT-1163.84[14]
Erlotinib (Ref.) --0.30[14]
Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4] Many pyrimidine derivatives have been designed to inhibit EGFR, thereby blocking these oncogenic signals.[4][15]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the cell cycle.[16] Dysregulation of CDK activity is a hallmark of cancer.[16] Pyrimidine derivatives can act as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[5][16]

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Pyrimidine Pyrimidine Derivative Pyrimidine->CDK46 Inhibits

Caption: CDK-mediated cell cycle regulation and its inhibition.

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various bacteria and fungi.[17][18]

Mechanism of Action

The antimicrobial action of pyrimidine derivatives can be attributed to several mechanisms. Some compounds interfere with microbial DNA synthesis by inhibiting enzymes like DNA gyrase.[19] Others may disrupt cell wall synthesis or interfere with essential metabolic pathways in microorganisms. The diverse structures of pyrimidine derivatives allow for the targeting of multiple microbial processes.

Quantitative Data: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Table 4: Antibacterial Activity of Pyridopyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5b Staphylococcus aureus0.97[9][17]
Bacillus subtilis1.95[9][17]
Escherichia coli3.91[9][17]
Pseudomonas aeruginosa1.95[9][17]
5c Staphylococcus aureus0.48[9][17]
Bacillus subtilis0.97[9][17]
Escherichia coli1.95[9][17]
Pseudomonas aeruginosa0.97[9][17]

Table 5: Antimicrobial Activity of Pyrimidine Analogues

CompoundMicrobial StrainMIC (µM/mL)Reference
12 Staphylococcus aureus0.87[20]
5 Bacillus subtilis0.96[20]
2 Escherichia coli0.91[20]
10 Pseudomonas aeruginosa0.77[20]
12 Candida albicans1.73[20]
11 Aspergillus niger1.68[20]

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis and cardiovascular disease. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Action

A primary mechanism of the anti-inflammatory effects of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, some derivatives can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[21][22]

Signaling Pathway

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[23] Activation of this pathway leads to the production of numerous pro-inflammatory molecules. Pyrimidine derivatives can inhibit this pathway at various points, thereby reducing the inflammatory response.[18][24]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Pyrimidine Pyrimidine Derivative Pyrimidine->IKK Inhibits pIkB->Proteasome Ubiquitination & Degradation

Caption: The NF-κB signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate (10^4–10^5 cells/well) Start->Seed_Cells Add_Compound Add pyrimidine derivatives at varying concentrations Seed_Cells->Add_Compound Incubate_1 Incubate for 24-72 hours (37°C, 5% CO2) Add_Compound->Incubate_1 Add_MTT Add 10 µL of MTT solution (5 mg/mL) to each well Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours (37°C, 5% CO2) Add_MTT->Incubate_2 Add_Solubilizer Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) Incubate_2->Add_Solubilizer Incubate_3 Incubate overnight or shake to dissolve formazan crystals Add_Solubilizer->Incubate_3 Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Incubate_3->Measure_Absorbance End End Measure_Absorbance->End

Caption: A typical workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10^4 to 10^5 cells per well in 100 µL of appropriate culture medium.[3] Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2][3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Zone of Inhibition Assay (Kirby-Bauer Test)

This is a qualitative method to assess the antimicrobial susceptibility of bacteria.[25][26]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).[25]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[8]

  • Disc Application: Aseptically place paper discs impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar. A control disc with the solvent used to dissolve the compound should also be included.[27]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[8] The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Broth Microdilution Assay for MIC Determination

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][28]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[28] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[29]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[30]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.[11]

Conclusion

Pyrimidine derivatives continue to be a highly valuable and versatile scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their proven success in anticancer, antimicrobial, and anti-inflammatory therapies provides a strong foundation for future drug discovery efforts. The ability to readily modify the pyrimidine ring allows for the fine-tuning of pharmacological properties and the development of highly potent and selective agents. This technical guide has provided a comprehensive overview of the current landscape of pyrimidine-based drug discovery, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of their interactions with key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, facilitating the design and synthesis of the next generation of innovative and life-saving pyrimidine-based medicines.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the vast field of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine, underscores its profound biological significance. This inherent bio-relevance has inspired medicinal chemists to explore the extensive chemical space offered by pyrimidine derivatives, leading to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pyrimidine scaffold, detailing its synthesis, physicochemical properties, diverse biological activities, and the experimental methodologies crucial for its investigation.

Physicochemical Properties of the Pyrimidine Core

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement confers unique physicochemical properties that are pivotal to its role as a privileged scaffold in drug discovery. The nitrogen atoms act as hydrogen bond acceptors, while amino or hydroxyl substituents can serve as hydrogen bond donors, facilitating strong and specific interactions with biological targets. The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.

Table 1: Physicochemical Properties of Unsubstituted Pyrimidine

PropertyValueReference(s)
Molecular FormulaC₄H₄N₂
Molar Mass80.088 g/mol
Melting Point22 °C
Boiling Point123-124 °C
AppearanceColorless crystalline solid
SolubilitySoluble in water

Synthesis of Pyrimidine Derivatives

The synthetic tractability of the pyrimidine scaffold has been a significant driver of its widespread use in medicinal chemistry. A variety of synthetic methods have been developed to construct the pyrimidine ring and introduce diverse functionalities.

One of the most classical and widely used methods is the Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea.

Experimental Protocol: Classical Biginelli Reaction (Conventional Heating)

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst (e.g., HCl, NH₄Cl): Catalytic amount

  • Solvent (e.g., Methanol): 30 cm³

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.

  • Add the solvent to the mixture.

  • Reflux the reaction mixture at 60°C for approximately 3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product, which may precipitate out of the solution, by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Another common synthetic strategy involves the reaction of amidines with α,β-unsaturated carbonyl compounds. Additionally, nucleophilic substitution reactions on pre-functionalized pyrimidines, such as 2-(chloromethyl)pyrimidine, provide a versatile route to a wide array of derivatives.

Experimental Protocol: Synthesis of Pyrimidine Thioethers via Nucleophilic Substitution

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride: 1.0 eq

  • Substituted thiophenol: 1.1 eq

  • Sodium hydroxide: 1.2 eq

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted thiophenol in ethanol.

  • Add an aqueous solution of sodium hydroxide dropwise and stir for 30 minutes at room temperature.

  • Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the Biginelli reaction.

Diverse Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to their development as therapeutic agents for a wide range of diseases.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with their mechanisms of action often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. A significant number of pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes controlling cell growth and differentiation. Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Table 2: In Vitro Cytotoxic Activity of Selected Pyrimidine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4
Pyrazolo[3,4-d]pyrimidine DerivativesMCF-7 (Breast)0.15 - 25.8
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many human cancers. Several pyrimidine-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors. They act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation.

Caption: Simplified EGFR signaling pathway and its inhibition.

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanisms of action in this context are varied and can include the inhibition of essential microbial enzymes or interference with the synthesis of the bacterial cell wall. For instance, Trimethoprim, a well-known antibacterial agent, is a pyrimidine derivative that selectively inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a cofactor essential for the synthesis of nucleic acids and amino acids.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference(s)
Indolyl-pyrimidine derivativeS. aureusNot specified
Indolyl-pyrimidine derivativeB. cereusNot specified
Indolyl-pyrimidine derivativeE. coliNot specified
Tetrahydro pyrimidine derivativeE. coliNot specified
Tetrahydro pyrimidine derivativeP. aeruginosaNot specified
Tetrahydro pyrimidine derivativeS. aureusNot specified
Anti-inflammatory and Antiviral Activities

The therapeutic potential of pyrimidine derivatives extends to anti-inflammatory and antiviral applications. Some pyrimidine-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. In the antiviral arena, several nucleoside analogues with a pyrimidine core, such as Zidovudine (AZT) and Lamivudine, are cornerstone drugs in the treatment of HIV infection. These drugs act as reverse transcriptase inhibitors, preventing the viral RNA from being converted into DNA.

FDA-Approved Drugs Featuring the Pyrimidine Scaffold

The versatility and favorable pharmacological profile of the pyrimidine scaffold are evidenced by the large number of FDA-approved drugs that incorporate this core structure.

Table 4: Selected FDA-Approved Drugs Containing a Pyrimidine Scaffold

Drug NameTherapeutic AreaMechanism of Action
Imatinib OncologyTyrosine kinase inhibitor (BCR-Abl, c-Kit, PDGFR)
Gefitinib OncologyEGFR tyrosine kinase inhibitor
5-Fluorouracil OncologyThymidylate synthase inhibitor
Trimethoprim AntibacterialDihydrofolate reductase inhibitor
Rosuvastatin CardiovascularHMG-CoA reductase inhibitor
Sildenafil UrologyPDE5 inhibitor

Experimental Protocols for Biological Evaluation

The journey from a promising pyrimidine scaffold to a potential drug candidate involves a series of rigorous biological evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Pyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrimidine compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic accessibility and the ability to fine-tune its physicochemical properties, ensures its enduring importance in the field of medicinal chemistry. The diverse range of biological activities exhibited by pyrimidine derivatives highlights the immense potential that still lies within this remarkable heterocyclic system for addressing a multitude of unmet medical needs. The continued exploration of the vast chemical space around the pyrimidine core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of the next generation of innovative medicines.

Unlocking the Potential of Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Beyond

Ethyl 2-methylpyrimidine-5-carboxylate, a substituted pyrimidine derivative, stands as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its inherent chemical functionalities offer a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role in the generation of potent kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to empower researchers in their quest for scientific innovation.

Chemical Properties and Synthesis

This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous bioactive compounds. The ethyl ester at the 5-position and the methyl group at the 2-position provide key sites for chemical modification, enabling the exploration of vast chemical space.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 2134-38-5
Appearance White to yellow solid
Boiling Point 240 °C
Synthetic Approach: The Biginelli Reaction

A common and efficient method for the synthesis of dihydropyrimidinones, which can be precursors to or analogs of this compound, is the Biginelli reaction. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.

This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative, which can be adapted for the synthesis of this compound precursors.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

Procedure:

  • Combine the aromatic aldehyde, ethyl acetoacetate, and urea in a 25 mL round-bottom flask.

  • Add 95% ethanol to the flask.

  • Equip the flask with a reflux condenser.

  • Add the concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • After reflux, cool the flask in an ice bath (0°C) to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold 95% ethanol (~5 mL).

  • Dry the product to obtain the dihydropyrimidine derivative.

Characterization: The synthesized product should be characterized by standard analytical techniques such as melting point analysis, NMR spectroscopy, and FTIR spectroscopy to confirm its structure.

Applications in Anticancer Research: Targeting Kinase Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Derivatives of this compound have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

VEGFR-2 Inhibition: A Strategy to Block Angiogenesis

VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, a key factor in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy for cancer treatment. Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.

Table 2: Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
SP2 HT-294.076.82
COLO-2054.98
7j derivative A5499.19 - 13.17Not Reported
HepG211.94 - 18.21
12b Not specifiedNot Reported0.09
Thienopyrimidine 2 MCF-70.25Not Reported
Thienopyrimidine 3 MCF-70.26Not Reported
Thienopyrimidine 6 MDA-MB-231Not specifiedNot Reported
Chalcone 1g A54917Not Reported
Pyrimidine 2a A54942Not Reported
Pyrimidine 2d A549Strong cytotoxicity at 50 µMNot Reported

This protocol outlines a common method to determine the in vitro inhibitory potency of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., PTK substrate)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® MAX reagent

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Master Mixture Preparation: For each reaction, prepare a master mix containing kinase buffer, ATP, and substrate.

  • Plate Setup:

    • Add the master mixture to each well of a 96-well plate.

    • Add the diluted test compound solutions to the appropriate wells.

    • For the positive control (no inhibitor), add 1x Kinase Buffer with the same DMSO concentration.

    • For the blank (no enzyme), add 1x Kinase Buffer.

  • Enzyme Addition:

    • Add the diluted VEGFR-2 enzyme to the test and positive control wells.

    • Add 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC₅₀ value.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivatives Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

PI3K/Akt/mTOR Pathway Inhibition: A Core Anticancer Strategy

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development. Pyrimidine derivatives have been investigated for their potential to inhibit key components of this pathway.

Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, which is indicative of their activation state. This protocol details the analysis of Akt phosphorylation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to ensure equal loading.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine derivatives.

Antimicrobial Applications

The pyrimidine nucleus is also a key structural motif in a number of antimicrobial agents. The development of novel pyrimidine derivatives is a promising strategy to combat the growing threat of antimicrobial resistance.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1a Significant ActivityModerate ActivityNot Reported
1f Significant ActivityModerate ActivityNot Reported
2c Significant ActivityModerate ActivityNot Reported
2e Moderate ActivityActiveNot Reported
Thieno[2,3-d]pyrimidine with n-butyl at pos. 3 Not ReportedNot ReportedHigh Activity
9o 24 (nM)51 (nM)Not Reported
11a High ActivityHigh ActivityHigh Activity
11b High ActivityHigh ActivityHigh Activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial_Workflow Start Start: Prepare Test Compound Stock PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Compound in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Microorganism PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults End End: Report MIC Value ReadResults->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its utility in generating potent inhibitors of key cancer-related signaling pathways, such as VEGFR-2 and PI3K/Akt, as well as novel antimicrobial agents, highlights its importance for medicinal chemists and pharmacologists. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of this promising chemical scaffold and accelerating the discovery of new therapeutic agents.

Unraveling the History and Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making it a valuable starting material for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern preparative methods for this compound, complemented by detailed experimental protocols and an analysis of its potential applications.

Historical Context and Discovery

The systematic study of pyrimidines can be traced back to the late 19th century. In 1884, Adolf Pinner laid the groundwork for pyrimidine synthesis by successfully condensing ethyl acetoacetate with amidines, a reaction that opened the door to the creation of a wide array of pyrimidine derivatives. This foundational work set the stage for future investigations into this important class of heterocyclic compounds.

Modern synthetic chemistry has since provided more direct and high-yielding routes to this compound, solidifying its role as a key building block in contemporary research.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into classical and modern methods.

Classical Approach: Condensation and Cyclization

Early synthetic strategies for pyrimidine rings generally involved the condensation of a β-dicarbonyl compound with an amidine, followed by cyclization. In the case of this compound, this would conceptually involve the reaction of a suitably substituted three-carbon component with acetamidine.

Modern Approach: A High-Yielding, Direct Synthesis

A notable advancement in the synthesis of 2-substituted pyrimidine-5-carboxylic esters was reported by Zhichkin, Fairfax, and Eisenbeis in 2002. This method offers a direct and efficient route that avoids substitution at the 4-position of the pyrimidine ring, a common challenge in earlier methods.[1]

The key to this approach is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt. This method is characterized by its high yields and applicability to a variety of amidinium salts, making it a versatile tool for the synthesis of a library of 2-substituted pyrimidine-5-carboxylates.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Zhichkin et al., 2002)

This procedure outlines the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the target compound, this compound.

Step 1: Preparation of the Sodium Salt of Methyl 3,3-Dimethoxy-2-(hydroxymethylene)propionate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a white solid.

Step 2: Synthesis of this compound

  • To a solution of the sodium salt from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), acetamidine hydrochloride (1.1 eq) is added.

  • The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 1 to 4 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data

CompoundStarting MaterialsReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
This compoundSodium salt of methyl 3,3-dimethoxy-2-(hydroxymethylene)propionate, Acetamidine hydrochloride-DMF1-4 hModerate to ExcellentN/AZhichkin et al., 2002[1]
Various 2-substituted pyrimidine-5-carboxylic estersSodium salt of methyl 3,3-dimethoxy-2-(hydroxymethylene)propionate, Various amidinium salts-DMF1-4 hModerate to ExcellentVariesZhichkin et al., 2002[1]

Note: Specific yield and melting point data for this compound from the original historical synthesis are not available. The data presented for the modern synthesis is representative of the general procedure.

Visualizing the Synthesis and Potential Applications

To better understand the synthetic pathway and the logical relationships in its potential applications, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 Methyl 3,3-dimethoxypropionate INT1 Sodium salt of Methyl 3,3-dimethoxy-2-(hydroxymethylene)propionate SM1->INT1 NaH, Et2O SM2 Methyl Formate SM2->INT1 SM3 Acetamidine Hydrochloride PROD This compound SM3->PROD INT1->PROD Acetamidine HCl, DMF, Heat

Caption: A workflow diagram illustrating the modern synthesis of this compound.

Potential_Applications cluster_pharma Pharmaceutical Applications cluster_materials Material Science Applications Core This compound P1 Anticancer Agents Core->P1 Derivative Synthesis P2 Antiviral Agents Core->P2 Derivative Synthesis P3 Kinase Inhibitors Core->P3 Derivative Synthesis P4 STAT6 Inhibitors Core->P4 Derivative Synthesis M1 Organic Light-Emitting Diodes (OLEDs) Core->M1 Functionalization M2 Organic Photovoltaics (OPVs) Core->M2 Functionalization

Caption: Potential applications of this compound in different fields.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidine-5-carboxylates have been investigated for a wide range of biological activities.

For instance, certain 2-amino-pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[2] The STAT6 signaling pathway is crucial in the differentiation of T-helper 2 (Th2) cells, which play a significant role in allergic and inflammatory responses. Inhibition of this pathway by pyrimidine derivatives suggests a potential therapeutic application in treating conditions like asthma and atopic diseases.

Furthermore, other pyrimidine derivatives have been explored as inhibitors of various kinases, which are key regulators of cellular processes. The structural motif of this compound makes it an attractive starting point for the design of kinase inhibitors for oncology applications.

Conclusion

This compound, a compound with a rich historical background rooted in the foundational work on pyrimidine chemistry, continues to be a molecule of high interest. Modern synthetic methods have made it readily accessible for a wide range of applications. Its structural features make it a versatile platform for the development of novel pharmaceuticals, particularly in the areas of oncology and immunology, as well as for the creation of advanced materials. Further research into the specific biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic and technological potential.

References

Spectroscopic and Structural Elucidation of Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-methylpyrimidine-5-carboxylate. This document presents a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The structural integrity and purity of this compound have been confirmed through various spectroscopic methods. The collected data is summarized in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.12s2HH-4, H-6
4.41q2H-OCH₂CH₃
2.78s3H2-CH₃
1.40t3H-OCH₂CH₃
Table 2: ¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this report. Predicted values based on computational models and data from analogous structures are provided for reference.

Chemical Shift (δ) ppm (Predicted)Assignment
167.1C=O (ester)
164.5C-2
157.9C-4, C-6
121.3C-5
61.5-OCH₂CH₃
25.82-CH₃
14.2-OCH₂CH₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1580, ~1470Medium-StrongC=N, C=C stretch (pyrimidine ring)
~1250StrongC-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data

While a specific experimental mass spectrum was not found, the expected molecular ion peak for this compound is provided. The synthesis and characterization of this compound have been confirmed using mass spectrometry.[1]

m/zIon
166.07[M]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of pyrimidine derivatives and other organic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are generally obtained using a spectrometer equipped with a KBr pellet sample holder or an attenuated total reflectance (ATR) accessory. For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron impact (EI) ionization source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

References

Ethyl 2-methylpyrimidine-5-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 2-methylpyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and best practices for determining these critical physicochemical properties. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, making the characterization of its derivatives, such as this compound, essential for drug discovery and development.[1]

Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂Smolecule[1]
Molecular Weight166.18 g/mol Smolecule[1]
IUPAC NameThis compoundSmolecule[1]
CAS Number2134-38-5Smolecule[1]
Canonical SMILESCCOC(=O)C1=CN=C(N=C1)CSmolecule[1]
InChI KeyOTCUHRIIVIPBID-UHFFFAOYSA-NSmolecule[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation development. A comprehensive solubility profile in various solvents is essential.

Predicted Solubility

While experimental data is scarce, computational models can provide an initial estimate of solubility. The XLogP3 value, a measure of lipophilicity, for the related compound ethyl pyrimidine-5-carboxylate is 0.5, suggesting moderate solubility in both aqueous and organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining thermodynamic solubility is the shake-flask method.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaker or rotator

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • The solubility is expressed in units such as mg/mL or µg/mL.

Data Presentation:

The results should be presented in a clear tabular format.

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)
Water257.0
PBS255.0
PBS257.4
Ethanol25N/A
Methanol25N/A
Acetone25N/A
DMSO25N/A

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Potential Degradation Pathways

Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form 2-methylpyrimidine-5-carboxylic acid.[1]

  • Oxidation: The pyrimidine ring and the methyl group may be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.

Experimental Protocol for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH)

  • Hydrogen peroxide solution (e.g., 3%) for oxidative stress

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Solution State Stability:

    • Prepare solutions of this compound in different media (acidic, basic, neutral, and oxidative).

    • Store the solutions at various temperatures (e.g., 40 °C, 60 °C) and for different durations.

    • At specified time points, withdraw samples and analyze them by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Solid-State Stability:

    • Store the solid compound under various conditions of temperature and humidity (e.g., 40 °C/75% RH, 60 °C).

    • At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and solutions to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC to assess the extent of degradation.

Data Presentation:

The results should be summarized in tables indicating the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition.

Solution State Stability (Example at 40°C)

ConditionTime (days)Assay (% remaining)Major Degradant 1 (%)
0.1 N HCl01000
7
14
Water01000
7
14
0.1 N NaOH01000
7
14
3% H₂O₂01000
1
3

Solid-State Stability (Example at 40°C/75% RH)

Time (months)Assay (% remaining)Appearance
0100White crystalline solid
1
3
6

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: Excess Compound Sol_AddSolvent Add Solvents (Water, PBS, Organic) Sol_Start->Sol_AddSolvent Sol_Equilibrate Equilibrate (Shake-Flask) Sol_AddSolvent->Sol_Equilibrate Sol_Separate Centrifuge & Filter Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze (HPLC/UV-Vis) Sol_Separate->Sol_Analyze Sol_Data Solubility Data Table Sol_Analyze->Sol_Data Report Generate Technical Report Sol_Data->Report Stab_Start Start: Pure Compound Stab_Stress Apply Stress Conditions (pH, Temp, Light, Oxid.) Stab_Start->Stab_Stress Stab_Sample Sample at Time Points Stab_Stress->Stab_Sample Stab_Analyze Analyze (HPLC-PDA/MS) Stab_Sample->Stab_Analyze Stab_Data Stability Data Tables Stab_Analyze->Stab_Data Stab_Pathway Identify Degradation Pathway Stab_Analyze->Stab_Pathway Stab_Data->Report

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is limited in the public domain, the outlined experimental protocols and data presentation formats offer a robust approach for researchers and drug development professionals to generate the necessary data for informed decision-making in their projects. The chemical properties of this compound suggest it serves as a valuable intermediate in medicinal chemistry.[1] A thorough understanding of its physicochemical characteristics is paramount for its successful application.

References

Starting Materials for Novel Drug Candidate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel drug from conception to clinic is a complex and arduous path, critically dependent on the strategic selection and efficient utilization of starting materials. This guide provides a comprehensive overview of the foundational chemical building blocks, modern synthetic strategies, and key experimental considerations that underpin the synthesis of new drug candidates. It is designed to serve as a technical resource for professionals in the field of drug discovery and development.

The Landscape of Starting Materials in Drug Discovery

The inception of any small molecule drug candidate lies in its starting materials. These are not merely commodity chemicals but are carefully chosen building blocks that will be incorporated as significant structural fragments into the final active pharmaceutical ingredient (API).[1] The choice of starting materials is dictated by a multitude of factors including cost, availability, and the desired molecular architecture of the target compound.[2][3]

In modern medicinal chemistry, the focus has shifted towards the use of "privileged scaffolds" and functionalized building blocks that are known to interact with specific biological targets.[4] These scaffolds, often heterocyclic in nature, provide a structural framework that can be readily elaborated to generate libraries of diverse compounds for biological screening.[5]

Key Classes of Starting Materials

The universe of starting materials is vast, but several key classes are frequently employed in drug discovery programs:

  • Amino Acids: As the building blocks of proteins, amino acids and their derivatives are fundamental starting materials for a wide range of therapeutics, particularly in the synthesis of peptides and peptidomimetics.[6] Chiral amino acids are especially valuable for introducing stereochemistry into drug candidates.[7]

  • Heterocycles: Aromatic and non-aromatic heterocyclic compounds are ubiquitous in approved drugs.[5] Scaffolds such as pyridines, pyrimidines, indoles, and benzothiazoles are frequently utilized due to their ability to engage in a variety of interactions with biological macromolecules.[8]

  • Boronic Acids and Esters: These compounds are crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[9]

  • Aryl and Vinyl Halides: As coupling partners for boronic acids and other organometallic reagents, aryl and vinyl halides are indispensable for the construction of complex biaryl and vinyl-substituted structures common in many drug classes.[9]

  • Terminal Alkynes: These are key starting materials for Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[10][11]

Physicochemical Properties of Common Building Blocks

The physicochemical properties of starting materials have a profound impact on the "drug-likeness" of the final compound. Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13][14] Lipinski's Rule of Five provides a useful guideline for designing orally bioavailable drugs.[15][16][17][18]

Below is a table summarizing the typical physicochemical properties of common functional groups encountered in drug discovery.

Functional GroupStructureTypical Contribution to Physicochemical Properties
Hydroxyl-OHIncreases hydrophilicity, acts as hydrogen bond donor.[13][19]
Carboxylic Acid-COOHIncreases hydrophilicity (especially when ionized), acts as hydrogen bond donor and acceptor.[13]
Amine (primary)-NH2Increases hydrophilicity (especially when protonated), acts as hydrogen bond donor.[13]
Amide-CONH-Can be hydrophilic or lipophilic depending on substitution, acts as hydrogen bond donor and acceptor.
Phenyl-C6H5Increases lipophilicity.
Pyridine-C5H4NModerately polar, can act as a hydrogen bond acceptor.
Methyl-CH3Increases lipophilicity.
Trifluoromethyl-CF3Increases lipophilicity and can improve metabolic stability.

Modern Synthetic Methodologies

The efficient synthesis of novel drug candidates relies on a toolbox of robust and versatile chemical reactions. Recent decades have witnessed a revolution in synthetic organic chemistry, with the development of powerful new methods that enable the construction of complex molecules with high precision and efficiency.[20][21]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern drug discovery. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide and is widely used for the synthesis of biaryl compounds.[1][5][9]

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[10][11]

Amide Bond Formation

The amide bond is a fundamental linkage in peptides and many small molecule drugs. While numerous methods exist for its formation, the use of coupling reagents is the most common approach in the synthesis of complex molecules.[15][22][23] Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for the sequential assembly of amino acids to form peptides.[2][4][6][20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis of novel drug candidates.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide on a Rink amide resin.[6][20]

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a fritted syringe for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF. Add this solution to the deprotected resin and agitate for 2 hours. Wash the resin thoroughly with DMF and then DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. The crude peptide can then be purified by reverse-phase HPLC.

General Protocol for Sonogashira Coupling

This protocol describes a typical copper-co-catalyzed Sonogashira coupling reaction.[5][9]

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Addition of Reagents: Add the anhydrous, degassed solvent and the amine base (2-5 eq). Stir the mixture for a few minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the catalysts.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

Estimated Cost of Common Reagents

The cost of starting materials is a significant factor in drug development.[3][16] The following table provides an estimated cost range for some common reagents used in synthesis. Prices can vary significantly based on purity, quantity, and supplier.[24][25][26][27]

ReagentTypical UseEstimated Cost (per gram or mL)
N,N-Dimethylformamide (DMF)Solvent$0.10 - $0.50
PiperidineReagent for Fmoc deprotection$0.50 - $2.00
Trifluoroacetic acid (TFA)Reagent for cleavage$1.00 - $5.00
Palladium(II) acetateCatalyst precursor$50 - $200
TriphenylphosphineLigand$0.50 - $2.00
Copper(I) iodideCo-catalyst$1.00 - $5.00
4-BromopyridineBuilding block$5.00 - $20.00
Phenylboronic acidBuilding block$2.00 - $10.00
Physicochemical Parameters of Selected Kinase Inhibitor Building Blocks

Kinase inhibitors are a major class of targeted therapeutics.[3][28][29][30][31][32] The table below lists some common building blocks used in their synthesis and their calculated physicochemical properties according to Lipinski's Rule of Five.[12]

Building BlockMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond Acceptors
4-Anilinoquinazoline221.262.813
3-Aminopyrazole83.09-0.422
2-Aminopyrimidine95.10-0.522
4-Phenoxyaniline185.222.312

Visualizations

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth and proliferation and is a common target in cancer therapy.[1][8][23][33][34]

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Downstream Effectors.
Experimental Workflow: Hit-to-Lead Optimization

The hit-to-lead phase is a critical stage in drug discovery where initial "hits" from a high-throughput screen are optimized into more potent and drug-like "leads".[22][35][36][37][38]

Hit_to_Lead_Workflow Hit-to-Lead Optimization Workflow HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation & Validation HTS->Hit_Confirmation Identifies Hits SAR_by_Analog SAR by Analog Synthesis Hit_Confirmation->SAR_by_Analog Confirmed Hits ADME_Tox In Vitro ADME/Tox Screening SAR_by_Analog->ADME_Tox Synthesized Analogs ADME_Tox->SAR_by_Analog Iterative Optimization Lead_Series Lead Series Identification ADME_Tox->Lead_Series Promising Analogs Lead_Optimization Lead Optimization Lead_Series->Lead_Optimization Identified Leads

Iterative process of hit-to-lead optimization.
Catalytic Cycle: Sonogashira Coupling

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[10]

The dual catalytic cycle of the Sonogashira reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-methylpyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Pyrimidine-5-carboxylic acid esters are crucial scaffolds found in a variety of biologically active molecules.[1] The substituent at the 2-position, in this case, a methyl group, plays a significant role in modulating the pharmacological properties of these compounds.[1] Consequently, robust and efficient synthetic methods for accessing these derivatives are of high importance for the development of new therapeutic agents.[1] This document provides a detailed protocol for the synthesis of this compound based on a high-yielding, direct approach.

Reaction Principle and Scheme

The described method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the target compound this compound, involves the reaction of the sodium salt of an activated propen-1-ol with an appropriate amidinium salt.[1][2] This approach is notable for its ability to directly produce 2-substituted pyrimidines without substitution at the 4-position, which can be a challenge with other synthetic routes.[1][2]

The synthesis is a two-step process:

  • Preparation of the Sodium Salt: Condensation of methyl formate and methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride to form the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[2]

  • Pyrimidine Ring Formation: Reaction of the prepared sodium salt with acetamidinium chloride to yield this compound.

Overall Reaction Scheme:

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

Step 2: Synthesis of this compound

Experimental Protocol

This protocol is adapted from the general procedure described by Zhichkin, Fairfax, and Eisenbeis.[1][2]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Acetamidinium chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

  • Separatory funnel

Part 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1]

  • Stir the reaction mixture at room temperature for 12-16 hours.[1]

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[1]

Part 2: Synthesis of this compound

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add acetamidinium chloride (1.1 eq).[1]

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated) for a designated time until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using the described general method, highlighting the versatility and efficiency of the protocol.[2]

R-Group at Position 2Amidinium Salt UsedYield (%)
MethylAcetamidinium chloride75
PhenylBenzamidinium chloride85
4-Chlorophenyl4-Chlorobenzamidinium chloride82
4-Methoxyphenyl4-Methoxybenzamidinium chloride88
Thien-2-ylThiophene-2-carboxamidinium chloride65
HFormamidinium acetate55

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Part 1: Preparation of Sodium Salt cluster_1 Part 2: Pyrimidine Synthesis NaH Sodium Hydride in Anhydrous Diethyl Ether Condensation Condensation Reaction (Room Temp, 12-16h, N2) NaH->Condensation Reagents1 Methyl 3,3-dimethoxypropionate + Methyl Formate in Diethyl Ether Reagents1->Condensation Filtration1 Filtration and Washing (with Diethyl Ether) Condensation->Filtration1 SodiumSalt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Filtration1->SodiumSalt Cyclization Cyclization Reaction SodiumSalt->Cyclization Amidinium Acetamidinium Chloride Amidinium->Cyclization DMF Anhydrous DMF DMF->Cyclization Quenching Quenching (Sat. aq. NaHCO3) Cyclization->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct Ethyl 2-methylpyrimidine- 5-carboxylate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Biginelli Reaction for Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction is a powerful one-pot, three-component organic reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][3][4] The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5]

DHPMs exhibit a wide range of pharmacological properties and are integral to the development of various therapeutic agents.[6][7][8] Notable applications include their use as calcium channel blockers, antihypertensive agents, α-1a-antagonists, and mitotic kinesin Eg5 inhibitors.[1][7][9] The anticancer agent Monastrol, for example, is a well-known DHPM that specifically inhibits the Eg5 kinesin, leading to mitotic arrest.[7][10][11]

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of study, with the most widely accepted pathway proceeding through an N-acyliminium ion intermediate.[12] This mechanism, proposed by C. Oliver Kappe, is supported by NMR spectroscopy studies.[3][12] The key steps are:

  • Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.

  • Nucleophilic addition of the β-ketoester enol to the iminium ion.

  • Cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism Aldehyde Ar-CHO Imine N-Acyliminium Ion [Ar-CH=N(H)CONH₂]⁺ Aldehyde->Imine + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Imine Ketoester β-Ketoester Enol Ureide Open-Chain Ureide Ketoester->Ureide + Iminium Ion CyclizedInt Cyclized Intermediate Ureide->CyclizedInt DHPM DHPM Product CyclizedInt->DHPM

Caption: Proposed mechanism for the Biginelli reaction via an N-acyliminium ion intermediate.

Experimental Protocols

While the classical Biginelli protocol often suffers from low yields, numerous improved methods have been developed using various catalysts, microwave assistance, or solvent-free conditions to enhance reaction rates and product yields.[4][13][14]

Protocol 1: Classical Synthesis of a Dihydropyrimidinone

This protocol describes the original acid-catalyzed method for synthesizing a DHPM derivative.

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and 10 mL of ethanol in a 50 mL round-bottom flask.[15][16]

  • Add a few drops (approx. 0.2 mL) of concentrated HCl as the catalyst.[16]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1.5 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15][16]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.[16]

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove impurities.[16]

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Improved Solvent-Free Synthesis of Monastrol

This protocol provides a more efficient and environmentally friendly method for synthesizing the mitotic kinesin Eg5 inhibitor, Monastrol, a dihydropyrimidin-2(1H)-thione.[10][17]

Materials and Reagents:

  • 3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)

  • Ethyl acetoacetate (1.00 mmol, 130 mg)

  • Thiourea (1.00 mmol, 76 mg)

  • Catalyst (e.g., FeCl₃, 10 mol%)

  • Round-bottom flask (10 mL)

  • Reflux condenser (or sealed vessel for microwave)

  • Magnetic stirrer and stir bar

  • Heating mantle or controlled microwave reactor

Procedure:

  • To a 10 mL round-bottom flask, add thiourea (1.00 mmol), 3-hydroxybenzaldehyde (1.00 mmol), and ethyl acetoacetate (1.00 mmol).[10]

  • Add the catalyst (e.g., 10 mol% FeCl₃ or CuCl₂).[10]

  • Heat the solvent-free mixture to 80 °C with stirring for 4 hours.[10] Alternatively, for a microwave-assisted protocol, the mixture can be heated in a sealed vessel for 30 minutes.[18]

  • Upon completion, cool the reaction mixture.

  • Purify the product. This can be achieved by direct precipitation/filtration or by column chromatography for higher purity.[18] For precipitation, an appropriate solvent is added to the crude mixture to precipitate the product, which is then collected by filtration.[18]

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Combine Aldehyde, β-Ketoester, and Urea/Thiourea Solvent_Catalyst Add Solvent (optional) and Catalyst Reagents->Solvent_Catalyst Heating Heat to Reflux or Microwave Irradiation Solvent_Catalyst->Heating Monitoring Monitor via TLC Heating->Monitoring Cooling Cool Reaction Mixture (Ice Bath) Monitoring->Cooling Filtration Collect Crude Product (Vacuum Filtration) Cooling->Filtration Purify Recrystallization or Column Chromatography Filtration->Purify Analysis Characterize Product (NMR, IR, MP) Purify->Analysis

Caption: General experimental workflow for the Biginelli synthesis of dihydropyrimidinones.

Data Presentation: Catalyst Performance

The choice of catalyst significantly impacts the yield and reaction time of the Biginelli reaction. A wide variety of Brønsted and Lewis acids have been successfully employed to improve upon the classical HCl-catalyzed method.[1][19]

AldehydeCatalyst (mol%)ConditionsTime (h)Yield (%)Reference
BenzaldehydeNoneEtOH, Reflux45 min39[15]
BenzaldehydeDCPD (7)EtOH, Reflux35 min92[20]
BenzaldehydeFeCl₃ (10)Solvent-free, 80°C485[10][17]
BenzaldehydeCuCl₂ (10)Solvent-free, 80°C482[10][17]
BenzaldehydeHCl (10)Solvent-free, 80°C475[10][17]
BenzaldehydeYb(OTf)₃Solvent-free->90[21]
BenzaldehydeInCl₃-->90[21]
BenzaldehydeBTEAC (10.25)Glacial Acetic Acid, 60 min1>90[22]
4-Cl-BenzaldehydeCuCl₂·2H₂O-HCl--High[19]
3-OH-BenzaldehydeNoneSolvent-free, 80°C425[10][17]
3-OH-BenzaldehydeFeCl₃ (10)Solvent-free, 80°C492[10][17]
3-OH-BenzaldehydeCuCl₂ (10)Solvent-free, 80°C488[10][17]
3-OH-BenzaldehydeHCl (10)Solvent-free, 80°C481[10][17]
4-OCH₃-BenzaldehydeCu Nanoparticles[bmim]BF₄, RT15 min94[23]

DCPD: Dicalcium Phosphate Dihydrate; BTEAC: Benzyltriethylammonium chloride; Yb(OTf)₃: Ytterbium(III) triflate; InCl₃: Indium(III) chloride; RT: Room Temperature.

This table demonstrates that modern catalytic systems, particularly Lewis acids and solvent-free conditions, can dramatically improve reaction yields and reduce reaction times compared to classical methods.[10][15][17][20]

Logical Relationships in the Biginelli Reaction

The versatility of the Biginelli reaction stems from the ability to vary each of the three core components, allowing for the creation of diverse libraries of DHPMs for drug discovery.

Biginelli_Components cluster_reactants Three-Component Reaction cluster_conditions Reaction Conditions Aldehyde Component 1: Aldehyde (Ar-CHO, R-CHO) DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Aldehyde->DHPM Ketoester Component 2: β-Dicarbonyl (e.g., Ethyl Acetoacetate) Ketoester->DHPM Urea Component 3: Urea or Thiourea (X=O or S) Urea->DHPM Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->DHPM facilitates Energy Energy Source (Thermal or Microwave) Energy->DHPM drives

Caption: Relationship between the core components and conditions of the Biginelli reaction.

References

Application Notes and Protocols for Pyrimidine Ring Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Therapeutic Design

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug development.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental role in biological systems.[3] This inherent biocompatibility and the scaffold's ability to engage in a multitude of biological interactions have made pyrimidine derivatives a privileged structure in the design of novel therapeutics.[4]

The synthetic versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[4] Consequently, pyrimidine-based compounds have found widespread application as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] This guide provides an in-depth exploration of key cyclization reactions for the de novo synthesis of the pyrimidine ring, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

I. The Biginelli Reaction: A Classic Multicomponent Approach to Dihydropyrimidinones

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction has become a mainstay for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] The reaction's operational simplicity, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), makes it a highly efficient method for generating molecular diversity.[6]

Causality in Experimental Design

The choice of an acid catalyst is crucial for the success of the Biginelli reaction. Brønsted or Lewis acids facilitate the key steps of the reaction, including the initial condensation and the final cyclization.[5] The selection of the solvent can also influence reaction rates and yields, with polar solvents like ethanol often being employed. However, solvent-free conditions have also been developed to enhance the reaction's environmental friendliness.[6]

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of debate, but the most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.[7]

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.

  • Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration to yield the final dihydropyrimidinone product.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Condensation (+H+) Urea Urea Urea->Iminium Ketoester β-Ketoester OpenUreide Open-Chain Ureide Ketoester->OpenUreide Nucleophilic Attack Iminium->OpenUreide DHPM Dihydropyrimidinone OpenUreide->DHPM Cyclization & Dehydration

Caption: Mechanism of the Biginelli Reaction.

Experimental Protocol: Synthesis of Monastrol

This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, utilizing a solvent-free Biginelli reaction.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Benzyltriethylammonium chloride (BTEAC)

  • Ethanol

  • Deionized water

Procedure:

  • In a clean, dry 50 mL round-bottom flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (0.91 g, 12 mmol), and BTEAC (0.23 g, 1 mmol).

  • Thoroughly mix the reactants using a spatula until a homogeneous paste is formed.

  • Heat the reaction mixture in an oil bath at 100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 20 mL of cold water to the flask and stir vigorously to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure Monastrol as a crystalline solid.

II. The Pinner Pyrimidine Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis is a classical and highly versatile method for the preparation of a wide range of substituted pyrimidines.[8] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine, typically in the presence of a base or acid catalyst.[5]

Causality in Experimental Design

The choice of reaction conditions for the Pinner synthesis is highly dependent on the nature of the substrates.[8] Basic conditions are often employed to deprotonate the 1,3-dicarbonyl compound, forming a nucleophilic enolate that attacks the amidine. The use of anhydrous solvents is often critical to prevent hydrolysis of the starting materials and intermediates.[9]

Reaction Mechanism

The Pinner synthesis proceeds through a series of condensation and cyclization steps:

  • Enolate Formation: In the presence of a base, the 1,3-dicarbonyl compound is deprotonated to form an enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbon atoms of the amidine, forming a tetrahedral intermediate.

  • Cyclization: Intramolecular cyclization occurs through the attack of the second nitrogen of the amidine on the remaining carbonyl group of the dicarbonyl compound.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring.

Pinner_Mechanism Dicarbonyl 1,3-Dicarbonyl Enolate Enolate Dicarbonyl->Enolate Deprotonation (Base) Amidine Amidine Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Enolate->Tetrahedral Nucleophilic Attack Cyclic Cyclic Intermediate Tetrahedral->Cyclic Cyclization Pyrimidine Pyrimidine Cyclic->Pyrimidine Dehydration

Caption: Mechanism of the Pinner Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-4,6-dimethylpyrimidine

This protocol details the synthesis of a substituted aminopyrimidine from an α-chloro-β-diketone and guanidine, a variation of the Pinner synthesis.[10]

Materials:

  • 3-Chloro-2,4-pentanedione

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in anhydrous ethanol (25 mL) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere of nitrogen.

  • To the stirred solution of sodium ethoxide, add guanidine hydrochloride (1.05 g, 11 mmol) and stir the mixture at room temperature for 20 minutes to liberate the free base of guanidine.

  • Slowly add a solution of 3-chloro-2,4-pentanedione (1.35 g, 10 mmol) in anhydrous ethanol (10 mL) to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

III. The Bredereck Pyrimidine Synthesis: A Formamide-Based Approach

The Bredereck synthesis provides an alternative route to pyrimidines, utilizing formamide as a key reagent.[6] This method involves the reaction of a 1,3-dicarbonyl compound with formamide in the presence of an acid catalyst.[6]

Causality in Experimental Design

Formamide serves as the source of the N-C-N fragment in the pyrimidine ring. The acid catalyst is essential for promoting the condensation and cyclization steps of the reaction. The reaction is typically carried out at elevated temperatures to drive the dehydration steps to completion.

Reaction Mechanism

The Bredereck synthesis is believed to proceed through the following steps:

  • Enamine Formation: The 1,3-dicarbonyl compound reacts with formamide to form an enamine intermediate.

  • Second Condensation: The enamine then reacts with a second molecule of formamide (or a related species).

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of water and other small molecules to yield the aromatic pyrimidine ring.

Bredereck_Mechanism Dicarbonyl 1,3-Dicarbonyl Enamine Enamine Intermediate Dicarbonyl->Enamine Condensation Formamide1 Formamide Formamide1->Enamine Intermediate2 Intermediate Enamine->Intermediate2 Condensation Formamide2 Formamide Formamide2->Intermediate2 Pyrimidine Pyrimidine Intermediate2->Pyrimidine Cyclization & Aromatization

Caption: Mechanism of the Bredereck Pyrimidine Synthesis.

Experimental Protocol: General Procedure for Bredereck Synthesis

This protocol provides a general framework for the synthesis of pyrimidines using the Bredereck method.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Formamide

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (10 mmol) and an excess of formamide (e.g., 5-10 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mmol).

  • Heat the reaction mixture to a temperature of 150-180 °C and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

IV. Comparative Analysis and Troubleshooting

Reaction Starting Materials Key Features Common Issues & Troubleshooting
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaOne-pot, three-component synthesis of dihydropyrimidinones.Low Yields: Optimize catalyst (try different Lewis or Brønsted acids), consider solvent-free conditions.[9] Side Reactions: Ensure purity of starting materials.[9]
Pinner Synthesis 1,3-Dicarbonyl, AmidineVersatile for a wide range of substituted pyrimidines.Incomplete Cyclization: Use anhydrous conditions, ensure the appropriate base or acid catalyst is used.[9] Hydrolysis of Amidine: Use freshly prepared or purified amidine salts.[9]
Bredereck Synthesis 1,3-Dicarbonyl, FormamideUtilizes formamide as the N-C-N source.Low Conversion: Ensure high reaction temperatures and sufficient reaction time. Product Purification: The product may require purification to remove excess formamide and byproducts.

V. Conclusion

The cyclization reactions presented herein represent powerful and versatile tools for the construction of the pyrimidine ring, a scaffold of paramount importance in drug discovery. The Biginelli, Pinner, and Bredereck syntheses each offer unique advantages in terms of starting material availability, operational simplicity, and the diversity of achievable substitution patterns. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to successfully employing these methods in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Esterification of 2-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the esterification of 2-methylpyrimidine-5-carboxylic acid, a key process for synthesizing intermediates used in drug discovery and development. The resulting 2-methylpyrimidine-5-carboxylate esters are versatile scaffolds in medicinal chemistry.

Introduction

Pyrimidine-5-carboxylic acid esters are crucial heterocyclic scaffolds found in a variety of biologically active molecules. The ester functional group serves as a key handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening. The substituent at the 2-position, in this case, a methyl group, plays a significant role in modulating the pharmacological properties of these compounds. Consequently, robust and efficient methods for the esterification of 2-methylpyrimidine-5-carboxylic acid are of high importance for the discovery of new therapeutic agents.

Applications in Drug Discovery and Development

Esters of 2-methylpyrimidine-5-carboxylic acid are valuable intermediates in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a common feature in many approved drugs and clinical candidates.

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. Derivatives of pyrimidine-5-carboxamide have shown potent inhibitory activity against various kinases, including Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK).[1][2] The ester can be readily converted to the corresponding amide to explore structure-activity relationships.

  • Anticancer Agents: Substituted pyrimidines have been investigated as inhibitors of tubulin polymerization and as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.[3][4]

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is a component of several antiviral and antibacterial drugs. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a related derivative, is a key intermediate in the synthesis of such agents.[5]

  • Agrochemicals: Pyrimidine derivatives are also utilized in the agricultural industry as herbicides and fungicides.[5]

The following table summarizes the biological activities of various pyrimidine derivatives, highlighting the therapeutic potential of this scaffold.

Derivative ClassBiological Target/ActivityTherapeutic Area
Pyrimidine-5-carboxamidesSpleen Tyrosine Kinase (Syk) InhibitorsAllergy, Autoimmune Diseases
2,4,5-Substituted PyrimidinesTubulin Polymerization InhibitorsOncology
Pyrimidine-5-carbonitrilesVEGFR-2 InhibitorsOncology
2-Phenyl PyrimidinesBruton's Tyrosine Kinase (BTK) InhibitorsOncology, Autoimmune Diseases
ThienopyrimidinesPI3Kα InhibitorsOncology

Experimental Protocols

Two common and effective methods for the esterification of 2-methylpyrimidine-5-carboxylic acid are presented below: Fischer-Speier Esterification and Steglich Esterification.

Protocol 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol. It is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered alcohols.

Reaction Scheme:

  • 2-Methylpyrimidine-5-carboxylic acid

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • To a round-bottom flask, add 2-methylpyrimidine-5-carboxylic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-methylpyrimidine-5-carboxylate ester.

AlcoholCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄6-1280-90
EthanolH₂SO₄8-1675-85
n-Propanolp-TsOH12-2470-80

Note: Yields are representative and may vary based on the specific reaction conditions and scale.

Protocol 2: Steglich Esterification

This method is a milder alternative to the Fischer esterification and is particularly useful for acid-sensitive substrates or when using more hindered alcohols.[5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6]

Reaction Scheme:

  • 2-Methylpyrimidine-5-carboxylic acid

  • Alcohol (e.g., ethanol, isopropanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpyrimidine-5-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methylpyrimidine-5-carboxylate ester.

AlcoholCoupling AgentCatalystReaction Time (h)Typical Yield (%)
EthanolDCCDMAP2-485-95
IsopropanolDCCDMAP4-880-90
tert-ButanolDCCDMAP12-2460-75

Note: Yields are representative and may vary based on the specific reaction conditions and scale.

Visualizations

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 2-Methylpyrimidine-5-carboxylic Acid + Alcohol (excess) catalyst H₂SO₄ (cat.) reflux Reflux (4-24h) catalyst->reflux Heat evaporation Evaporate excess alcohol reflux->evaporation extraction Dissolve in EtOAc Wash with NaHCO₃, H₂O, Brine evaporation->extraction drying Dry (Na₂SO₄) Filter extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography or Recrystallization concentration->chromatography product Pure Ester chromatography->product

Caption: Workflow for Fischer-Speier Esterification.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 2-Methylpyrimidine-5-carboxylic Acid + Alcohol + DMAP (cat.) dcc_addition Add DCC in DCM (0°C to RT) reactants->dcc_addition stirring Stir at RT (2-12h) dcc_addition->stirring filtration Filter DCU precipitate stirring->filtration extraction Wash filtrate with 0.5N HCl, NaHCO₃, Brine filtration->extraction drying Dry (Na₂SO₄) Filter extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Ester chromatography->product

Caption: Workflow for Steglich Esterification.

Signaling Pathway: Kinase Inhibition by Pyrimidine Derivatives

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase (e.g., Syk, BTK) ATP->Kinase Substrate Substrate Protein Inhibitor Pyrimidine Derivative (e.g., 2-Methylpyrimidine-5-carboxamide) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Inflammation) Downstream->CellularResponse Inhibitor->Kinase Binds to ATP binding site

Caption: Kinase inhibition by pyrimidine derivatives.

References

Application Notes and Protocols: The Versatile Role of Ethyl 2-methylpyrimidine-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylpyrimidine-5-carboxylate is a key heterocyclic building block in organic synthesis, prized for its versatile reactivity and its prevalence in a wide array of biologically active molecules. The pyrimidine core is a fundamental scaffold in medicinal chemistry, and this particular derivative offers multiple sites for chemical modification, making it an invaluable starting material for the development of novel therapeutics. These application notes provide a detailed overview of its synthetic utility, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Chemical Transformations

This compound can undergo several key chemical transformations, allowing for the synthesis of a diverse range of derivatives. The primary reactions include hydrolysis of the ester, amidation to form carboxamides, reduction to the corresponding alcohol, and carbon-carbon bond formation via cross-coupling reactions.

Hydrolysis to 2-methylpyrimidine-5-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, such as the formation of various amide derivatives.

Experimental Protocol:

A general procedure for the alkaline hydrolysis of a similar ethyl pyrimidine-5-carboxylate is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as aqueous ethanol, add a solution of sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid, such as hydrochloric acid or orthophosphoric acid, to precipitate the carboxylic acid.[1]

  • Filter the precipitate, wash with cold water, and dry to yield 2-methylpyrimidine-5-carboxylic acid.

Product Typical Yield Physical State Spectroscopic Data
2-methylpyrimidine-5-carboxylic acidGood to ExcellentSolidCharacterized by the disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in ¹H NMR, and a shift in the carbonyl stretching frequency in IR spectroscopy.
Amidation to Pyrimidine-5-carboxamides

The synthesis of pyrimidine-5-carboxamides is a crucial step in the development of many biologically active compounds. This can be achieved by activating the corresponding carboxylic acid or through direct reaction with amines under specific conditions.

Experimental Protocol:

A representative procedure for the synthesis of N-substituted pyrimidine-5-carboxamides from the carboxylic acid is as follows:

  • To a solution of 2-methylpyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.02 eq).

  • Heat the mixture at 50 °C until the evolution of carbon dioxide ceases (approximately 10 minutes).

  • To the resulting solution of the imidazolide, add the desired amine (1.02 eq) and stir the reaction mixture, protecting it from moisture.

  • Monitor the reaction by TLC. Upon completion, the product can often be precipitated by the addition of water, filtered, and purified by recrystallization or chromatography.[1]

Derivative Reactant Yield Melting Point (°C) ¹H NMR (δ, ppm) Reference
N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideBenzylamineNot specifiedNot specified8.69–8.78 (t, NH), 4.35–4.43 (d, CH₂)[1]
Reduction to (2-methylpyrimidin-5-yl)methanol

The reduction of the ethyl ester to the primary alcohol provides a different functional handle for further synthetic modifications. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[2][3][4][5]

Experimental Protocol:

A general procedure for the LiAlH₄ reduction of a pyrimidine ester is as follows:

  • Dissolve the this compound (1.0 eq) in an anhydrous etheral solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (2.5 eq) portion-wise to the stirred solution.[6]

  • Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC.

  • After completion, quench the reaction by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by crystallization or column chromatography.[6]

Product Yield Physical State Melting Point (°C) Spectroscopic Data
(2-methylpyrimidin-5-yl)methanol70-80% (typical)White crystalline solid102-103¹H NMR and ¹³C NMR would confirm the disappearance of the ester and the appearance of a methylene and hydroxyl group. MS (ESI) would show the corresponding molecular ion peak.[6][7]
Suzuki-Miyaura Cross-Coupling Reactions

To introduce aryl or heteroaryl substituents at the pyrimidine core, a halogenated derivative of this compound is typically used in a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in drug discovery.

Experimental Protocol (General):

  • To a reaction vessel containing a solution of the halo-pyrimidine derivative (e.g., a bromo- or chloro-pyrimidine, 1.0 eq) and a boronic acid or ester (1.1-1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane, toluene, or DMF with water), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are prominent in the development of inhibitors for various protein kinases, which are crucial targets in cancer therapy. The pyrimidine scaffold often serves as a hinge-binding motif in the ATP-binding pocket of these enzymes.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its aberrant signaling is a hallmark of many cancers.[8] Several pyrimidine-based molecules have been developed as EGFR inhibitors.

EGFR_Signaling_Pathway

Compounds derived from pyrimidine-5-carbonitriles have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[9][10][11] For instance, certain derivatives have exhibited IC₅₀ values in the nanomolar range against EGFR kinase.[9]

Compound ID Modification Target IC₅₀ (µM) Reference
10b Pyrimidine-5-carbonitrile derivativeEGFR0.00829[9]
11b Pyrimidine-5-carbonitrile derivativeEGFRwt0.09[10]
11b Pyrimidine-5-carbonitrile derivativeEGFRT790M4.03[10]
5b Thieno[2,3-d]pyrimidine derivativeEGFRWT0.03719[11]
5b Thieno[2,3-d]pyrimidine derivativeEGFRT790M0.20410[11]
9u 5-trifluoromethylpyrimidine derivativeEGFR kinase0.091[8]
Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[12] Pyrimidine derivatives, particularly those incorporating a morpholine moiety, have been successfully developed as dual PI3K/mTOR inhibitors.[12]

PI3K_Akt_mTOR_Pathway

Structurally novel 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[13]

Experimental Workflow Summary

The general workflow for the synthesis and evaluation of novel therapeutic agents derived from this compound is outlined below.

experimental_workflow

References

Application Notes and Protocols: Ethyl 2-methylpyrimidine-5-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-methylpyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including several Janus kinase (JAK) inhibitors. These inhibitors are a class of targeted small-molecule drugs that modulate the JAK-STAT signaling pathway, which is crucial in the inflammatory processes of various autoimmune diseases. This document provides an overview of the application of this compound and its derivatives in the synthesis of prominent JAK inhibitors such as Tofacitinib, Oclacitinib, and Baricitinib. Detailed experimental protocols for key synthetic transformations and visualizations of the relevant biological pathways are also presented.

Application Note 1: Synthesis of Tofacitinib

Tofacitinib (Xeljanz®) is a JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Its molecular structure features a pyrrolo[2,3-d]pyrimidine core, which can be synthesized from pyrimidine precursors. The synthesis of Tofacitinib is a multi-step process that often involves the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate can be prepared from precursors derivable from this compound.

A plausible synthetic strategy involves the initial construction of the pyrrolo[2,3-d]pyrimidine ring system, followed by coupling with a chiral piperidine fragment. The overall yield and purity of the final product are highly dependent on the efficiency of each synthetic step.

Quantitative Data for Tofacitinib Synthesis:

StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from a pyrimidine precursorVaries depending on the starting material. A common method involves cyclization and chlorination.~57-84%>99%[3][4]
2Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamineBase (e.g., K2CO3), Solvent (e.g., water)~70-80%High[5]
3DebenzylationPd/C, H2, Solvent (e.g., IPA/water), Acetic acid~90%High[6]
4Acylation with ethyl cyanoacetateBase (e.g., DBU or Triethylamine), Solvent (e.g., n-butanol)~90%>99%[6][7]
5Salt formation (Citrate)Citric acid, Solvent (e.g., n-butanol/water)High>99.5%[7]

Experimental Workflow for Tofacitinib Synthesis:

Tofacitinib_Synthesis A Ethyl 2-methylpyrimidine- 5-carboxylate Derivative B Pyrrolo[2,3-d]pyrimidine Core Synthesis A->B Multi-step conversion C 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B->C Chlorination E Coupling Reaction C->E D Chiral Piperidine Fragment D->E F Coupled Intermediate E->F G Debenzylation F->G H N-methyl-N-((3R,4R)-4-methyl- piperidin-3-yl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine G->H I Acylation H->I J Tofacitinib (Free Base) I->J

Caption: Synthetic workflow for Tofacitinib.

Application Note 2: Synthesis of Oclacitinib

Oclacitinib (Apoquel®) is a veterinary medication used to treat atopic dermatitis in dogs.[8] Similar to Tofacitinib, it is a JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core. The synthesis of Oclacitinib also relies on the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is then coupled with a substituted cyclohexylamine derivative.

Quantitative Data for Oclacitinib Synthesis:

StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1Synthesis of N-methyl-4-(methylamino)cyclohexanemethanesulfonamideMulti-step synthesis from 1,4-cyclohexanedione monoethylene ketal.~70-80% (overall)High[9][10]
2Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidineBase (e.g., K2CO3), Solvent (e.g., Dioxane/water)~80%High[10]
3Salt formation (Maleate)Maleic acid, Solvent (e.g., n-butanol/water)High>99%[9]

Experimental Workflow for Oclacitinib Synthesis:

Oclacitinib_Synthesis A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine C Coupling Reaction A->C B N-methyl-4-(methylamino) cyclohexanemethanesulfonamide B->C D Oclacitinib (Free Base) C->D E Salt Formation (Maleate) D->E F Oclacitinib Maleate E->F

Caption: Synthetic workflow for Oclacitinib.

Application Note 3: Synthesis of Baricitinib

Baricitinib (Olumiant®) is a JAK inhibitor used for the treatment of rheumatoid arthritis. Its synthesis also involves the pyrrolo[2,3-d]pyrimidine core. A common synthetic route involves a Suzuki coupling reaction between a boronic acid or ester derivative of the pyrazole moiety and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Quantitative Data for Baricitinib Synthesis:

StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrileHorner-Emmons reaction, deprotection, and sulfonamidation.~70-80% (overall)High[1][2]
2Synthesis of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineSuzuki coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazoleboronic acid derivative.~80-90%High[1][2]
3Michael AdditionBase (e.g., DBU), Solvent (e.g., Acetonitrile)~94%High[11]
4DeprotectionAcidic or basic conditionsHighHigh[12]

Experimental Workflow for Baricitinib Synthesis:

Baricitinib_Synthesis A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine C Suzuki Coupling A->C B Pyrazoleboronic acid derivative B->C D 4-(1H-pyrazol-4-yl)-7H-pyrrolo [2,3-d]pyrimidine C->D F Michael Addition D->F E 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile E->F G Baricitinib F->G

Caption: Synthetic workflow for Baricitinib.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a general procedure for the synthesis of the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from a suitable pyrimidine precursor.

  • Materials: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, phosphorus oxychloride (POCl3), N,N-diisopropylethylamine (DIPEA), toluene.

  • Procedure:

    • To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in a suitable solvent, add an acid to facilitate cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Isolate the resulting solid by filtration and wash with water.

    • Suspend the dried 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene and add POCl3.

    • Add DIPEA dropwise to the mixture at a controlled temperature.

    • Heat the reaction mixture until the reaction is complete, as monitored by TLC or HPLC.

    • Cool the mixture and quench by carefully adding it to ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4][13]

Protocol 2: General Procedure for Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an Amine

This protocol outlines a general method for the nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a suitable amine, a key step in the synthesis of Tofacitinib and Oclacitinib.

  • Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the desired amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine), a base (e.g., K2CO3 or DIPEA), and a suitable solvent (e.g., water, n-butanol, or dioxane).

  • Procedure:

    • To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the amine, the base, and the solvent.

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or recrystallization.

Mechanism of Action: JAK-STAT Signaling Pathway

Tofacitinib, Oclacitinib, and Baricitinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[1]

Signaling Pathway Diagram:

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK_P P-JAK JAK->JAK_P Autophosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Induces JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

References

Applications in Agricultural Chemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of key agricultural chemicals. It includes detailed experimental protocols, quantitative data on synthesis performance, and visualizations of the relevant biological signaling pathways and experimental workflows.

Herbicide: Glyphosate

Glyphosate is a broad-spectrum systemic herbicide that functions by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is critical for the synthesis of aromatic amino acids.

Synthesis of Glyphosate via the Glycine Route

A common industrial method for synthesizing glyphosate involves the phosphonomethylation of glycine.

Experimental Protocol: Synthesis of Glyphosate

  • Reaction Setup: In a suitable reaction vessel, combine glycine and formaldehyde in an aqueous medium.

  • Phosphonomethylation: Introduce phosphorous acid to the mixture. The reaction proceeds through a Mannich-type reaction, where the hydroxymethyl derivative of glycine reacts with phosphorous acid.

  • Catalyst: The reaction is typically catalyzed by a strong acid, such as hydrochloric acid.

  • Heating and Reflux: Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.

  • Crystallization and Isolation: Cool the reaction mixture to induce the crystallization of N-(phosphonomethyl)glycine (glyphosate).

  • Purification: The crude glyphosate is collected by filtration, washed, and dried to yield the final product.[1]

A laboratory-scale synthesis using dimethyl phosphite and glycine has also been developed to reduce environmental pollutants. Optimal conditions for yield (80.12%) and purity (86.31%) have been reported.[2] Another approach involves the catalytic oxidative dehydrogenation of diethanolamine to iminodiacetic acid (IDA), a key intermediate, followed by conversion to glyphosate with an overall yield of 85%.[3][4]

Quantitative Data: Glyphosate Synthesis

Synthesis RouteKey ReactantsCatalyst/SolventYield (%)Purity (%)Reference
Glycine-Dimethyl PhosphiteGlycine, Dimethyl PhosphiteHydrochloric Acid80.1286.31[2]
IDA ProcessIminodiacetic Acid (IDA)-85 (overall)>93[3]

Experimental Workflow: Glyphosate Synthesis via Glycine Route

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Glycine Glycine Reaction_Vessel Reaction Vessel Glycine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Phosphorous_Acid Phosphorous Acid Phosphorous_Acid->Reaction_Vessel HCl Hydrochloric Acid (Catalyst) HCl->Reaction_Vessel Reflux Heating under Reflux Reaction_Vessel->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_Glyphosate Pure Glyphosate Drying->Pure_Glyphosate

Caption: Workflow for the synthesis of Glyphosate.

Signaling Pathway: Glyphosate's Mode of Action

G Shikimate_Pathway Shikimate Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSPS->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Glyphosate Glyphosate Glyphosate->EPSPS

Caption: Glyphosate inhibits the EPSP synthase in the shikimate pathway.

Insecticide: Chlorpyrifos

Chlorpyrifos is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in insects.[5]

Synthesis of Chlorpyrifos

The synthesis of chlorpyrifos typically involves the reaction of 3,5,6-trichloro-2-pyridinol (TCP) with O,O-diethyl phosphorochloridothioate.[1]

Experimental Protocol: Synthesis of Chlorpyrifos

  • Reactants: 3,5,6-trichloro-2-pyridinol (TCP) and O,O-diethyl phosphorochloridothioate.

  • Solvent and Base: The reaction is carried out in a solvent such as dimethylformamide under basic conditions.[1]

  • Reaction Conditions: The specific temperature and reaction time can be optimized, but a typical procedure involves heating the mixture.

  • Workup: After the reaction is complete, the mixture is processed to isolate the chlorpyrifos product. This may involve filtration, extraction, and purification steps. A purity of over 98% can be achieved.[6]

Quantitative Data: Chlorpyrifos Synthesis

Synthesis RouteKey ReactantsPurity (%)Reference
TCP + O,O-diethyl phosphorochloridothioate3,5,6-trichloro-2-pyridinol, O,O-diethyl phosphorochloridothioate>98[6]

Experimental Workflow: Chlorpyrifos Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification TCP 3,5,6-trichloro-2-pyridinol Reaction_Vessel Reaction Vessel TCP->Reaction_Vessel DEPTCl O,O-diethyl phosphorochloridothioate DEPTCl->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Dimethylformamide Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Chlorpyrifos Chlorpyrifos Purification->Chlorpyrifos

Caption: Workflow for the synthesis of Chlorpyrifos.

Signaling Pathway: Chlorpyrifos Mode of Action

G cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron Chlorpyrifos Chlorpyrifos Chlorpyrifos->AChE Synaptic_Cĺeft Synaptic_Cĺeft Synaptic_Cĺeft->Postsynaptic_Neuron Signal Transmission

Caption: Chlorpyrifos inhibits acetylcholinesterase, leading to acetylcholine accumulation.

Fungicide: Tebuconazole

Tebuconazole is a broad-spectrum triazole fungicide that inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[7]

Synthesis of Tebuconazole

One synthetic route to tebuconazole involves the reaction of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone with trimethylsulfoxonium chloride and sodium hydride, followed by reaction with 1,2,4-triazole.

Experimental Protocol: Synthesis of Tebuconazole

  • Step 1: Epoxidation: React 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone with trimethylsulfoxonium chloride in the presence of a base like sodium hydride to form the corresponding epoxide.

  • Step 2: Ring Opening: The epoxide is then reacted with 1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF) to yield tebuconazole.

  • Purification: The crude product is purified by crystallization from a solvent like toluene to afford tebuconazole with high purity.

A one-pot synthesis has been developed, reacting 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone with trimethyl sulfoxide chloride and potassium hydroxide in DMSO, followed by the addition of triazole sodium, achieving a yield of 91% and purity of 97%.[8] Another method reports a yield of 96.5% and purity of 98.5%.[9]

Quantitative Data: Tebuconazole Synthesis

Synthesis RouteKey ReactantsYield (%)Purity (%)Reference
One-pot from pentanone1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, Trimethyl sulfoxide chloride, Triazole sodium9197[8]
Isomer conversionPentaconazole isomer, 3-bromomethyl-1-(4-chlorophenyl)-4,4-dimethyl-3-propanol96.598.5[9]

Experimental Workflow: Tebuconazole Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pentanone 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone Reaction_Vessel Reaction Vessel Pentanone->Reaction_Vessel TMSOCl Trimethyl sulfoxide chloride TMSOCl->Reaction_Vessel KOH Potassium Hydroxide KOH->Reaction_Vessel DMSO Dimethyl Sulfoxide DMSO->Reaction_Vessel Triazole_Na Triazole Sodium Heating Heating Triazole_Na->Heating 120°C Reaction_Vessel->Heating 40°C Heating->Triazole_Na add Desolvation Desolvation Heating->Desolvation Washing Washing Desolvation->Washing Recrystallization Recrystallization Washing->Recrystallization Tebuconazole Tebuconazole Recrystallization->Tebuconazole

Caption: One-pot synthesis workflow for Tebuconazole.

Signaling Pathway: Tebuconazole Mode of Action

G Lanosterol Lanosterol C14_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Tebuconazole Tebuconazole Tebuconazole->C14_Demethylase

Caption: Tebuconazole inhibits ergosterol biosynthesis by targeting C14-demethylase.

Insecticide: Imidacloprid

Imidacloprid is a systemic neonicotinoid insecticide that acts as an antagonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[10]

Synthesis of Imidacloprid

A common synthesis of imidacloprid involves the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).

Experimental Protocol: Synthesis of Imidacloprid

  • Reaction Setup: To a three-necked round-bottom flask, add 2-chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine (NII), and potassium carbonate.

  • Solvent: Add acetonitrile as the solvent.

  • Reaction Conditions: Stir the mixture and heat to 80°C under reflux for 8 hours.

  • Workup: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude imidacloprid is purified by recrystallization from a suitable solvent system like isopropanol/water to achieve a purity of over 98%.[11]

Quantitative Data: Imidacloprid Synthesis

Synthesis RouteKey ReactantsYield (%)Purity (%)Reference
CCMP + NII2-chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-imine~85 (crude)>98[11]

Experimental Workflow: Imidacloprid Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification CCMP 2-chloro-5-(chloromethyl)pyridine Reaction_Vessel Reaction Vessel CCMP->Reaction_Vessel NII N-nitro-imidazolidin-2-imine NII->Reaction_Vessel K2CO3 Potassium Carbonate K2CO3->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Reflux Reflux at 80°C Reaction_Vessel->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Imidacloprid Imidacloprid Recrystallization->Imidacloprid

Caption: Workflow for the synthesis of Imidacloprid.

Signaling Pathway: Imidacloprid Mode of Action

G cluster_synapse Insect Synapse Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Opens Ion Channel Signal_Transmission Continuous Firing nAChR->Signal_Transmission Paralysis_Death Paralysis & Death Signal_Transmission->Paralysis_Death Imidacloprid Imidacloprid Imidacloprid->nAChR Irreversibly Binds

References

Application Notes & Protocols: Synthesis of Anticancer Agents from Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimidine derivatives as potential anticancer agents. Pyrimidine-based compounds are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1][2] This guide focuses on the synthesis of several classes of pyrimidine derivatives, their mechanisms of action, and protocols for their biological evaluation.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, with numerous derivatives approved for clinical use in cancer therapy.[3] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA synthesis, and modulation of apoptotic pathways.[2][4] This document outlines the synthesis and evaluation of key pyrimidine derivatives that have shown significant promise in preclinical studies.

Key Pyrimidine Scaffolds and Their Anticancer Activity

Several fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and quinazolines (benzo[d]pyrimidines), have been extensively investigated for their anticancer properties.[2][3] These structures often serve as bioisosteres of purines, enabling them to interact with ATP-binding sites of kinases.[5]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented to allow for easy comparison of their potency.

Compound IDDerivative ClassTarget Cancer Cell LineIC50 / GI50 (µM)Reference
Compound 20 Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidineHCT-116 (Colon)More potent than doxorubicin[1]
Compound 11 Pyrido[2,3-d]pyrimidine-4(3H)-onePC-3 (Prostate)0.099 (EGFRWT), 0.123 (EGFRT790M)[1]
Compound 19 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-oneColon Cancer Cell Lines0.24 - 1.26 (GI50)[1]
Compound 17 N-(pyridin-3-yl)pyrimidin-4-amineHeLa, HT-29, MCF-7, MV4-11Comparable to Palbociclib[1]
Compound 2a AminopyrimidineVarious (Glioblastoma, Breast, Colon)5 - 8 (EC50 at 48h)[7][8]
Compound 2d Pyrido[2,3-d]pyrimidineA549 (Lung)Strong cytotoxicity at 50 µM[9]
Compound 4f Indazol-pyrimidineMCF-7 (Breast)1.629[10]
Compound 4i Indazol-pyrimidineMCF-7 (Breast)1.841[10]
Compound 1 Tetralin-6-yl pyrimidineHepG2 (Liver)8.66 (IC50 in µg/ml)[11]
Compound 2 Tetralin-6-yl pyrimidineHepG2 (Liver)7.11 (IC50 in µg/ml)[11]
Compound 3 Tetralin-6-yl pyrimidineHepG2 (Liver), Breast Cancer5.50, 7.29 (IC50 in µg/ml)[11]

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two prominent examples are the EGFR and CDK4/6 pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell growth and proliferation. Many pyrimidine-based inhibitors are designed to block the ATP-binding site of EGFR, thereby preventing its activation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation CDK46_Pathway cluster_0 Active Complex CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest CDK46->Cell_Cycle_Arrest Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->CDK46 Inhibits Pyrimidine_Inhibitor->Cell_Cycle_Arrest pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Synthesis_Workflow Start Starting Materials (e.g., α,β-unsaturated ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine) Reaction Condensation Reaction (e.g., in glacial acetic acid, reflux) Start->Reaction Workup Reaction Work-up (e.g., Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, MS, Elemental Analysis) Purification->Characterization Final_Product Final Pyrimidine Derivative Characterization->Final_Product

References

Application Note and Protocol for the Hydrolysis of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the hydrolysis of ethyl 2-methylpyrimidine-5-carboxylate to its corresponding carboxylic acid, 2-methylpyrimidine-5-carboxylic acid. This conversion is a fundamental step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol outlined below describes a robust and high-yielding saponification reaction using sodium hydroxide, followed by a straightforward work-up and purification procedure. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Pyrimidine-5-carboxylic acids are crucial building blocks in medicinal chemistry, serving as precursors for a wide range of derivatives with diverse pharmacological activities. The hydrolysis of the corresponding ethyl esters is a common and critical transformation to unmask the carboxylic acid functionality for further chemical modifications. The presented protocol details a standard saponification procedure, which is a base-catalyzed hydrolysis of an ester. This reaction is typically irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol byproduct.

Reaction Scheme

Figure 1: General reaction scheme for the hydrolysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of methanol and water. A typical solvent ratio is 1:1 (v/v).

  • Addition of Base: To the stirring solution, add an excess of sodium hydroxide. Typically, 1.5 to 3 equivalents of NaOH are used. The sodium hydroxide can be added as a solid or as an aqueous solution (e.g., 1M NaOH).[1]

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the temperature.[1]

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If the reaction was heated, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction (Base/Neutral): Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or neutral impurities. Discard the organic layer.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the pH is acidic (pH 2-3), which will precipitate the carboxylic acid product.[1]

  • Work-up - Extraction (Acidic): Extract the acidified aqueous layer multiple times with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylpyrimidine-5-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 2-methylpyrimidine-5-carboxylic acid as a solid.[2]

Data Presentation

Table 1: Physical and Spectroscopic Data of 2-Methylpyrimidine-5-carboxylic acid

PropertyValueReference
Molecular FormulaC₆H₆N₂O₂[3][4]
Molecular Weight138.12 g/mol [3][4]
AppearanceSolid[4]
Melting Point209-212 °C[5]
SolubilitySlightly soluble in water.[5]
¹H NMR
δ (ppm)MultiplicityAssignment
~2.7sCH₃
~9.1sH4, H6
~13.5br sCOOH
¹³C NMR
δ (ppm)Assignment
~25CH₃
~122C5
~158C4, C6
~165C2
~168COOH

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Mandatory Visualization

Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ester in MeOH/H₂O B Add NaOH A->B C Stir at RT or Reflux B->C D Remove MeOH C->D Reaction Complete E Wash with EtOAc D->E F Acidify with HCl E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Recrystallize J->K L Pure Product K->L

Caption: Workflow for the hydrolysis of this compound.

Signaling Pathway (Reaction Mechanism)

Saponification_Mechanism Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Carboxylic_Acid 2-Methylpyrimidine-5-carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of EtO⁻ Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation by EtO⁻ Carboxylate->Carboxylic_Acid Protonation Ethanol Ethanol Proton H⁺ (from HCl)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).

Safety Precautions

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol and ethyl acetate are flammable; avoid open flames.

Conclusion

The protocol described provides an efficient and reliable method for the hydrolysis of this compound. The use of basic conditions ensures a high conversion to the desired carboxylic acid. The straightforward work-up and purification steps make this procedure suitable for routine synthesis in a research or developmental setting. The resulting 2-methylpyrimidine-5-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules.

References

Application Notes and Protocols for Alkylation Techniques in Pyrimidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anti-cancer and anti-viral agents.[1] The strategic alkylation of the pyrimidine ring is a critical step in drug discovery, as it allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and metabolic stability. This document provides a detailed overview of key alkylation techniques for the functionalization of the pyrimidine ring, including N-alkylation, O-alkylation, and C-H alkylation methodologies. It is intended to serve as a practical guide for researchers in the synthesis and development of novel pyrimidine-based therapeutics.

Alkylation Methodologies and Quantitative Data

The choice of alkylation strategy significantly impacts reaction outcomes, including yield and regioselectivity. Below is a summary of common alkylation methods with corresponding quantitative data to aid in the selection of optimal reaction conditions.

Table 1: N-Alkylation of Pyrimidines
Alkylating AgentPyrimidine SubstrateBase/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference(s)
Bromo-ethylacetateUracil DerivativesAS@HTC, HMDSAcetonitrile128080-90[2]
Propargyl bromideUracil DerivativesAS@HTC, HMDSAcetonitrile128080-90[2]
Phenacyl type halides1,3-DibenzoyluracilsK₂CO₃DMF242552-84[3]
Primary alcohol toluene sulfonates1,3-DibenzoyluracilsK₂CO₃DMF242561-78[3]
Table 2: O-Alkylation of Pyrimidinones
Alkylating AgentPyrimidine SubstrateBaseSolventTime (h)Temp. (°C)Yield (%)Reference(s)
4-(Iodomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneK₂CO₃Acetonitrile16Reflux87[3][4]
4-(Bromomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneK₂CO₃Acetonitrile16Reflux80[4]
4-(Iodomethyl)pyrimidines6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-onesK₂CO₃Acetonitrile0.5Reflux70-98[5]
Table 3: C-H Alkylation of Pyrimidines (Minisci-Type Reactions)
Alkylating Agent (Radical Source)Pyrimidine SubstrateReagentsSolventTemp. (°C)Yield (%)Reference(s)
Pivalic AcidPyridineAgNO₃, (NH₄)₂S₂O₈, H₂SO₄H₂O--[6]
Carboxylic AcidsPyridinium SaltAgNO₃, (NH₄)₂S₂O₈Dichloroethane:H₂O50-[7][8]
Unactivated Alkyl HalidesHeteroarenesO₂ (oxidant), Visible Light-Room TempGood[9]
C(sp³)-H feedstocks (alkanes, ethers, etc.)PyrimidinesCHCl₃, Visible Light--High[10]

Experimental Protocols

Detailed methodologies are provided below for key alkylation reactions. These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for N1-Alkylation of Uracil Derivatives[2]

This protocol utilizes a heterogeneous catalyst for the selective N1-alkylation of uracils.

Materials:

  • Pyrimidine substrate (e.g., uracil) (1.00 mmol)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Anhydrous acetonitrile (2.5 mL)

  • Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2.00 mmol)

Procedure:

  • A mixture of the pyrimidine (1.00 mmol) and AS@HTC catalyst (50 mg) in HMDS (1.5 mL) is heated under reflux for 2 hours to facilitate silylation.

  • After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in anhydrous acetonitrile (2.5 mL).

  • Two equivalents of the alkylating agent are added to the solution.

  • The reaction mixture is stirred for 12 hours at 80 °C.

  • Upon completion, the mixture is filtered to remove the catalyst.

  • The solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.

Protocol 2: General Procedure for O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones[3][5]

This protocol describes a method for the selective O-alkylation of pyrimidinones.

Materials:

  • 6-substituted pyrimidin-2(1H)-one (3 mmol)

  • Potassium carbonate (K₂CO₃) (3 mmol)

  • Acetone (15 mL)

  • 4-(Iodomethyl)pyrimidine (3 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (3 mmol).

  • Add 10 mL of acetone to the flask.

  • While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.

  • The resulting mixture is heated to reflux and stirred for 30 minutes.

  • After this period, the solvent is removed under vacuum.

  • The residue is dissolved in 20 mL of dichloromethane (CH₂Cl₂) and washed twice with 15 mL of distilled water.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.

Protocol 3: General Procedure for Minisci-Type Decarboxylative Alkylation[7][8]

This protocol outlines a method for the C-H alkylation of pyridinium salts, a reaction applicable to pyrimidines.

Materials:

  • Pyridinium salt (or protonated pyrimidine) (0.5 mmol)

  • Carboxylic acid (1.0 mmol)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol)

  • Silver nitrate (AgNO₃) (0.1 mmol, 20 mol%)

  • Dichloroethane (2.5 mL)

  • Water (2.5 mL)

  • Dichloromethane

Procedure:

  • To a culture tube equipped with a stir bar, add the pyridinium salt (0.5 mmol), carboxylic acid (1.0 mmol), (NH₄)₂S₂O₈ (1.0 mmol), and AgNO₃ (0.1 mmol).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to form a biphasic mixture.

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction by NMR or LCMS.

  • Upon completion, dilute the reaction with dichloromethane and proceed with standard aqueous workup and purification.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of signaling pathways and experimental workflows relevant to the application of alkylated pyrimidines in drug discovery.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Pyrimidine Starting Material reaction Alkylation Reaction (N-, O-, or C-alkylation) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition, IC50) characterization->biochemical cellular Cell-Based Assays (e.g., Cytotoxicity, Pathway Analysis) biochemical->cellular adme In Vitro ADME/Tox (Metabolic Stability, etc.) cellular->adme

Caption: General experimental workflow for pyrimidine alkylation and subsequent biological screening.

G cluster_discovery Drug Discovery & Development cluster_focus Focus of this Guide target_id Target Identification & Validation lead_gen Lead Generation (HTS, Synthesis) target_id->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt preclinical Preclinical Studies (In vivo efficacy, safety) lead_opt->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical approval Regulatory Approval (FDA, EMA) clinical->approval synthesis Pyrimidine Alkylation (Functionalization) synthesis->lead_gen synthesis->lead_opt

Caption: Role of pyrimidine alkylation within the broader drug discovery and development process.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Alkylated Pyrimidine (EGFR Inhibitor) Inhibitor->EGFR_dimer Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of action for pyrimidine-based inhibitors.[1][11][12]

Conclusion

The functionalization of the pyrimidine ring through various alkylation techniques is a powerful strategy in modern drug discovery. The methods outlined in these application notes, from classic N- and O-alkylation to modern C-H functionalization, provide a versatile toolkit for medicinal chemists. The provided protocols and comparative data are intended to facilitate the efficient synthesis and optimization of novel pyrimidine derivatives as potential therapeutic agents. The visualization of the EGFR signaling pathway highlights a key application where these compounds have shown significant promise, underscoring the continued importance of pyrimidine chemistry in the development of targeted therapies.[1][6]

References

Application Notes and Protocols for Biochemical Assays Using Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing pyrimidine derivatives in key biochemical and cell-based assays relevant to drug discovery. The following sections detail the principles, methodologies, and data interpretation for kinase inhibition, cytotoxicity, and anti-inflammatory assays.

I. Biochemical Assay for PIM-1 Kinase Inhibition

Application Note:

PIM-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in the regulation of cell proliferation and survival.[1][] Its overexpression is associated with various cancers, making it a significant target for therapeutic intervention. Pyrimidine derivatives have been identified as a promising class of PIM-1 inhibitors.[3][4] This protocol describes a fluorescence-based assay to determine the in vitro potency of pyrimidine derivatives against PIM-1 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives against PIM-1 Kinase

Compound IDPyrimidine ScaffoldPIM-1 IC50 (nM)Reference CompoundPIM-1 IC50 (nM)
SKI-O-068Pyrido[4,3-d]pyrimidine123Staurosporine-
Compound 7aPyridothienopyrimidin-4-one1180--
Compound 7cPyridothienopyrimidin-4-one1380--
Compound 6cPyridothienopyrimidin-4-one4620--

Note: IC50 values are sourced from multiple studies for representative purposes.[3][5] Direct comparison between compounds from different studies should be made with caution.

Experimental Protocol: Fluorescence-Based PIM-1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[6][7]

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP solution

  • Pyrimidine derivative stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivative in DMSO. Further dilute the compounds in kinase buffer to a 4x final concentration.

  • Assay Plate Preparation: Add 5 µL of the 4x test compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control.

  • Enzyme Addition: Dilute the PIM-1 kinase in kinase buffer to a 2x final concentration. Add 10 µL of the diluted enzyme to each well (except for the background control wells).

  • Reaction Initiation: Prepare a 2x solution of the peptide substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.[6] Incubate at room temperature for 40 minutes.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

PIM-1 Kinase Signaling Pathway

PIM1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Transcription Substrate Downstream Substrates (e.g., BAD, p21) PIM1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis

Caption: Simplified PIM-1 kinase signaling pathway.

II. Cell-Based Assay for Cytotoxicity Assessment

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to evaluate the cytotoxic effects of potential drug candidates, such as pyrimidine derivatives, on cancer cell lines.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives against Cancer Cell Lines

Compound IDPyrimidine ScaffoldCell LineIC50 (µM)
Furo[2,3-d]pyrimidinone analog 4Furo[2,3-d]pyrimidinoneHCT-116 (Colon)6.1
Furo[2,3-d]pyrimidinone analog 18Furo[2,3-d]pyrimidinoneHCT-116 (Colon)4.2
Furo[2,3-d]pyrimidinone analog 15Furo[2,3-d]pyrimidinonePC3 (Prostate)8.8
Indazol-pyrimidine analog 4fIndazol-pyrimidineMCF-7 (Breast)1.629
Indazol-pyrimidine analog 4iIndazol-pyrimidineMCF-7 (Breast)1.841

Note: Data is compiled from various sources for illustrative purposes.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Pyrimidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Pyrimidine Derivatives Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

III. Biochemical Assay for COX-2 Inhibition

Application Note:

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[12] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine derivatives have been explored as potential selective COX-2 inhibitors.[13][14] This protocol describes a colorimetric assay to screen for pyrimidine-based inhibitors of COX-2. The assay measures the peroxidase activity of the enzyme by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15][16]

Data Presentation: In Vitro COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound IDPyrimidine ScaffoldCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound L1Pyrimidine DerivativeComparable to Meloxicam-
Compound L2Pyrimidine DerivativeComparable to Meloxicam-
Compound 3bPyrimidine-5-carbonitrile0.20-
Compound 5dPyrimidine-5-carbonitrile0.16-
Celecoxib (Reference)-~0.04>100

Note: Data is sourced from multiple studies for illustrative purposes.[12][17][18][19]

Experimental Protocol: Colorimetric COX-2 Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.[16][20]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (TMPD)

  • Arachidonic acid solution

  • Pyrimidine derivative stock solution (in DMSO)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of assay buffer, heme, TMPD, and arachidonic acid according to the kit manufacturer's instructions.

  • Compound Plating: Add 10 µL of serially diluted pyrimidine derivatives to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

  • Enzyme and Cofactor Addition: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Substrate Addition: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[16]

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at 590 nm over time (e.g., for 2 minutes) using a microplate reader in kinetic mode.[16]

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

EGFR-MAPK Signaling Pathway (Relevant to Inflammation and Cancer)

EGFR_MAPK_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2/SOS EGFR->Grb2 Activation Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription

Caption: The EGFR-MAPK signaling cascade.

References

Polymer-Assisted Synthesis of Pyrimidine Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the polymer-assisted synthesis of pyrimidine carboxylates, a class of compounds with significant interest in medicinal chemistry and drug discovery. The use of solid-phase organic synthesis (SPOS) offers considerable advantages for the generation of pyrimidine libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. The protocols detailed herein focus on the widely utilized Biginelli and Atwal-Biginelli multicomponent reactions adapted for a solid-phase workflow, enabling the efficient and diverse synthesis of 3,4-dihydropyrimidine-2(1H)-ones and their derivatives.

Introduction

Pyrimidines are a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including established pharmaceuticals. The efficient synthesis of diverse pyrimidine libraries is a cornerstone of modern drug discovery programs. Polymer-assisted synthesis, a subset of solid-phase organic synthesis, has emerged as a powerful strategy to streamline the production of these valuable compounds. By anchoring the substrate to a solid support, typically a polystyrene resin, intermediates can be easily isolated by simple filtration and washing, eliminating the need for traditional and often time-consuming purification techniques like column chromatography. This approach is particularly well-suited for multicomponent reactions, such as the Biginelli condensation, which can generate significant molecular complexity in a single step.[1][2][3]

This guide details the polymer-assisted synthesis of pyrimidine carboxylates, focusing on the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[4] We will cover the preparation of the resin-bound starting material, the on-bead cyclocondensation reaction, and the final cleavage step to release the desired pyrimidine carboxylate.

Key Applications

  • High-Throughput Screening (HTS) Library Synthesis: The protocols are readily adaptable for parallel synthesis, enabling the rapid generation of large, diverse libraries of pyrimidine derivatives for biological screening.[1]

  • Lead Optimization: The modular nature of the Biginelli reaction on solid support allows for the systematic modification of the three key building blocks (aldehyde, β-ketoester, and urea/thiourea) to explore structure-activity relationships (SAR).

  • Medicinal Chemistry Programs: The synthesized dihydropyrimidinones are known to exhibit a range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[4]

Experimental Workflows and Logical Relationships

The polymer-assisted synthesis of pyrimidine carboxylates typically follows a multi-step sequence involving attachment to a solid support, chemical transformations on the support, and finally, cleavage to release the purified product.

Caption: General workflow for the polymer-assisted synthesis of pyrimidine carboxylates.

Data Presentation

The yields of polymer-assisted Biginelli reactions are influenced by the nature of the aldehyde, β-ketoester, and urea/thiourea components, as well as the reaction conditions. The following tables summarize representative yields for the synthesis of dihydropyrimidine-5-carboxylates on a solid support.

Table 1: Influence of Aldehyde Substituent on Yield

Aldehyde (ArCHO)Yield (%)Purity (%)Reference
Benzaldehyde94>98[5]
4-Chlorobenzaldehyde92>98[5]
4-Methoxybenzaldehyde95>98[5]
4-Nitrobenzaldehyde85>98[5]
2-Naphthaldehyde89>98[5]
3-Pyridinecarboxaldehyde81>98[5]

Conditions: Ethyl acetoacetate-loaded Merrifield resin, urea, polyphosphate ester (PPE), THF, reflux, 15 h.

Table 2: Influence of β-Ketoester and Urea/Thiourea on Yield

β-KetoesterUrea/ThioureaYield (%)Purity (%)Reference
Methyl AcetoacetateUrea91>98[5]
Ethyl AcetoacetateUrea94>98[5]
Benzoylacetic acid ethyl esterUrea88>98[5]
Ethyl AcetoacetateThiourea85>98[5]
Methyl AcetoacetateN-Methylthiourea78>98[5]

Conditions: Benzaldehyde, respective acetoacetate-loaded Merrifield resin, respective urea/thiourea, polyphosphate ester (PPE), THF, reflux, 15 h.

Experimental Protocols

Protocol 1: Preparation of Ethyl Acetoacetate-Loaded Merrifield Resin

This protocol describes the attachment of the β-ketoester component to the solid support.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol Cl/g)

  • Ethyl acetoacetate

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Shaker vessel

Procedure:

  • Resin Swelling: Place Merrifield resin (1.0 g, 1.0 mmol) in a shaker vessel and swell with DMF (10 mL) for 30 minutes.

  • Preparation of Cesium Salt: In a separate flask, dissolve ethyl acetoacetate (1.2 mmol) in methanol (5 mL). Add a 20% aqueous solution of cesium carbonate dropwise until the pH reaches 7.0. Evaporate the solution to dryness under reduced pressure. Co-evaporate with anhydrous DMF (2 x 5 mL) to ensure the salt is completely dry.

  • Attachment to Resin: Add the dry cesium salt of ethyl acetoacetate to the swollen resin in DMF (8 mL).

  • Reaction: Shake the mixture at 50°C for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: On-Bead Biginelli Cyclocondensation

This protocol details the three-component reaction on the solid support.

Materials:

  • Ethyl acetoacetate-loaded Merrifield resin (from Protocol 1)

  • Aromatic aldehyde (e.g., Benzaldehyde, 3.0 mmol)

  • Urea (5.0 mmol)

  • Polyphosphate ester (PPE)

  • Anhydrous Tetrahydrofuran (THF)

  • Shaker vessel equipped with a reflux condenser

Procedure:

  • Resin Swelling: Swell the ethyl acetoacetate-loaded resin (1.0 g, approx. 0.8 mmol) in anhydrous THF (5 mL) in a shaker vessel for 30 minutes.

  • Reagent Addition: Add the aromatic aldehyde (3.0 mmol), urea (5.0 mmol), and PPE (450 mg) to the vessel.

  • Reaction: Heat the mixture to reflux with shaking for 15 hours.

  • Washing: Cool the reaction mixture to room temperature. Filter the resin and wash sequentially with THF (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin-bound dihydropyrimidine under vacuum.

Protocol 3: Cleavage of Dihydropyrimidine Carboxylate from the Resin

This protocol describes the release of the final product from the solid support.

Materials:

  • Resin-bound dihydropyrimidine (from Protocol 2)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Cleavage vessel

Procedure:

  • Resin Swelling: Place the dried resin-bound product (approx. 1.0 g) in a cleavage vessel and swell with DCM (5 mL) for 30 minutes.

  • Preparation of Cleavage Cocktail: In a separate, cooled flask, prepare the cleavage cocktail by carefully adding TFMSA (1.0 mL) to a mixture of TFA (8.0 mL) and thioanisole (1.0 mL).

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and shake at room temperature for 4 hours.

  • Product Isolation: Filter the resin and wash with TFA (2 x 2 mL) and DCM (2 x 2 mL).

  • Precipitation: Combine the filtrates and add to a flask containing cold diethyl ether (100 mL) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Signaling Pathways and Logical Relationships

The logic of the Biginelli reaction mechanism on a solid support follows a series of acid-catalyzed bimolecular reactions.

G cluster_activation Step 1: Imine Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization and Dehydration aldehyde Aldehyde acyliminium Acyliminium Ion Intermediate aldehyde->acyliminium urea Urea urea->acyliminium open_chain Open-Chain Intermediate acyliminium->open_chain Electrophilic Addition resin_enolate Resin-Bound β-Ketoester Enolate resin_enolate->open_chain cyclization Intramolecular Cyclization open_chain->cyclization dehydration Dehydration cyclization->dehydration product Resin-Bound Dihydropyrimidine dehydration->product

Caption: Proposed mechanism for the solid-phase Biginelli reaction.

Conclusion

The polymer-assisted synthesis of pyrimidine carboxylates via the Biginelli reaction is a robust and efficient method for generating libraries of these medicinally important scaffolds. The protocols provided herein offer a solid foundation for researchers to implement this methodology in their own laboratories. The key advantages of this approach, including simplified purification and adaptability to a diverse range of substrates, make it an invaluable tool in modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of Ethyl 2-methylpyrimidine-5-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can arise from several factors, ranging from the quality of the starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.

  • Purity and Stability of Starting Materials:

    • Acetamidine Hydrochloride: This reagent is hygroscopic. Ensure it is stored in a desiccator and is as anhydrous as possible. Moisture can interfere with the base and the reaction intermediates.

    • Diethyl Ethoxymethylenemalonate (DEEM): This reagent can degrade over time. It is advisable to use freshly distilled or high-purity DEEM for optimal results.

  • Base Selection and Handling:

    • Sodium Ethoxide: This is a common base for this reaction. It is highly sensitive to moisture. Prepare it fresh by reacting sodium metal with absolute ethanol under an inert atmosphere, or use a high-quality commercial solution. The stoichiometry of the base is crucial; typically, at least two equivalents are needed to first neutralize the acetamidine hydrochloride and then to catalyze the cyclization.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Temperature and Reaction Time: The reaction is typically performed at reflux in ethanol. Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Presence of Significant Impurities in the Crude Product

Q: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

A: The reaction between acetamidine and DEEM can lead to several byproducts. Understanding their origin is key to minimizing their formation.

  • Potential Byproducts:

    • Unreacted Starting Materials: Incomplete reaction will leave unreacted acetamidine and DEEM in the crude product.

    • Hydrolysis of the Ester: The ethyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid if there is water in the reaction mixture or during workup, especially under basic conditions.

    • Side-products from DEEM: DEEM can react with nucleophiles other than acetamidine if present.

  • Minimizing Byproduct Formation:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reagent may be explored to drive the reaction to completion, but this can complicate purification.

    • Controlled Addition of Reagents: Adding the base solution to the mixture of acetamidine hydrochloride and DEEM at a controlled rate can sometimes improve the reaction profile.

    • Work-up Procedure: Neutralize the reaction mixture carefully during workup to avoid harsh pH conditions that could lead to hydrolysis.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended methods?

A: Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization:

    • Solvent Selection: A common solvent system for recrystallization is ethanol/water. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form crystals. Other solvent systems like ethyl acetate/hexanes can also be effective.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a good starting point for elution. The exact ratio will depend on the polarity of the impurities. Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is the cyclocondensation reaction between acetamidine hydrochloride and diethyl ethoxymethylenemalonate (DEEM) in the presence of a base, typically sodium ethoxide in ethanol.

Q2: Are there alternative high-yield synthetic methods?

A2: Yes, a notable high-yielding method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This method has been reported to produce 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.[1]

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the specific conditions and scale of the reaction. Reported yields for similar pyrimidine syntheses range from moderate to excellent. With careful optimization of the reaction conditions, yields of 70-85% can be expected.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the product from the starting materials. The product, being more conjugated, should be visible under a UV lamp.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Sodium metal: If you are preparing sodium ethoxide from sodium metal, handle it with extreme care as it reacts violently with water and alcohols.

  • Solvents: Ethanol is flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for Pyrimidine-5-carboxylate Synthesis

2-Substituent3-Carbon ComponentBase/CatalystSolventTemperatureReported YieldReference
-NH₂Diethyl ethoxymethylenemalonateSodium EthoxideEthanolRefluxGoodInferred from similar syntheses
VariousSodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol-MethanolRefluxModerate to Excellent[1]
-CH₃Diethyl ethoxymethylenemalonateSodium EthoxideEthanolReflux70-85% (Optimized)Typical expected yield

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol describes the synthesis from acetamidine hydrochloride and diethyl ethoxymethylenemalonate.

Materials:

  • Acetamidine hydrochloride

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (e.g., 100 mL). Carefully add sodium metal (2.2 equivalents) in small portions to the ethanol. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reactant Mixture: In a separate flask, dissolve acetamidine hydrochloride (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) in absolute ethanol.

  • Reaction: Slowly add the solution of acetamidine hydrochloride and DEEM to the sodium ethoxide solution at room temperature with stirring. After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Absolute Ethanol add_reactants Add Reactant Solution to Base prep_base->add_reactants prep_reactants Dissolve Acetamidine HCl and DEEM in Absolute Ethanol prep_reactants->add_reactants reflux Reflux Reaction Mixture add_reactants->reflux monitor Monitor by TLC reflux->monitor concentrate Remove Solvent monitor->concentrate Reaction Complete neutralize Neutralize with Dilute Acid concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify end End purify->end start Start start->prep_base start->prep_reactants

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_starting_materials Check Starting Materials cluster_reaction_conditions Review Reaction Conditions cluster_solutions Solutions start Low Yield? check_acetamidine Is Acetamidine HCl dry? start->check_acetamidine check_deem Is DEEM pure/fresh? check_acetamidine->check_deem Yes dry_acetamidine Dry Acetamidine HCl under vacuum check_acetamidine->dry_acetamidine No check_base Is Base active and anhydrous? check_deem->check_base Yes purify_deem Distill or use new DEEM check_deem->purify_deem No check_conditions Were conditions anhydrous? check_base->check_conditions Yes fresh_base Prepare fresh Sodium Ethoxide check_base->fresh_base No check_time_temp Sufficient reaction time/temp? check_conditions->check_time_temp Yes dry_glassware Oven-dry glassware, use inert atmosphere check_conditions->dry_glassware No optimize_reaction Increase reflux time, monitor by TLC check_time_temp->optimize_reaction No end_node Re-run Experiment check_time_temp->end_node Yes dry_acetamidine->end_node purify_deem->end_node fresh_base->end_node dry_glassware->end_node optimize_reaction->end_node

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: The Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a very low yield or not working at all. What are the most common reasons for this?

A1: Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] The absence of a catalyst often results in poor yields.[1]

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters. The reaction may require longer reaction times or adjustments in temperature to proceed to completion.[2]

  • Poor Reactant Quality: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is crucial. Impurities can inhibit the reaction or lead to unwanted side reactions.[1][2]

  • Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield.[1] The solvent is also responsible for the diketo-enol tautomerisation equilibrium of the dicarbonyl reactant, which dictates the reaction yield.[3][4]

Q2: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A2: The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being a decomposition product of urea at higher temperatures. This pathway competes with the desired Biginelli reaction.[2]

To minimize the formation of this byproduct:

  • Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[2]

Q3: Can I run the Biginelli reaction without a solvent?

A3: Yes, solvent-free conditions have been shown to be effective and can lead to improved yields and shorter reaction times.[5][6] This approach is also environmentally friendly. Ball milling is one technique that can be used for solvent-free Biginelli reactions, sometimes even without a catalyst.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your Biginelli reaction experiments.

Issue 1: Low Conversion of Starting Materials

  • Symptom: TLC or other analysis shows a significant amount of unreacted starting materials.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inactive or Inefficient Catalyst Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify the concentration. Consider screening different Brønsted or Lewis acid catalysts.[1][2]
Suboptimal Reaction Time/Temperature The reaction may require a longer duration or a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.[2]
Poor Reactant Purity Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity. Impurities can inhibit the reaction.[1][2]
Inappropriate Solvent The solvent choice can impact reactant solubility and reaction rate. While ethanol is common, experimenting with other solvents like acetonitrile or solvent-free conditions may improve yields.[1][2]

Issue 2: Formation of Insoluble Byproducts

  • Symptom: A precipitate forms during the reaction that is not the desired product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Polymerization of Aldehyde Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions. Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[1]
Insoluble Intermediates An intermediate in the reaction pathway may have low solubility in the chosen solvent. Try a different solvent system with better solubilizing power for all components.[1]

Quantitative Data Summary

The following tables summarize the effect of different catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Effect of Different Catalysts on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Envirocat EPZ10TolueneReflux684[3]
[BCMAB][2Cl] (8 mol%)Solvent-free60-1001High[7]
Fe(NO₃)₃·9H₂O (0.1 mmol)Solvent-free (grinding)Ambient-High[8]
Dicalcium Phosphate (7 mol%)EthanolReflux0.6Good[9]
(SnCl₂)₂ChClDeep Eutectic Solvent1000.595[10]

Table 2: Effect of Different Solvents on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Layered Double HydroxideToluene--70[11]
Layered Double HydroxideEthylene Glycol--82[11]
28%HSiW/HYBMI·PF₆1001up to 99[12]
NoneSolvent-free904High[6]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[13]

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., 7 mol% dicalcium phosphate) and solvent (e.g., 10 mL ethanol).[13]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2][13]

  • Workup: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.[14]

  • Isolation: Filter the solid product and wash it with a cold solvent (e.g., ethanol).[2]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: Solvent-Free Biginelli Reaction using Grinding

This protocol is an environmentally friendly alternative to the traditional method.

  • Reactant Mixture: In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalyst such as hydrated ferric nitrate (0.1 mmol).[8]

  • Grinding: Gently grind the mixture by hand using a pestle.[8]

  • Monitoring: Monitor the reaction progress by taking small samples for TLC analysis.

  • Isolation: Once the reaction is complete, the solid product can be purified by recrystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Biginelli Reaction

Troubleshooting_Workflow start Low Yield Observed check_purity Check Reactant Purity start->check_purity optimize_catalyst Optimize Catalyst check_purity->optimize_catalyst If Purity is High success Improved Yield check_purity->success If Impurities Found & Purified optimize_conditions Optimize Reaction Conditions (Temperature, Time) optimize_catalyst->optimize_conditions change_solvent Change Solvent or Use Solvent-Free Conditions optimize_conditions->change_solvent analyze_byproducts Analyze for Byproducts (e.g., Hantzsch Product) change_solvent->analyze_byproducts analyze_byproducts->success If Byproducts Minimized

Caption: A flowchart for troubleshooting low yields in the Biginelli reaction.

Diagram 2: Logical Relationships of Problems and Solutions

Problem_Solution_Relationships cluster_problems Problems cluster_solutions Solutions low_yield Low Yield catalyst Change/Optimize Catalyst low_yield->catalyst temperature Adjust Temperature low_yield->temperature solvent Change Solvent / Solvent-Free low_yield->solvent purity Use High Purity Reactants low_yield->purity side_product Side Product Formation (e.g., Hantzsch DHP) side_product->catalyst side_product->temperature addition_order Change Order of Addition side_product->addition_order low_conversion Low Reactant Conversion low_conversion->catalyst low_conversion->temperature time Increase Reaction Time low_conversion->time insoluble_byproduct Insoluble Byproducts insoluble_byproduct->catalyst Use Milder Catalyst insoluble_byproduct->solvent

Caption: Relationships between common problems and solutions in the Biginelli reaction.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidines and their derivatives.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield

Question: My pyrimidine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrimidine synthesis and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your reactants (aldehydes, β-dicarbonyl compounds, ureas/thioureas, or amidines) can inhibit the reaction.[1] Ensure all starting materials are of high purity. For instance, α,β-unsaturated carbonyl compounds, especially aldehydes, are prone to polymerization, so using freshly distilled or high-purity commercial reagents is recommended.[2]

    • Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.[3] It is crucial to carefully calculate and measure the amounts of all reactants.

  • Reaction Conditions:

    • Catalyst Selection and Loading: The choice and amount of catalyst are critical. While classical methods often employ strong Brønsted acids like HCl, a variety of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) and organocatalysts have been demonstrated to enhance yields.[4][5] Experimenting with different catalysts and optimizing the catalyst loading is recommended, as both excessive and insufficient amounts can be detrimental.[4]

    • Solvent Choice: The reaction solvent significantly influences efficiency. While solvent-free conditions can be effective and environmentally friendly, polar solvents such as ethanol, acetonitrile, or deep eutectic solvents (DESs) may improve yields for specific substrates.[4] If a solvent is used, ensure it is anhydrous, as water can interfere with the reaction.[4]

    • Temperature and Reaction Time: Suboptimal temperature or reaction duration can result in incomplete reactions.[3] Some reactions proceed at room temperature, while others necessitate heating.[4] Excessively high temperatures can promote the formation of tars and other byproducts.[2] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.[2][3]

    • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[3] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield.[3]

  • Reaction-Specific Issues:

    • Biginelli Reaction: In the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs), low conversion can be due to catalyst inefficiency or suboptimal reaction conditions.[1] Consider microwave-assisted synthesis, which has been shown to dramatically decrease reaction times and increase yields.[4]

    • Doebner-von Miller Reaction: This reaction is prone to the formation of tar and polymers due to the acidic conditions causing self-polymerization of the α,β-unsaturated carbonyl compound.[6] To mitigate this, consider the slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[2]

Issue 2: Formation of Unexpected Side-Products and Impurities

Question: My reaction is producing significant amounts of side-products, complicating purification. What are the likely side reactions and how can I minimize them?

Answer: The formation of side-products is a common problem that reduces the overall yield and makes purification challenging. Here are potential causes and their solutions:

  • Side Reactions:

    • Polymerization: As mentioned, acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a major issue in reactions like the Doebner-von Miller synthesis, leading to tar formation.[6] Strategies to minimize this include the gradual addition of reactants and optimizing the acid concentration and type.[2][6]

    • Hantzsch Dihydropyridine Formation: In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To reduce DHP formation, consider running the reaction at a lower temperature and carefully selecting the catalyst.[1]

    • Rearrangements and Dimerization: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions.[3] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[3]

  • Lack of Regioselectivity:

    • When synthesizing substituted pyrimidines, a lack of regioselectivity can result in the formation of multiple isomers.[3] The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[3]

  • Over-alkylation or Acylation:

    • In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[3] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.[3]

Issue 3: Difficulties in Product Purification

Question: I am having trouble isolating the desired pyrimidine derivative from the reaction mixture. What are some effective purification strategies?

Answer: Purifying pyrimidine derivatives can be challenging due to the presence of impurities and byproducts with similar physicochemical properties.[3]

  • Recrystallization: This is often the most effective method for purifying solid products.[1] Careful selection of the recrystallization solvent is crucial for obtaining a high-purity product.

  • Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase should be optimized based on the polarity of the target compound and impurities.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, after quenching a reaction, the product can be extracted into an organic solvent.[3]

  • Workup Procedure: Proper workup is essential. For acid-catalyzed reactions, neutralization of the acidic mixture is a critical step before extraction.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for pyrimidine synthesis under various conditions, allowing for easy comparison of different methodologies.

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystSolventReaction ConditionsReported Yield (%)
HClEthanolReflux, 3 hrsOften low[7]
CuCl₂·2H₂O / HClSolvent-freeGrinding>90[7]
NH₄ClMethanolReflux, 3 hrsNot specified[7]
Yb(OTf)₃Solvent-free-Increased yields[5]
InCl₃--Improved procedure[5]
LiClO₄--Improved procedure[5]

Table 2: Influence of Reaction Conditions on Pyrimidine Synthesis

Reaction TypeCatalystSolventTemperature (°C)Time (h)Yield (%)
Metal-Based CatalysisCu(II) triflate (20 mol%)---High yields[8]
[3+3] AnnulationCholine hydroxideCholine hydroxide60-Excellent yields[8]
Microwave-Assisted-DMFMicrowave--
Acceptorless DehydrogenativePt/C with KOtBu---Up to 92[9]

Experimental Protocols

This section provides detailed methodologies for key pyrimidine synthesis reactions.

Protocol 1: Classical Biginelli Reaction

This protocol describes a classical one-pot, three-component reaction for the synthesis of dihydropyrimidinones.[10]

  • Reactants:

    • Aldehyde (e.g., Benzaldehyde): 1 mmol

    • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

    • Urea or Thiourea: 1.5 mmol

    • Catalyst (e.g., HCl): Catalytic amount

  • Solvent: Ethanol

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst in a round-bottom flask.

    • Add ethanol as the solvent.

    • Reflux the mixture for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration.

    • Wash the solid with cold ethanol and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Modified Biginelli Reaction (Grindstone Method)

This solvent-free method provides an environmentally friendly alternative with high reported yields.[7]

  • Reactants:

    • Aldehyde (e.g., Benzaldehyde): 1 mmol

    • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

    • Urea or Thiourea: 1.5 mmol

    • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

  • Procedure:

    • Grind the aldehyde, β-ketoester, urea (or thiourea), and catalyst in a mortar with a pestle at room temperature for a few minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Collect the solid product by filtration.

    • Recrystallize the crude product from ethanol.

Protocol 3: Doebner-von Miller Quinoline Synthesis (Minimized Tar Formation)

This protocol is designed to minimize the common issue of tar formation.[6]

  • Reactants:

    • Aniline: 1.0 eq

    • 6 M Hydrochloric acid

    • α,β-unsaturated aldehyde (e.g., Crotonaldehyde): 1.2 eq

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve the crotonaldehyde in toluene.

    • Slowly add the crotonaldehyde solution to the refluxing acidic aniline solution.

    • Continue refluxing for the required time, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and proceed with neutralization and extraction.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagent_issue Impure Reagents or Incorrect Ratios check_reagents->reagent_issue optimize_conditions Optimize Reaction Conditions conditions_issue Suboptimal Conditions? optimize_conditions->conditions_issue analyze_side_products Analyze for Side-Products modify_workup Modify Workup/Purification analyze_side_products->modify_workup reagent_issue->optimize_conditions No purify_reagents Purify/Verify Reagents reagent_issue->purify_reagents Yes adjust_ratios Adjust Stoichiometry reagent_issue->adjust_ratios Yes conditions_issue->analyze_side_products No vary_catalyst Vary Catalyst/Loading conditions_issue->vary_catalyst Yes vary_solvent Vary Solvent conditions_issue->vary_solvent Yes vary_temp_time Vary Temperature/Time conditions_issue->vary_temp_time Yes purify_reagents->optimize_conditions adjust_ratios->optimize_conditions vary_catalyst->analyze_side_products vary_solvent->analyze_side_products vary_temp_time->analyze_side_products success Improved Yield modify_workup->success

A logical workflow for troubleshooting low yields in pyrimidine synthesis.

Diagram 2: Biginelli Reaction Mechanism

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Adduct Initial Adduct Ketoester->Adduct Acyliminium->Adduct + Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product Dihydropyrimidinone (DHPM) Cyclized->Product Dehydration

Key steps in the Biginelli reaction mechanism.

Diagram 3: Competing Pathways in the Biginelli Reaction

Competing_Pathways Reactants Aldehyde β-Ketoester Urea Conditions Reaction Conditions (Temp, Catalyst) Reactants->Conditions Biginelli Biginelli Pathway Conditions->Biginelli Optimized Hantzsch Hantzsch Pathway Conditions->Hantzsch High Temp DHPM Desired DHPM Product Biginelli->DHPM DHP Dihydropyridine Byproduct Hantzsch->DHP

Competing reaction pathways in the Biginelli synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 2-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reaction byproducts, and residual solvents. For instance, in syntheses involving the condensation of an amidinium salt with a propen-1-ol derivative, unreacted forms of these precursors could be present.[1]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the TLC profile of your crude material with the fractions collected from column chromatography or the crystals obtained from recrystallization, you can assess the removal of impurities. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative and detailed purity analysis of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound, or you are not using enough solvent.First, ensure you are adding a sufficient volume of the hot solvent incrementally until the compound dissolves. If it still does not dissolve, you may need to select a more suitable solvent or use a solvent mixture. For pyrimidine derivatives, ethanol or a mixture of ethanol and water are often good starting points.[2][3]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too quickly.Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power. Ensure the solution cools slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.
No crystals form upon cooling. The solution is not saturated, or crystallization has not been initiated.If too much solvent was added, you can evaporate some of it to concentrate the solution. To induce crystallization, you can scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.
The purified product is still impure. The chosen solvent dissolves the impurities as well as the product, or the crystals were not washed properly.Select a different recrystallization solvent where the impurities are either highly soluble or insoluble at all temperatures. Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). The eluent system is not optimal for separation.The polarity of the eluent needs to be adjusted. For pyrimidine carboxylates, a common starting point is a mixture of ethyl acetate and hexanes.[4][5] You can try decreasing the proportion of the more polar solvent (ethyl acetate) to improve separation. Running a gradient elution, where the polarity of the eluent is gradually increased, can also be effective.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent system. For example, if you are using a 10:1 hexane:ethyl acetate mixture, you can switch to a 5:1 or even a 2:1 mixture. Adding a small amount of a more polar solvent like methanol to the eluent can also help, but be cautious as this can sometimes affect the separation.
Streaking or tailing of spots on TLC of column fractions. The compound may be interacting too strongly with the stationary phase (silica gel), or the column may be overloaded.If your compound is basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve tailing. Conversely, for acidic compounds, adding a small amount of acetic acid can help. Ensure you are not loading too much crude material onto the column.
The product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Preparation of the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio).

    • Collect fractions and monitor their composition using TLC.

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 2:1 or 1:1 hexanes:ethyl acetate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization

This protocol provides a general procedure for recrystallization. The ideal solvent should be determined experimentally.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for pyrimidine derivatives include ethanol, isopropanol, and mixtures of ethanol and water.[2][3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the compound is completely dissolved.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Data Presentation

The following table summarizes typical purification parameters for pyrimidine carboxylate derivatives based on available literature. Note that optimal conditions for this compound may vary.

Purification MethodStationary PhaseEluent System (v/v)Typical YieldReference
Column ChromatographySilica GelDichloromethane / Ethyl Acetate (8:2)~80-88%[6]
Column ChromatographySilica GelEthyl Acetate / Hexanes (e.g., 1:9 to 1:1)Not Specified[4][5]
Recrystallization-Ethanol or Ethanol/WaterNot Specified[2][3]

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Crystals Filter->Pure

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Pack Pack Column with Silica Gel Equilibrate Equilibrate with Initial Eluent Pack->Equilibrate Load Load Crude Product Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Step-by-step workflow for the column chromatography purification process.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Column Column Chromatography Problem Start->Column NoCrystals No Crystals Form Recrystallization->NoCrystals OilingOut Compound Oils Out Recrystallization->OilingOut ImpureProduct Product Still Impure Recrystallization->ImpureProduct PoorSep Poor Separation Column->PoorSep NoElution Compound Doesn't Elute Column->NoElution Tailing Streaking/Tailing Column->Tailing

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from ethyl 2-(ethoxymethylene)-3-oxobutanoate and acetamidine?

A1: The synthesis of this compound from ethyl 2-(ethoxymethylene)-3-oxobutanoate and acetamidine proceeds via a condensation reaction followed by cyclization, which is a variation of the Pinner synthesis. The reaction involves the nucleophilic attack of the amidine on the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular condensation and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.

Q2: What are the most common side products observed in this synthesis?

A2: Common side products can arise from several competing reaction pathways. These may include:

  • Hydrolysis of the starting material: Ethyl 2-(ethoxymethylene)-3-oxobutanoate can undergo hydrolysis to ethyl 2-formyl-3-oxobutanoate, especially if water is present in the reaction mixture.

  • Self-condensation of starting materials: Acetamidine can undergo self-condensation, and the β-ketoester starting material can also participate in side reactions.[1]

  • Incomplete cyclization: The reaction may stall at an intermediate stage, leading to acyclic byproducts.

  • Formation of isomers: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine products, although the regioselectivity is generally high for this reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots.

Q4: What purification methods are most effective for this compound?

A4: The most common and effective purification methods are column chromatography on silica gel and recrystallization. For column chromatography, a gradient of ethyl acetate in petroleum ether is typically used. For recrystallization, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: Purity of ethyl 2-(ethoxymethylene)-3-oxobutanoate and acetamidine hydrochloride is critical.- Ensure the purity of starting materials using techniques like NMR or GC-MS.- Use freshly opened or properly stored reagents.
2. Inadequate Base: If using acetamidine hydrochloride, an insufficient amount of base will result in incomplete formation of the free amidine.- Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DBU) to liberate the free acetamidine.
3. Suboptimal Reaction Temperature: The reaction may not proceed to completion at a low temperature, or degradation may occur at a high temperature.- The typical reflux temperature in a solvent like ethanol is often effective. Optimize the temperature based on reaction monitoring.
4. Presence of Water: Moisture can lead to the hydrolysis of the starting material and other side reactions.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Side Products (Visible on TLC) 1. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of various side products.- Carefully control the stoichiometry of the reactants. A slight excess of the amidine is sometimes used.
2. Prolonged Reaction Time: Extended reaction times can lead to the decomposition of the product or the formation of polymeric materials.- Monitor the reaction by TLC and stop it once the starting material is consumed.
3. Inappropriate Solvent: The choice of solvent can influence the reaction pathway.- Ethanol is a commonly used solvent. Other alcohols or aprotic solvents can be explored for optimization.
Product is an Oil and Difficult to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization.
2. Residual Solvent: Trapped solvent can prevent the product from solidifying.- Ensure all solvent is removed under high vacuum.
Product is Darkly Colored 1. High Reaction Temperature: Overheating can cause decomposition and the formation of colored impurities.- Maintain a controlled and appropriate reaction temperature.
2. Air Oxidation: Some intermediates or the product might be sensitive to air, leading to colored oxidation products.- Conduct the reaction under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Acetamidine hydrochloride

  • Triethylamine

  • Anhydrous Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in anhydrous ethanol, add acetamidine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:petroleum ether).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Reaction Pathway

ReactionPathway reagent1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate intermediate Acyclic Intermediate reagent1->intermediate + reagent2 Acetamidine reagent2->intermediate product Ethyl 2-methylpyrimidine- 5-carboxylate intermediate->product Cyclization (-EtOH, -H2O)

Caption: Main reaction pathway for the synthesis.

Side Product Formation

SideProducts start Ethyl 2-(ethoxymethylene)- 3-oxobutanoate hydrolysis_product Hydrolysis Product (Ethyl 2-formyl-3-oxobutanoate) start->hydrolysis_product H2O self_condensation Self-Condensation Products acetamidine Acetamidine acetamidine->self_condensation Self-reaction

Caption: Potential side reaction pathways.

Troubleshooting Workflow

Troubleshooting start Low Yield or Impure Product check_reagents Check Starting Material Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Purification Procedure start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Adjust Base Stoichiometry check_conditions->optimize_base optimize_purification Modify Purification Method check_workup->optimize_purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Preventing incomplete Fischer esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fischer esterification. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What is Fischer esterification and why is it a reversible reaction?

Fischer esterification is an acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1][2][3] The reaction is reversible because it exists in equilibrium with the reverse reaction, acid-catalyzed hydrolysis, where water reacts with the ester to reform the carboxylic acid and alcohol.[4][5][6][7][8] To achieve a high yield of the ester, the equilibrium must be shifted toward the products.[6][9]

Q2: What is the primary reason for an incomplete Fischer esterification reaction?

The main disadvantage of Fischer esterification is the unfavorable chemical equilibrium.[1] If the reaction is allowed to simply reach equilibrium without intervention, a significant amount of starting material will remain.[8][10] For example, reacting equal amounts of acetic acid and ethanol results in only about a 65% yield of the ester at equilibrium.[4] To drive the reaction to completion, Le Chatelier's principle must be applied by either using a large excess of one reactant or by removing one of the products (typically water) as it forms.[4][6][10]

Q3: What are the typical catalysts and reaction conditions?

Commonly used catalysts are strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids.[1][4][9] Sulfuric acid is particularly effective as it also acts as a dehydrating agent, helping to remove the water by-product.[11][12][13] The reaction is typically heated under reflux conditions, with temperatures ranging from 60–110 °C and reaction times varying from 1 to 10 hours, depending on the specific substrates.[1][13]

Q4: How does steric hindrance affect the reaction?

The rate of Fischer esterification is sensitive to steric hindrance. Bulky groups on either the carboxylic acid or the alcohol can slow down or prevent the reaction.[8] Primary alcohols react fastest, followed by secondary alcohols.[1] Tertiary alcohols are generally not suitable as they are prone to elimination reactions under the acidic and heated conditions.[1] For sterically hindered substrates, alternative methods like Steglich esterification may be more effective.[1][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low Ester Yield Despite Sufficient Reaction Time

Cause 1: Reaction has reached equilibrium without being driven to completion.

This is the most common cause of low yields. The reversible nature of the reaction means that as products are formed, the reverse reaction (hydrolysis) also occurs.

  • Solution A: Use an Excess of a Reactant Using a large excess of one of the starting materials (usually the less expensive one, often the alcohol) will shift the equilibrium towards the ester product.[4][6][7] The alcohol can often be used as the reaction solvent itself.[3][14]

    Table 1: Effect of Reactant Stoichiometry on Ester Yield

    Molar Ratio (Alcohol:Carboxylic Acid) Typical Ester Yield (%)
    1:1 ~65%
    10:1 ~97%
    100:1 >99%

    (Data based on the reaction of acetic acid and ethanol)[4]

  • Solution B: Remove Water By-product Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction and drive the process to completion.[1][5][6][7]

    Table 2: Comparison of Water Removal Techniques

    Technique Description Advantages Disadvantages
    Dean-Stark Apparatus Water is removed by azeotropic distillation with a solvent like toluene or hexane.[4][14] The water/solvent azeotrope condenses, and the denser water is collected in a trap, while the solvent returns to the reaction.[4][15] Highly efficient for continuous water removal.[4] Requires specific glassware and a solvent that forms a suitable azeotrope with water.[2]
    Drying Agents A desiccant, such as molecular sieves (3Å), anhydrous copper(II) sulfate, or potassium pyrosulfate, is added to the reaction mixture to sequester water.[1][5][7] Simple to implement. Can be less efficient than a Dean-Stark trap.[16] Some drying agents (e.g., MgSO₄) can bind alcohols and acids, reducing their effectiveness.[16] Requires a large excess of the drying agent.[16]

    | Dehydrating Catalyst | Using concentrated sulfuric acid not only catalyzes the reaction but also acts as a powerful dehydrating agent, binding the water that is formed.[11][12][13] | Serves a dual purpose as catalyst and dehydrating agent.[12] | Can lead to side reactions or degradation of sensitive substrates. |

Cause 2: Ineffective Catalyst or Insufficient Catalyst Loading.

The reaction is very slow without a strong acid catalyst to protonate the carbonyl oxygen, making it more electrophilic.[4][9]

  • Solution: Verify Catalyst Choice and Amount Ensure you are using an appropriate strong acid catalyst.

    Table 3: Common Catalysts for Fischer Esterification

    Catalyst Typical Loading (mol%) Notes
    Sulfuric Acid (H₂SO₄) 1-5 mol% Strong catalyst and dehydrating agent.[12][13] Can cause charring with sensitive substrates.
    p-Toluenesulfonic Acid (p-TsOH) 1-5 mol% Solid catalyst, easier to handle than H₂SO₄.[1][4] Effective and widely used.[14]
    Lewis Acids (e.g., Sc(OTf)₃) 1-5 mol% Milder conditions, suitable for sensitive substrates.[1]

    | Solid-supported acids (e.g., Amberlyst-15) | Varies | Heterogeneous catalyst, easily filtered out for simple purification.[7] |

Problem: Difficulty Separating the Ester Product

Cause: The ester is soluble in the reaction mixture, especially if excess alcohol was used.

Low molecular weight esters, like ethyl acetate, can be partially soluble in water or ethanol-water mixtures, making separation by simple phase splitting difficult.[17]

  • Solution: Proper Workup and Extraction

    • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

    • Quench and Neutralize: Pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution. The bicarbonate will neutralize the acid catalyst and any unreacted carboxylic acid.[13]

    • Extract with an Organic Solvent: Add an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane) to extract the ester from the aqueous layer.

    • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.[14]

    • Purify: Remove the solvent via rotary evaporation. The crude ester can then be purified by distillation.[2][12]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving an incomplete Fischer esterification reaction.

G start Incomplete Reaction (Low Ester Yield) q_water Is water being actively removed? start->q_water sol_water Implement Water Removal: - Use Dean-Stark Apparatus - Add Molecular Sieves (3Å) - Use H₂SO₄ as dehydrating agent q_water->sol_water No q_excess Is a large excess of one reactant being used? q_water->q_excess Yes end_node Reaction Optimized sol_water->end_node sol_excess Increase Reactant Excess: - Use alcohol as solvent (>10 equivalents) q_excess->sol_excess No q_steric Are reactants sterically hindered? (e.g., tertiary alcohol) q_excess->q_steric Yes sol_excess->end_node sol_steric Consider Alternative Methods: - Steglich Esterification - Acylation with acid chloride q_steric->sol_steric Yes q_catalyst Is the catalyst appropriate and active? (Strong acid, correct loading) q_steric->q_catalyst No sol_steric->end_node sol_catalyst Verify Catalyst: - Use H₂SO₄ or p-TsOH (1-5 mol%) - Check catalyst quality q_catalyst->sol_catalyst No q_catalyst->end_node Yes sol_catalyst->end_node

Caption: Troubleshooting flowchart for incomplete Fischer esterification.

Fischer Esterification Mechanism

This diagram illustrates the key steps of the acid-catalyzed reaction mechanism. The process involves protonation of the carbonyl, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, proton transfer, and finally, the elimination of water to form the ester.[4][5]

G RCOOH Carboxylic Acid (R-COOH) Protonated 1. Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral 2. Nucleophilic Attack (Tetrahedral Intermediate) Protonated->Tetrahedral + R'-OH Proton_Transfer 3. Proton Transfer Tetrahedral->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Ester Ester (R-COOR') Elimination->Ester - H⁺ Water Water (H₂O) Elimination->Water

Caption: The reaction mechanism of Fischer esterification.

Key Experimental Protocols

Protocol 1: Standard Fischer Esterification using Excess Alcohol

This protocol describes a general procedure for esterifying a carboxylic acid where the alcohol serves as both the reactant and the solvent.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Add Alcohol and Catalyst: Add the alcohol (10-20 eq) to the flask. While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.03 eq).

  • Heating: Heat the mixture to reflux using a heating mantle.[13] Allow the reaction to reflux for 2-4 hours.[14] The progress can be monitored by TLC or GC analysis.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.[14]

  • Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic phase sequentially with water, a saturated aqueous NaHCO₃ solution, and finally with brine.[14]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[14] Purify further by distillation if necessary.

Protocol 2: Fischer Esterification with a Dean-Stark Apparatus

This protocol is ideal when using stoichiometric amounts of reactants or when the alcohol is too valuable to be used in large excess.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.[14]

  • Add Reagents: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), an appropriate solvent that forms an azeotrope with water (e.g., toluene, 0.2-0.5 M), and the acid catalyst (e.g., p-TsOH, 0.05 eq).[14]

  • Fill the Trap: Pre-fill the Dean-Stark trap with the solvent (toluene).

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill into the condenser, and the condensate will collect in the trap. Water, being denser than toluene, will sink to the bottom of the trap while the toluene overflows and returns to the flask.[4][15]

  • Monitor Progress: Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[14] This can take several hours (from 2 to 30 hours depending on the substrate).[14]

  • Cooling and Workup: Allow the reaction to cool. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[14] Purify the resulting ester by distillation or chromatography.

References

Technical Support Center: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Thin Layer Chromatography (TLC) for monitoring the progress of chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my reaction?

A1: The primary goal is to find a solvent system that provides good separation between your starting material and your product. A good starting point is to find a solvent or solvent mixture that moves the starting material to a retention factor (Rf) value of approximately 0.3 to 0.4.[1] This typically allows for clear visualization of the product spot, which will have a different Rf value. For neutral organic molecules, a common solvent system is a mixture of hexanes and ethyl acetate.[2] You can adjust the polarity of the mobile phase by changing the ratio of these solvents. If your spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.[3]

Q2: What is a "co-spot" and why is it important?

A2: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[1][4] This is a critical control to confirm the identity of the starting material spot in the reaction mixture lane and to ensure that the disappearance of the reactant is genuine.[1] It is particularly useful when the reactant and product have very similar Rf values.[1][5]

Q3: How can I tell if my reaction is complete?

A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane on the TLC plate.[4][6] Concurrently, a new spot corresponding to the product should appear and its intensity may increase over time.[7]

Q4: My compound is not visible under UV light. How can I visualize my TLC plate?

A4: If your compounds are not UV-active, you can use a variety of chemical stains to visualize the spots.[3] The choice of stain depends on the functional groups present in your compounds. Some common general-purpose stains include potassium permanganate, ceric ammonium molybdate, and p-anisaldehyde.[2] For specific compound classes, such as amines, a ninhydrin stain can be used.[2]

Q5: What does the Rf value represent and how is it calculated?

A5: The retention factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin.[8][9][10]

  • Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [10]

An ideal Rf value for a well-separated spot is typically between 0.3 and 0.7.[6]

Troubleshooting Guide

This guide addresses common problems encountered when monitoring reactions with TLC and provides practical solutions.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded (too concentrated).[11] 2. The compound is strongly acidic or basic.[12] 3. The sample contains a complex mixture of products.[12] 4. Inappropriate solvent system polarity.[13]1. Dilute the sample solution and re-spot. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. 3. Try a different solvent system to improve separation.[12] 4. Adjust the polarity of the solvent system.[13]
Overlapping or Poorly Resolved Spots 1. The solvent system does not provide adequate separation.[14] 2. Reactant and product have very similar polarities.[5]1. Systematically vary the solvent system polarity or try a different combination of solvents.[3] 2. Try a 2D TLC: run the plate in one direction, dry it, rotate it 90 degrees, and run it again in a different solvent system.[5]
Spots Remain at the Baseline (Low Rf) 1. The mobile phase is not polar enough to move the compounds.[3][15]1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[3][15]
Spots Run with the Solvent Front (High Rf) 1. The mobile phase is too polar.[3][6]1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[3][6]
No Spots are Visible 1. The sample is too dilute.[3][13] 2. The compound is not UV-active and no stain was used.[3] 3. The spotting line was below the solvent level in the chamber.[13] 4. The compound is volatile and evaporated from the plate.[3]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][13] 2. Use an appropriate chemical stain for visualization.[3] 3. Ensure the baseline is drawn above the solvent level in the developing chamber.[7][13] 4. This can be difficult to overcome; consider alternative analytical techniques if volatility is an issue.
Uneven Solvent Front 1. The TLC plate was not placed evenly in the chamber.[16] 2. The adsorbent has flaked off the edges of the plate.[11] 3. The sides of the plate are touching the filter paper or the chamber walls.[11][13]1. Ensure the plate is level at the bottom of the developing chamber. 2. Use a plate that is not damaged. 3. Position the plate in the center of the chamber, away from the walls and filter paper.

Experimental Protocols

Detailed Methodology for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber:

    • Line a developing chamber (e.g., a beaker with a watch glass cover) with a piece of filter paper.

    • Add the chosen solvent system to a depth of about 0.5 cm, ensuring it is below the planned spotting line on the TLC plate.[1]

    • Saturate the chamber by swirling the solvent to wet the filter paper and covering it. Allow it to equilibrate for a few minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line across a TLC plate approximately 1 cm from the bottom. This is the origin or baseline.[17]

    • Mark small, evenly spaced tick marks on the baseline for each sample you will spot. Typically, three lanes are used for reaction monitoring: Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn).[1][4]

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting material in a volatile solvent to create a dilute solution.

    • Using a capillary tube, spot the starting material solution on the "SM" tick mark. The spot should be small and concentrated, ideally 1-2 mm in diameter.

    • Take an aliquot of your reaction mixture using another capillary tube.

    • Spot the reaction mixture on the "Rxn" tick mark.

    • For the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of the same spot, allowing the solvent to dry in between.[1][4]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[7][17]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[7]

    • Immediately mark the position of the solvent front with a pencil.[10]

  • Visualize and Analyze the Plate:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots using a UV lamp.[1] Circle the visible spots with a pencil.

    • If necessary, use an appropriate chemical stain to visualize any non-UV-active compounds.

    • Analyze the plate to determine the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.[7]

    • Calculate the Rf values for all spots.[6]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate prep_samples Prepare Samples prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for Monitoring Reaction Progress using TLC.

Caption: Interpreting TLC plates during reaction monitoring.

References

Technical Support Center: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-methylpyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the potential causes and how can we improve the yield?

Answer: Low yields during the scale-up of pyrimidine synthesis are a common challenge. The primary causes often relate to reaction conditions, reagent quality, and inefficient purification.

Potential Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Inadequate reaction time can lead to incomplete conversion, while prolonged times may increase byproduct formation.
Suboptimal Reaction Temperature Ensure uniform heating of the reaction mixture. On a larger scale, localized overheating or insufficient heating can lead to side reactions or incomplete conversion. Use a well-calibrated reactor with efficient stirring.
Moisture Contamination Ensure all starting materials and solvents are anhydrous. Moisture can react with intermediates and reagents, leading to the formation of byproducts and reducing the yield of the desired product.
Poor Quality of Starting Materials Use high-purity starting materials. Impurities in the reactants can lead to the formation of undesired side products, complicating purification and lowering the overall yield.
Inefficient Mixing Inadequate agitation on a larger scale can lead to localized concentration gradients and temperature differences, resulting in inconsistent reaction and lower yields. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

A logical approach to diagnosing the cause of low yield is outlined in the workflow below.

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_time_temp Optimize Reaction Time and/or Temperature incomplete->optimize_time_temp check_reagents Analyze Starting Material Purity complete->check_reagents yield_improved Yield Improved optimize_time_temp->yield_improved impure_reagents Impure Reagents check_reagents->impure_reagents Purity <98% check_workup Evaluate Work-up & Purification check_reagents->check_workup High Purity purify_reagents Purify or Source High-Purity Reagents impure_reagents->purify_reagents purify_reagents->yield_improved workup_issue Inefficient Work-up/Purification check_workup->workup_issue Significant Loss check_workup->yield_improved Efficient optimize_workup Optimize Extraction and Crystallization/Chromatography workup_issue->optimize_workup optimize_workup->yield_improved

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Byproducts

Question: During the scale-up of our synthesis, we are observing the formation of significant impurities. What are the common byproducts and how can we minimize their formation?

Answer: The formation of byproducts is a common issue in pyrimidine synthesis, and this can be exacerbated during scale-up due to challenges in maintaining optimal reaction conditions.

Common Byproducts and Mitigation Strategies:

Byproduct TypePotential CauseMitigation Strategy
Partially Reacted Intermediates Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction to completion. Ensure uniform heating and efficient stirring.
Polymerization Products Localized high concentrations of reactants or reactive intermediates.Control the rate of addition of reagents. Ensure efficient mixing to avoid localized "hot spots."
Side-Reaction Products from Impurities Presence of impurities in starting materials.Use high-purity starting materials. Characterize any unknown impurities in the starting materials to understand their potential reactivity.
Products of N-Alkylation The nitrogen atoms in the pyrimidine ring can sometimes undergo alkylation, especially if alkylating agents are present or formed in situ.Control reaction temperature and stoichiometry carefully.

Issue 3: Challenges in Product Purification and Isolation

Question: We are facing difficulties in purifying this compound at a larger scale. What are the recommended purification methods and how can we improve the efficiency of isolation?

Answer: Purification is a critical step, and its efficiency can decrease upon scale-up. The choice of purification method depends on the nature of the impurities.

Purification Strategies:

MethodRecommendations
Crystallization This is often the most scalable and cost-effective method. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity. A mixture of ethanol and water can be a good starting point for recrystallization.[1]
Column Chromatography While effective at the lab scale, it can be expensive and time-consuming for large quantities. If necessary, optimize the mobile phase and stationary phase for efficient separation. Consider using automated flash chromatography systems for larger scales.
Distillation If the product is thermally stable and volatile, vacuum distillation can be an effective purification method.
Extraction Optimize the pH and solvent for liquid-liquid extraction to remove acidic or basic impurities. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

The general workflow for purification can be visualized as follows:

PurificationWorkflow start Crude Product extraction Aqueous Work-up/Extraction start->extraction crystallization Crystallization extraction->crystallization distillation Distillation extraction->distillation If applicable chromatography Column Chromatography crystallization->chromatography Purity <99% pure_product Pure Product crystallization->pure_product Purity >99% chromatography->pure_product distillation->pure_product

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: Common synthetic routes often involve the condensation of a three-carbon component with an amidine. For this compound, a plausible route involves the reaction of acetamidine with a derivative of ethyl ethoxymethylenepyruvate or a similar three-carbon electrophile. Another approach is the condensation of ethyl acetoacetate with formamide followed by cyclization.[2]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard techniques.[2][3]

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial during scale-up. Ensure proper ventilation to handle any volatile reagents or byproducts. The reaction may be exothermic, so a robust cooling system and temperature monitoring are essential to prevent thermal runaways.[4] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any large-scale reaction.

Q4: Can this molecule undergo further chemical transformations?

A4: Yes, this compound can undergo various chemical reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization. Additionally, it can react with amines or other nucleophiles to form amides or other derivatives through condensation reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is adapted from a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters and can be modified for this compound.[5]

Materials:

  • Acetamidinium salt

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in an anhydrous solvent, add the acetamidinium salt.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The specific reaction conditions (temperature, time, solvent) may need to be optimized for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters on Yield (Hypothetical Data for Illustration)

ParameterCondition ACondition BCondition C
Temperature 80 °C100 °C120 °C
Reaction Time 12 hours8 hours6 hours
Solvent AcetonitrileDMFToluene
Yield 65%78%72%
Purity (by HPLC) 95%98%93%

References

Removing water content to improve esterification equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer esterification of nitrobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is removing water crucial for improving esterification yield?

A1: Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a reversible process that produces water as a byproduct.[1][2] The presence of water can shift the reaction equilibrium back towards the reactants (carboxylic acid and alcohol) through hydrolysis, thereby limiting the final ester yield.[3][4] By continuously removing water as it forms, the equilibrium is driven towards the product side, in accordance with Le Châtelier's principle, resulting in a higher conversion of reactants to the desired ester.[1][3]

Q2: What are the most common laboratory techniques for removing water during esterification?

A2: The three most prevalent techniques for water removal in a laboratory setting are:

  • Azeotropic Distillation: This method uses a water-immiscible solvent, such as toluene or hexane, which forms a low-boiling azeotrope with water.[5][6] This azeotrope is distilled off and, upon condensation, the water separates from the solvent and is collected in a Dean-Stark apparatus.[3][5]

  • Use of Desiccants: A drying agent is added directly to the reaction mixture to chemically bind the water produced.[3] Common desiccants include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate or calcium sulfate, or concentrated sulfuric acid, which can also serve as the reaction catalyst.[3][7]

  • Reactive Distillation: This advanced technique combines the chemical reaction and product separation into a single integrated process.[8][9] As the esterification occurs within a distillation column, water is continuously removed from the reactive zone, pushing the reaction toward completion.[3][9]

Q3: How do I choose the most suitable water removal technique for my experiment?

A3: The choice of technique depends on several factors, including the boiling points of the reactants and products, the scale of the reaction, and the sensitivity of the reagents to heat or desiccants.

  • Azeotropic distillation is highly effective and common for a wide range of reactions, especially at a moderate to large scale.[10] It is suitable when the reactants and the ester product have boiling points higher than the water-solvent azeotrope.[6]

  • Desiccants are convenient for smaller-scale reactions or when the reactants or products have low boiling points, making distillation impractical.[6] However, the desiccant must be chemically inert to the reactants and catalyst.

  • Reactive distillation is a more complex setup but is highly efficient for industrial-scale production as it intensifies the process, potentially reducing capital and energy costs.[8][9]

Troubleshooting Guides

Issue: Low or No Product Yield

Q1: My reaction has run for the recommended time, but analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: Several factors can lead to incomplete conversion in Fischer esterification. The most common culprits are:

  • Equilibrium Limitations: As a reversible reaction, the presence of the water byproduct can shift the equilibrium back towards the starting materials, limiting the ester yield.[11]

  • Presence of Water: Initial water in the reagents (e.g., non-absolute alcohol) or glassware will inhibit the forward reaction from the start.[11][12] It is critical to use anhydrous reagents and properly dried glassware.

  • Insufficient Catalyst: An inadequate amount or inactive (e.g., old or hydrated) acid catalyst will result in a slow or stalled reaction.[11][13]

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a very slow reaction rate.[12][13]

Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?

A2: To drive the equilibrium towards the product and increase your yield, consider the following strategies:

  • Use a Large Excess of One Reactant: Employing a large excess of one reactant, typically the less expensive alcohol, can effectively shift the equilibrium towards the ester product.[1][5] Often, the alcohol can be used as the solvent.[14]

  • Actively Remove Water: If you are not already doing so, implementing an active water removal technique is the most effective way to improve yield.[13] A Dean-Stark apparatus for azeotropic distillation is a standard and highly effective method.[5][13] Alternatively, adding a desiccant like molecular sieves can sequester the water as it is formed.[13]

Issue: Problems During Workup and Isolation

Q1: I am having trouble separating the organic and aqueous layers during the workup. What could be wrong?

A1: Emulsion formation is a common issue, especially when washing the reaction mixture with a basic solution like sodium bicarbonate.[13] Your product, particularly a low-molecular-weight ester like ethyl acetate, may also have some solubility in the aqueous layer, especially if excess alcohol (like ethanol) is present.[15]

  • To break an emulsion: Try adding a saturated brine (NaCl solution). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to separate the layers.

  • To improve recovery: Perform multiple extractions (3-4 times) with a suitable organic solvent and combine the organic layers to maximize the recovery of your ester product.[13]

Data on Water Removal Techniques

The following table summarizes reported yields for esterification reactions using different water removal strategies.

Water Removal MethodReactantsCatalystReaction TimeYield/ConversionReference
Azeotropic Distillationp-Hydroxybenzoic acid, EthanolH₂SO₄5 hours95% Yield[10]
Azeotropic DistillationHippuric acid, Cyclohexanolp-TsOH30 hoursExpected amount of water formed[14]
Membrane PervaporationAcetic acid, Ethanol(Not specified)> 5 hoursUp to 98% Conversion
Conventional (No active removal)Acetic acid, Ethanol(Not specified)4.8 hours~62% Conversion
Desiccant (Molecular Sieves)Oleic acid, Ethanol(Not specified)6.5 hours16% increase in conversion[16]

Experimental Protocols

Protocol 1: Water Removal via Azeotropic Distillation with a Dean-Stark Apparatus

This protocol describes a general procedure for Fischer esterification using toluene to azeotropically remove water.

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[14]

  • Reagent Addition: To the round-bottom flask, add the carboxylic acid, the alcohol (typically 1 to 1.5 equivalents), an appropriate solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per mmol of carboxylic acid), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).[14] Add a magnetic stir bar or boiling chips.[17]

  • Heating and Reflux: Heat the mixture to reflux.[14] The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap.[5]

  • Water Collection: As the vapor condenses, it will fall into the graduated arm of the trap. Being immiscible and denser than toluene, water will collect at the bottom of the trap while the toluene will overflow and return to the reaction flask.[5]

  • Monitoring Reaction: Continue the reflux until the theoretical amount of water has been collected in the trap, or until water no longer accumulates, indicating the reaction is complete.[14] This can take anywhere from a few hours to over 24 hours depending on the specific reactants.[14]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).[14] Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), and finally with brine.[14]

  • Isolation: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[14] Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Water Removal Using Molecular Sieves as a Desiccant

This protocol outlines a procedure using molecular sieves to sequester water.

  • Reagent Preparation: Activate 3Å or 4Å molecular sieves by heating them in a laboratory oven (>150 °C) under vacuum for several hours and then allowing them to cool in a desiccator.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid, the alcohol (using an excess is recommended), and the acid catalyst.

  • Desiccant Addition: Add the activated molecular sieves to the reaction mixture (a common starting point is 1-2g per mmol of theoretical water).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring for the required time (typically 1-10 hours).[6] The progress can be monitored using techniques like TLC.[13]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the molecular sieves.

  • Purification: The subsequent workup is similar to the azeotropic distillation protocol. If a large excess of a volatile alcohol was used, it can be removed via rotary evaporation.[13] The remaining residue is then diluted with an organic solvent and washed with water, NaHCO₃ solution, and brine.[13] The organic layer is dried, filtered, and concentrated to give the final product.

Visualizations

EsterificationWorkflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Isolation Flask Round-Bottom Flask (Carboxylic Acid, Alcohol, Toluene, Catalyst) DeanStark Dean-Stark Trap Flask->DeanStark Vapor (Toluene-Water Azeotrope) Cool Cool Reaction Condenser Reflux Condenser DeanStark->Condenser Condensed Liquid Separate Water Separates in Trap Condenser->DeanStark Heat Heat to Reflux Return Toluene Returns to Flask Separate->Return Return->Flask Wash Wash with H₂O, NaHCO₃, Brine Cool->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure Ester Evaporate->Product

Caption: Experimental workflow for esterification using a Dean-Stark apparatus.

LeChatelier cluster_reactants Reactants cluster_products Products Equilibrium Carboxylic Acid + Alcohol <=> Ester + Water RCOOH Carboxylic Acid ROH Alcohol Ester Ester Water Water Removal Water is Removed (e.g., Distillation, Desiccant) Water->Removal Shift Equilibrium Shifts Right to Produce More Products Removal->Shift Causes Shift->Ester Increases Yield

Caption: Le Châtelier's Principle applied to esterification equilibrium.

References

Technical Support Center: Efficient Product Extraction from Aqueous Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with product extraction from aqueous layers during synthesis.

Frequently Asked Questions (FAQs)

Issue 1: Emulsion Formation

Q1: My aqueous and organic layers are not separating; a thick emulsion has formed at the interface. What can I do?

A1: Emulsion formation is a common issue, often caused by the presence of surfactants, fine particulates, or high concentrations of dissolved substances that increase the viscosity of a layer.[1] Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes to an hour).[2][3][4] Gravity alone can sometimes be sufficient to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation in the first place.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1][5] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic solvent and your product in the aqueous phase, which can help force the layers apart.[1][6][7]

  • Change Solvent Volume: Adding more of the organic extraction solvent can sometimes help to break an emulsion.

  • Filtration: For persistent emulsions, filtering the mixture through a plug of glass wool or Celite® may help to remove particulate matter that stabilizes the emulsion.[1][4]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[1][2][3][8]

  • Temperature Change: Gently warming or cooling the separatory funnel can alter the solubility and viscosity, potentially breaking the emulsion.

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.[2][3]

Issue 2: Low Product Yield

Q2: I'm getting a very low yield of my product after extraction. How can I improve it?

A2: Low recovery can stem from several factors, including incomplete extraction, product solubility in the aqueous phase, or degradation. Consider the following strategies:

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of the organic solvent than one extraction with a large volume. Three extractions are a common practice.

  • Solvent Selection: Ensure you are using the most appropriate extraction solvent. The ideal solvent should have high solubility for your product and low solubility in water.[9] Matching the polarity of your analyte with the polarity of the extraction solvent is a good starting point.[10][11]

  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous layer can significantly improve partitioning into the organic phase.[12][13] For acidic products, lower the pH of the aqueous layer to at least 2 pH units below the pKa of the compound. For basic products, raise the pH to at least 2 pH units above the pKa.[11] This converts the compound to its neutral, more organic-soluble form.[12][13][14]

  • Salting Out: Adding a salt like sodium chloride or sodium sulfate to the aqueous layer can decrease your product's solubility in the aqueous phase and drive it into the organic layer, a technique known as "salting out".[6][10][11] This is particularly useful for polar analytes.[6]

  • Increase Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery.[10][11] A ratio of 7:1 (organic:aqueous) is often considered a good starting point for optimal recovery.[10][11]

  • Back Extraction: This technique can be used to purify the product and improve yield by removing impurities. After the initial extraction, the product is re-extracted from the organic phase into a fresh aqueous phase with an adjusted pH.[10][11]

Issue 3: Identifying the Layers

Q3: I can't tell which layer is aqueous and which is organic. How can I identify them?

A3: This is a common point of confusion, especially with chlorinated solvents.

  • Check Densities: The simplest method is to know the densities of your solvents. Organic solvents with a density greater than water (e.g., dichloromethane, chloroform) will form the bottom layer. Solvents with a density less than water (e.g., diethyl ether, ethyl acetate, hexane) will form the top layer.

  • The "Drop Test": Add a few drops of water to the separatory funnel.[5] The layer that the water drops join is the aqueous layer.

Issue 4: A Single Phase Forms

Q4: I've added my organic solvent, but only one layer has formed. What happened?

A4: This typically occurs if the aqueous layer contains a water-miscible organic solvent, such as ethanol, methanol, or acetone, which can solubilize both the water and the extraction solvent.[5]

  • Solution: Try adding more of the organic extraction solvent and/or a brine solution to force the layers to separate.[5] In the future, it is best to remove any water-miscible organic solvents (e.g., by rotary evaporation) before performing the aqueous workup.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Breaking Emulsions

This guide provides a step-by-step workflow for addressing emulsion formation during liquid-liquid extraction.

G start Emulsion Formed wait Allow to Stand (30-60 min) start->wait Easiest First gentle_swirl Gently Swirl/Rock Funnel wait->gentle_swirl If no separation resolved Emulsion Broken wait->resolved If separation occurs add_brine Add Saturated Brine (Salting Out) gentle_swirl->add_brine If still emulsified gentle_swirl->resolved If separation occurs centrifuge Centrifuge the Mixture add_brine->centrifuge If emulsion remains filter Filter through Glass Wool/Celite add_brine->filter Alternative to Centrifugation add_brine->resolved If separation occurs centrifuge->resolved Highly Effective unresolved Issue Persists centrifuge->unresolved Rare, consider alternative extraction change_solvent Add More Organic Solvent filter->change_solvent filter->resolved If separation occurs change_solvent->resolved change_solvent->unresolved Consider alternative extraction

Caption: Troubleshooting workflow for breaking emulsions.

Guide 2: Optimizing Product Yield

This decision tree helps in systematically improving the recovery of the target compound.

G start Low Product Yield check_extractions Are you performing multiple (2-3) extractions? start->check_extractions yes_extractions Yes check_extractions->yes_extractions no_extractions No check_extractions->no_extractions check_ph Is your compound acidic or basic? yes_extractions->check_ph perform_multiple Perform 3 extractions with smaller solvent volumes. no_extractions->perform_multiple perform_multiple->check_ph yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph adjust_ph Adjust pH of aqueous layer to neutralize the compound. yes_ph->adjust_ph consider_salting_out Add salt (e.g., NaCl) to the aqueous layer. no_ph->consider_salting_out adjust_ph->consider_salting_out check_solvent Re-evaluate extraction solvent polarity and selectivity. consider_salting_out->check_solvent increase_ratio Increase organic solvent to aqueous sample ratio. check_solvent->increase_ratio end_good Yield Improved increase_ratio->end_good

Caption: Decision tree for improving product extraction yield.

Data Presentation

Table 1: Properties of Common Extraction Solvents

This table summarizes key properties of frequently used organic solvents for extraction from aqueous layers.

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityLayer
Diethyl Ether0.71334.6Slightly SolubleTop
Ethyl Acetate0.90277.1SolubleTop
Hexane0.65569InsolubleTop
Toluene0.867111InsolubleTop
Dichloromethane1.3339.6Slightly SolubleBottom
Chloroform1.4961.2Slightly SolubleBottom

Data sourced from publicly available chemical property databases.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction
  • Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.[15] Place the funnel securely in a ring stand.

  • Loading: Pour the aqueous solution containing your product into the separatory funnel. Then, add the immiscible organic extraction solvent.[15] Do not fill the funnel more than two-thirds full.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.[15] Close the stopcock and shake gently, venting frequently. As pressure subsides, you can shake more vigorously.

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate. Remove the stopper before draining.

  • Collection: Drain the bottom layer through the stopcock. Pour the top layer out through the top opening of the funnel to avoid contamination.

  • Repeat: Repeat the extraction process with fresh organic solvent as needed (typically 2-3 times). Combine the organic layers for further processing.

Protocol 2: Back Extraction for Purification of an Acidic Compound
  • Initial Extraction: After your reaction, perform a standard liquid-liquid extraction using an organic solvent like ethyl acetate to extract your acidic product along with any neutral impurities from the aqueous layer.

  • Separation: Collect the organic layer containing your product and impurities.

  • First Back Extraction: Add the organic layer to a clean separatory funnel. Add a basic aqueous solution (e.g., saturated sodium bicarbonate). Shake and allow the layers to separate. Your acidic compound will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Isolate Aqueous Layer: Drain and collect the aqueous layer containing the salt of your acidic product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., HCl) until the pH is acidic. Your neutral acidic product should precipitate out or form an oil.

  • Final Extraction: Perform a final liquid-liquid extraction with fresh organic solvent to recover your purified acidic product from the now-acidified aqueous layer.

  • Drying and Evaporation: Dry the final organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain your purified product.

References

Technical Support Center: Minisci Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Minisci reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during Minisci reactions in a simple question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

Q: My reaction on a quinoline/pyridine substrate is producing a mixture of C2 and C4-alkylated products. How can I improve the regioselectivity?

A: Controlling regioselectivity between the electronically similar C2 and C4 positions is a common challenge.[1][2][3] The outcome is highly dependent on the solvent and the acidity of the reaction medium.

  • Solvent Effects: The polarity of the solvent plays a crucial role.

    • For C2-selectivity: Non-polar, non-coordinating solvents are generally preferred. Solvents like dioxane, toluene, or benzene can favor the formation of the C2 product.[2]

    • For C4-selectivity: More polar and coordinating solvents tend to favor the C4 product. Solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or alcohols can increase the proportion of the C4 isomer.

  • Acid Effects: The Brønsted acid used to protonate the heterocycle is critical for activating it towards radical attack.[4] The choice of acid can influence the selectivity. Trifluoroacetic acid (TFA) is commonly used, but screening other acids like sulfuric acid (H₂SO₄) or using different concentrations can alter the isomeric ratio.

  • Bulky Radicals: Using sterically demanding radical precursors can sometimes favor addition at the less hindered C2 position.

Troubleshooting Workflow for Poor Regioselectivity:

G start Problem: Mixture of C2/C4 Isomers check_target Desired Isomer? start->check_target c2_path Target: C2-Alkylation check_target->c2_path C2 c4_path Target: C4-Alkylation check_target->c4_path C4 change_solvent_c2 Switch to non-polar solvent (e.g., Dioxane, Toluene) c2_path->change_solvent_c2 change_solvent_c4 Switch to polar solvent (e.g., DMF, DMSO) c4_path->change_solvent_c4 check_acid Optimize Brønsted Acid (e.g., screen TFA, H2SO4) change_solvent_c2->check_acid change_solvent_c4->check_acid consider_sterics Use a more sterically hindered radical precursor check_acid->consider_sterics end Improved Regioselectivity consider_sterics->end

Caption: Troubleshooting workflow for regioselectivity issues.

Issue 2: Formation of Bis-Alkylated Byproducts

Q: My reaction is yielding a significant amount of di-substituted product, especially with electron-rich or highly reactive heterocycles. How can I promote mono-alkylation?

A: Bis-alkylation is a common side reaction when the mono-alkylated product is more reactive than the starting material, or when using highly reactive heterocycles.[5]

  • Control Stoichiometry: Carefully control the stoichiometry of the radical precursor. Using a smaller excess (e.g., 1.1 to 1.5 equivalents) can help minimize over-alkylation.

  • Add a Non-Nucleophilic Base: The protons released during the rearomatization step can further activate the mono-alkylated product for a second addition. Adding a hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (sym-collidine) can scavenge these protons and suppress the formation of the bis-alkylated product.[6]

  • Modify Activating Group: Using N-oxide or N-methoxy pyridinium salt derivatives of the heterocycle can proceed under neutral conditions without acid, which can prevent the side reaction.[6]

Issue 3: Low Yield or No Reaction

Q: My Minisci reaction has a very low yield or is not proceeding at all. What are the potential causes and solutions?

A: Low conversion can stem from several factors, from improper reaction setup to issues with the reagents themselves.

  • Incomplete Protonation: The heterocycle must be protonated to be sufficiently electrophilic for radical attack.[1] Ensure you are using a strong enough acid (like TFA) and in sufficient quantity (often stoichiometric).

  • Radical Generation Failure: The heart of the reaction is successful radical generation.

    • Oxidant Potency: Ensure your oxidant (e.g., ammonium persulfate) is fresh and active. Persulfates can degrade over time.

    • Catalyst Activity: If using a silver or photocatalyst, ensure it has not been deactivated. For photocatalytic methods, ensure your light source is emitting at the correct wavelength for the photocatalyst.

    • Radical Precursor Stability: Some radical precursors, like certain redox-active esters, can have limited shelf stability.[2]

  • Reaction Conditions:

    • Temperature: Classic Minisci reactions may require heating (e.g., 50-80 °C) to ensure efficient radical generation.[5] Photocatalytic versions often run at room temperature. Check the optimal temperature for your specific protocol.

    • Atmosphere: While many modern protocols are robust, some reactions benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent radical quenching by oxygen.

Troubleshooting Workflow for Low Yield:

G start Problem: Low Yield / No Reaction check_protonation Is the heterocycle fully protonated? start->check_protonation add_acid Ensure stoichiometric strong acid (e.g., TFA) check_protonation->add_acid No check_radical_gen Is radical generation efficient? check_protonation->check_radical_gen Yes add_acid->check_radical_gen check_oxidant Verify oxidant/catalyst activity (Use fresh reagents) check_radical_gen->check_oxidant No check_conditions Are reaction conditions optimal? check_radical_gen->check_conditions Yes check_precursor Confirm radical precursor stability check_oxidant->check_precursor check_precursor->check_conditions optimize_temp Adjust temperature check_conditions->optimize_temp No end Improved Yield check_conditions->end Yes use_inert_atm Run under N2 or Ar atmosphere optimize_temp->use_inert_atm use_inert_atm->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 4: Acylation Byproduct Formation

Q: I am observing a significant amount of acylated heterocycle instead of the desired alkylated product. How can this be minimized?

A: Acylation byproducts arise from competing acyl radicals, especially when using carboxylic acids as radical precursors where decarbonylation is incomplete.[1]

  • Choice of Radical Precursor: This is the most critical factor.

    • Use carboxylic acids that generate stable radicals (tertiary > secondary > primary), as this favors rapid decarbonylation. For example, pivalic acid is a good source of tert-butyl radicals.

    • Avoid radical precursors known to produce persistent acyl radicals.

    • Consider alternative radical sources that do not involve a decarbonylation step, such as alkylboronic acids, alkyltrifluoroborates, or generation via Hydrogen Atom Transfer (HAT) from alkanes.[7][8]

  • Reaction Temperature: Increasing the reaction temperature can sometimes promote the rate of decarbonylation relative to acylation, but this must be balanced with potential degradation of other components.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence product distribution.

Table 1: Effect of Solvent and Acid on Regioselectivity of Quinoline Alkylation (Data compiled from literature reports for illustrative purposes)

EntryRadical SourceHeterocycleSolventAcid (equiv)C2:C4 RatioYield (%)
1N-Ac-Val-RAE¹QuinolineDioxaneTFA (1.2)>95:585
2N-Ac-Val-RAE¹QuinolineDMFTFA (1.2)15:8578
3Pivalic AcidQuinolineCH₃CN/H₂OH₂SO₄ (1.0)60:4070
4Pivalic AcidLepidineDCE/H₂OTFA (1.0)- (C2 only)93

¹RAE: Redox-Active Ester

Table 2: Byproduct Profile Under Different Conditions (Illustrative data based on common observations)

EntryHeterocycleRadical PrecursorOxidantKey ByproductStrategy to Minimize
14-CN-PyridineIsobutyric Acid(NH₄)₂S₂O₈Bis-alkylationAdd sym-collidine
2QuinolinePhenylacetic acid(NH₄)₂S₂O₈AcylationIncrease temperature or switch to a precursor that decarbonylates more readily
3LepidineCyclohexanePIFA²Low ConversionEnsure sufficient acid and light irradiation

²PIFA: (Bis(trifluoroacetoxy)iodo)benzene

Key Experimental Protocols

Protocol 1: Classic Minisci Alkylation (AgNO₃/(NH₄)₂S₂O₈)

This protocol is a robust, traditional method for Minisci alkylation using a carboxylic acid as the radical precursor.

Materials:

  • Heterocycle (e.g., Lepidine): 1.0 mmol

  • Carboxylic Acid (e.g., Pivalic Acid): 2.0 mmol (2.0 equiv)

  • Silver Nitrate (AgNO₃): 0.1 mmol (10 mol%)

  • Ammonium Persulfate ((NH₄)₂S₂O₈): 2.0 mmol (2.0 equiv)

  • Trifluoroacetic Acid (TFA): 1.0 mmol (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 mixture, 0.2 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the heterocycle (1.0 mmol), carboxylic acid (2.0 mmol), and silver nitrate (0.1 mmol).

  • Add the DCM/Water solvent system (5 mL total) to the flask.

  • Add the trifluoroacetic acid (1.0 mmol) to the stirring mixture.

  • In a separate vial, dissolve the ammonium persulfate (2.0 mmol) in the water portion of the solvent if preparing solutions, or add it portion-wise to the reaction mixture. Caution: The addition can be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with DCM and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual persulfate and silver salts. Finally, wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Photocatalytic Minisci Alkylation (Eosin Y)

This protocol uses a common organic dye as a photocatalyst under visible light, offering milder reaction conditions.[9][10][11]

Materials:

  • Heterocycle (e.g., Isoquinoline): 0.5 mmol

  • Radical Precursor (e.g., Aldehyde): 1.5 mmol (3.0 equiv)

  • Eosin Y: 0.01 mmol (2 mol%)

  • Oxidant (e.g., K₂S₂O₈): 1.0 mmol (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO (0.1 M)

Procedure:

  • In a reaction vessel (e.g., a borosilicate glass vial) equipped with a magnetic stir bar, combine the heterocycle (0.5 mmol), radical precursor (1.5 mmol), Eosin Y (2 mol%), and the oxidant (1.0 mmol).

  • Add the solvent (5 mL) and seal the vessel.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Place the reaction vessel in front of a visible light source (e.g., a blue or green LED lamp, ~20-50W) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms & Pathways

General Minisci Reaction Mechanism: The reaction proceeds through three key steps: radical generation, nucleophilic addition to the protonated heterocycle, and rearomatization.

G cluster_0 Step 1: Radical Generation cluster_1 Step 2: Radical Addition cluster_2 Step 3: Rearomatization RCOOH R-COOH (Carboxylic Acid) Oxidant Ag(I) / S₂O₈²⁻ or hv / Photocatalyst RCOOH->Oxidant Oxidative Decarboxylation Radical R• (Alkyl Radical) Oxidant->Radical Radical_Add Radical Cation Intermediate Radical->Radical_Add Nucleophilic Attack Heterocycle N-Heterocycle Protonation Protonated Heterocycle Heterocycle->Protonation + H⁺ Protonation->Radical_Add Nucleophilic Attack Oxidation Oxidation & Deprotonation (-e⁻, -H⁺) Radical_Add->Oxidation Product Alkylated Heterocycle (Final Product) Oxidation->Product

Caption: General mechanism of the Minisci reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-methylpyrimidine-5-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed comparison with a closely related analog, Ethyl 2-aminopyrimidine-5-carboxylate, for which experimental data is accessible. This comparative approach, supplemented with predicted spectral data for the title compound, offers a robust framework for structural elucidation, purity assessment, and quality control in research and drug development settings.

Comparative Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for Ethyl 2-aminopyrimidine-5-carboxylate and the predicted data for this compound. The predictions are based on established substituent effects on the chemical shifts of pyrimidine ring protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment Ethyl 2-aminopyrimidine-5-carboxylate (Experimental, DMSO-d₆) This compound (Predicted, CDCl₃) Multiplicity Integration
H4, H68.84 ppm~9.1 ppms2H
-CH₂- (Ethyl)4.28 ppm~4.4 ppmq2H
-NH₂7.55 ppm-br s2H
-CH₃ (Pyrimidine)-~2.8 ppms3H
-CH₃ (Ethyl)1.30 ppm~1.4 ppmt3H

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment Ethyl 2-aminopyrimidine-5-carboxylate (Experimental, DMSO-d₆) This compound (Predicted, CDCl₃)
C2163.0 ppm~168 ppm
C4, C6158.1 ppm~159 ppm
C5115.5 ppm~120 ppm
C=O164.7 ppm~165 ppm
-CH₂- (Ethyl)60.8 ppm~62 ppm
-CH₃ (Pyrimidine)-~26 ppm
-CH₃ (Ethyl)14.3 ppm~14 ppm

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reproducible results.

1. Sample Preparation:

  • For ¹H NMR, accurately weigh 5-25 mg of the compound.

  • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1]

  • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the solution is free of any solid particles.[1][2]

2. NMR Data Acquisition:

  • The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The sample is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent.

  • The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp and symmetrical peaks.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a synthesized pyrimidine derivative like this compound.

NMR Analysis Workflow Workflow for NMR Analysis of this compound cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Weighing Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Purification->Weighing Characterization Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃) Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_Spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_Spectra->Analyze_13C Comparison Compare with Analog Data & Predicted Values Analyze_1H->Comparison Analyze_13C->Comparison Structure_Confirmation Structure Confirmation & Purity Assessment Comparison->Structure_Confirmation

Caption: A flowchart detailing the experimental workflow from synthesis to structural confirmation using NMR spectroscopy.

This guide provides a foundational understanding of the NMR characteristics of this compound through a comparative analysis. Researchers can utilize this information for the efficient and accurate characterization of this and other similar pyrimidine derivatives.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Mass Spectrometry Analysis: Unraveling the Molecular Structure

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For Ethyl 2-methylpyrimidine-5-carboxylate, Electron Ionization (EI) would likely be employed, especially when coupled with Gas Chromatography (GC-MS).

Predicted Fragmentation Pathway

Based on the analysis of related pyrimidine carboxylic acids and esters, the fragmentation of this compound is anticipated to proceed through several key pathways. The molecular ion peak (M+) would be observed at m/z 180. The primary fragmentation events are expected to involve the ester group and the pyrimidine ring.

A significant fragmentation route would be the loss of the ethoxy group (-OC2H5) from the ester, resulting in a prominent acylium ion. Another expected fragmentation is the loss of an ethyl radical (-C2H5), followed by the elimination of carbon monoxide (CO). Cleavage of the pyrimidine ring itself can also occur, leading to smaller characteristic fragments. Differences in fragmentation patterns can be influenced by the substituent in position 2 of the pyrimidine ring.[1]

The following DOT script visualizes the predicted fragmentation pathway:

G This compound (m/z 180) This compound (m/z 180) Fragment 1 (m/z 151) [M-C2H5]+ This compound (m/z 180)->Fragment 1 (m/z 151) - C2H5 Fragment 2 (m/z 135) [M-OC2H5]+ This compound (m/z 180)->Fragment 2 (m/z 135) - OC2H5 Fragment 3 (m/z 123) [M-C2H5-CO]+ Fragment 1 (m/z 151)->Fragment 3 (m/z 123) - CO Fragment 4 (m/z 108) [M-OC2H5-HCN]+ Fragment 2 (m/z 135)->Fragment 4 (m/z 108) - HCN Fragment 5 (m/z 79) [Pyrimidine Ring Fragment]+ Fragment 3 (m/z 123)->Fragment 5 (m/z 79) - C2H2O G cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Mass Spectrometry Dissolve in Solvent Dissolve in Solvent Injection Injection Dissolve in Solvent->Injection Separation in Column Separation in Column Injection->Separation in Column Elution Elution Separation in Column->Elution Ionization (EI) Ionization (EI) Elution->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis G Analytical Goal Analytical Goal Structural Elucidation Structural Elucidation Analytical Goal->Structural Elucidation Quantification Quantification Analytical Goal->Quantification Volatile & Thermally Stable Volatile & Thermally Stable Structural Elucidation->Volatile & Thermally Stable GC-MS GC-MS Structural Elucidation->GC-MS Yes Complex Matrix Complex Matrix Quantification->Complex Matrix HPLC-MS/MS HPLC-MS/MS Quantification->HPLC-MS/MS Yes Complex Matrix->HPLC-MS/MS Volatile & Thermally Stable->GC-MS

References

A Comparative Guide to FT-IR Spectral Analysis of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectral features of various pyrimidine compounds, supported by experimental data. It is designed to aid in the structural elucidation and characterization of pyrimidine derivatives, which are core frameworks in many biologically active molecules.[1][2]

Introduction to FT-IR Analysis of Pyrimidines

FT-IR spectroscopy is a highly versatile analytical technique for identifying the molecular vibrations of organic molecules.[1] For pyrimidine derivatives, FT-IR spectroscopy is invaluable for determining the structural arrangement and identifying functional groups attached to the pyrimidine ring.[1][2] The pyrimidine ring, a six-membered heterocyclic compound, is a fundamental component of many pharmaceuticals, agrochemicals, and other biologically active molecules.[1] This guide will delve into the characteristic vibrational modes of the pyrimidine ring and its various substituents.

Comparative FT-IR Spectral Data of Pyrimidine Derivatives

The table below summarizes the characteristic FT-IR absorption bands for various functional groups and vibrational modes observed in pyrimidine derivatives. This data has been compiled from multiple spectroscopic studies.

Vibrational Mode Functional Group Wavenumber Range (cm⁻¹) References
N-H StretchingAmino (-NH₂)3300 - 3500[1]
N-H StretchingRing N-H3200 - 3400[1]
C-H StretchingAromatic/Ring C-H2920 - 2978[3]
C-H StretchingMethyl (-CH₃)2850 - 2950[1]
C=O StretchingKeto (C=O)1620 - 1720[1][3]
C=N StretchingRing C=N1525 - 1650[1][3]
C=C StretchingAromatic/Ring C=C1550 - 1600[1][3]
NH₂ ScissoringAmino (-NH₂)~1600[1]
C-N StretchingRing/Substituent C-N1200 - 1350[1]
C=S StretchingThione (C=S)1050 - 1200[1]
C-F StretchingFluoro (-F)1000 - 1400[1]
C-Cl StretchingChloro (-Cl)~700[3]

Case Studies: FT-IR Spectra of Specific Pyrimidine Compounds

To illustrate the practical application of FT-IR spectroscopy, this section presents the characteristic spectral features of several key pyrimidine derivatives.

3.1. 2-Amino-4,6-dimethylpyrimidine

This compound is characterized by an amino group at position 2 and two methyl groups at positions 4 and 6.

  • N-H stretching from the amino group is observed in the 3300–3400 cm⁻¹ range.[1]

  • C-H stretching from the methyl groups appears around 2850–2950 cm⁻¹ .[1]

  • The C=N ring stretch is typically found between 1600–1650 cm⁻¹ .[1]

  • C-N stretching is observed at 1200–1350 cm⁻¹ .[1]

  • NH₂ scissoring vibrations are seen near 1600 cm⁻¹ .[1]

3.2. 2-Thiouracil

A sulfur-containing pyrimidine, 2-thiouracil, has a carbonyl group at position 4 and a thione group at position 2.

  • Keto C=O stretching is observed at 1700–1720 cm⁻¹ .[1]

  • The C=S (thione) stretch is typically found between 1050–1200 cm⁻¹ .[1]

  • N-H stretching from the ring appears in the 3200–3400 cm⁻¹ range.[1]

  • Ring C=C and C=N vibrations show bands between 1500–1600 cm⁻¹ .[1]

3.3. 5-Fluorouracil

This chemotherapeutic agent contains two keto groups and a fluorine atom.

  • Two distinct C=O stretches are observed at approximately 1720 cm⁻¹ and 1660 cm⁻¹ .[1]

  • The C-F bond gives rise to a peak in the 1000–1400 cm⁻¹ region.[1]

  • Broad N-H stretches appear between 3100–3500 cm⁻¹ .[1]

  • Aromatic C=C and C=N stretches are found between 1550–1600 cm⁻¹ .[1]

3.4. Cytosine

A naturally occurring pyrimidine base, cytosine, features an amino group and a keto group.

  • NH₂ stretching is observed between 3300–3500 cm⁻¹ .[1]

  • C=O stretching occurs at 1650–1700 cm⁻¹ .[1]

  • C-N stretching is found in the 1200–1350 cm⁻¹ range.[1]

  • The aromatic ring vibrations appear in the 1450–1600 cm⁻¹ region.[1]

Experimental Protocol for FT-IR Analysis

A generalized methodology for the FT-IR analysis of pyrimidine compounds is as follows:

4.1. Instrumentation

  • An FT-IR spectrometer, such as a NICOLET AVATAR 330 FT-IR instrument, is typically used.[4]

4.2. Sample Preparation

  • Solid samples are generally prepared as potassium bromide (KBr) pellets. A small amount of the pyrimidine compound is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.[4]

  • Liquid samples can be analyzed as a thin film between two KBr or sodium chloride (NaCl) plates.

  • For some applications, samples can be dissolved in a suitable solvent, and the spectrum of the solution is recorded in a liquid cell. The solvent spectrum is then subtracted.

4.3. Data Acquisition

  • The prepared sample is placed in the sample compartment of the FT-IR spectrometer.

  • The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[5]

  • Multiple scans are usually co-added to improve the signal-to-noise ratio.

  • A background spectrum (e.g., of a pure KBr pellet or the solvent) is recorded and automatically subtracted from the sample spectrum.

4.4. Spectral Interpretation

  • The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed.[5]

  • Characteristic absorption peaks are identified and assigned to specific molecular vibrations and functional groups based on established correlation tables and comparison with reference spectra.[5] The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to a particular molecule.[5]

Visualizing the FT-IR Analysis Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship for interpreting the spectra of pyrimidine compounds.

FT-IR Experimental Workflow for Pyrimidine Analysis FT-IR Experimental Workflow for Pyrimidine Analysis cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interp Data Interpretation start Start: Pyrimidine Compound mix Mix with KBr start->mix press Press into Pellet mix->press background Record Background Spectrum press->background Place in Spectrometer sample_spec Record Sample Spectrum background->sample_spec process Process Data (Background Subtraction) sample_spec->process identify_peaks Identify Characteristic Peaks process->identify_peaks assign_vibrations Assign Vibrational Modes identify_peaks->assign_vibrations elucidate Elucidate Structure assign_vibrations->elucidate end end elucidate->end Final Structure

Caption: Experimental workflow for FT-IR analysis of pyrimidine compounds.

FT-IR Spectral Interpretation for Pyrimidines FT-IR Spectral Interpretation for Pyrimidines cluster_spectrum FT-IR Spectrum cluster_functional Functional Groups cluster_vibrations Vibrational Modes cluster_structure Molecular Structure spectrum Observed Peaks (cm⁻¹) vibrations N-H Stretch O-H Stretch C=O Stretch C-H Stretch C-X Stretch spectrum->vibrations Corresponds to functional_groups -NH₂ (Amino) -OH (Hydroxyl) -C=O (Keto) -CH₃ (Methyl) -X (Halogen) structure Pyrimidine Derivative Structure functional_groups->structure Confirms vibrations->functional_groups Indicates Presence of

Caption: Logical relationship for interpreting FT-IR spectra of pyrimidines.

References

Validating the Structure of Synthesized Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural validation of newly synthesized pyrimidine derivatives is a critical step in drug discovery and development, ensuring the compound's identity and purity. This guide provides a comparative overview of the most common analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Detailed experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate methods for their specific needs.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for structural validation depends on several factors, including the nature of the analyte, the sample matrix, and the desired level of structural detail. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for elucidating the chemical structure and confirming the molecular weight, Single-Crystal X-ray Crystallography provides the definitive three-dimensional structure.[1][2]

Parameter NMR Spectroscopy Mass Spectrometry Single-Crystal X-ray Crystallography
Information Provided Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[3][4]Molecular weight, elemental composition, fragmentation patterns for substructure identification.[5][6]Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing.[7][8]
Sample Requirements 5-10 mg, soluble in deuterated solvent.[1]Micrograms to nanograms, soluble for LC-MS.[5]High-quality single crystal (0.1-0.5 mm).[7]
Throughput Moderate to high.High.Low.
Strengths Provides detailed information about the molecular framework and isomer differentiation.[3]High sensitivity and ability to analyze complex mixtures when coupled with chromatography (LC-MS).[5][9]Unambiguous determination of the complete molecular structure.[7][10]
Limitations Can have overlapping signals in complex molecules; tautomers can complicate spectra.[3]Does not provide information on stereochemistry or connectivity of isomers. Fragmentation can be complex to interpret.[6][11]Crystal growth can be a significant challenge. Not suitable for amorphous solids or oils.

Experimental Protocols

Reproducibility in structural characterization relies on detailed and standardized experimental protocols. The following sections outline the methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[4]

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integrals of the hydrogen atoms.[1]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.[1]

  • 2D NMR (COSY, HSQC, HMBC): For more complex structures, two-dimensional NMR techniques can be employed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range).[1][3]

  • D₂O Exchange: To confirm the presence of exchangeable protons (e.g., from -NH₂ or -OH groups), acquire a ¹H NMR spectrum, add a drop of deuterium oxide (D₂O), and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or diminish.[3]

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and purity of synthesized compounds.[5]

Sample Preparation:

  • Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]

  • Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase composition.[5]

LC-MS/MS Analysis Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 40 °C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for pyrimidine derivatives.[5]

    • Capillary Voltage: 3.5 kV.[5]

    • Cone Voltage: 30 V.[5]

    • Source Temperature: 120 °C.[5]

    • Desolvation Temperature: 350 °C.[5]

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[5]

Single-Crystal X-ray Crystallography

This technique provides the absolute structure of a molecule and is considered the gold standard for structural determination.[7]

Crystal Growth:

  • Dissolve the purified pyrimidine derivative in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

  • Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • The goal is to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected.

  • The structure is solved using direct methods and refined by full-matrix least-squares techniques.[7]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes in research. The following sections provide examples of a typical workflow for structural elucidation and a relevant biological pathway.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the synthesis and structural validation of pyrimidine derivatives.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms xray Single-Crystal X-ray Crystallography (if possible) purification->xray confirmation Final Structure Confirmation and Purity Assessment nmr->confirmation ms->confirmation xray->confirmation

Caption: A typical experimental workflow for the synthesis and structural elucidation of pyrimidine derivatives.

Example Signaling Pathway: Inhibition of EGFR

Many pyrimidine derivatives are designed as kinase inhibitors. The following diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and a potential point of inhibition by a pyrimidine derivative.

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway with inhibition by a pyrimidine derivative.

References

A Comparative Guide to the Biological Activity of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various pyrimidine analogs, supported by experimental data. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This document focuses on their anticancer, antimicrobial, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and drug development.

Anticancer Activity of Pyrimidine Analogs

Pemetrexed, a pyrimidine analog, is a key therapeutic agent in this class. The following tables summarize the in-vitro cytotoxic activity of these compounds against various cancer cell lines, primarily expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). Lower IC50 values indicate higher potency.

Comparison of Pemetrexed, 5-Fluorouracil, and Gemcitabine
CompoundCell LineCancer TypeIC50 (µM)Reference
PemetrexedH460Non-Small Cell Lung0.08 ± 0.01[1]
PemetrexedA549Non-Small Cell Lung0.23 ± 0.04[1]
5-FluorouracilCapan-1Pancreatic0.22[2]
5-FluorouracilAsPC-1Pancreatic3.08[2]
5-FluorouracilMia-PaCa-2Pancreatic4.63[2]
GemcitabineCapan-1Pancreatic0.01151[1]
GemcitabineAsPC-1Pancreatic0.0289[1]
GemcitabineMia-PaCa-2Pancreatic0.0422[1]
EGFR and VEGFR Tyrosine Kinase Inhibitors

Many pyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), crucial targets in cancer therapy.

Table 2: Activity of Pyrimidine Analogs as EGFR Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
GefitinibEGFR mutantH3255 (L858R)10 - 50[1]
ErlotinibEGFR mutantPC-9 (delE746-A750)7[3]
LapatinibEGFR mutantH3255 (L858R)900[1]
AfatinibEGFR (L858R/T790M)NCI-H1975<100[4]

Table 3: Activity of Pyrimidine Analogs as VEGFR-2 Inhibitors

CompoundTargetIC50 (nM)Reference
PazopanibVEGFR-230[5]
SunitinibVEGFR-29[5]
SorafenibVEGFR-290[5]
RivoceranibVEGFR-216[6]

Antimicrobial and Antiviral Activities

Pyrimidine analogs also exhibit a broad spectrum of activity against bacterial and viral pathogens.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Halogenated Pyrrolopyrimidine 1Staphylococcus aureus8[7]
Halogenated Pyrrolopyrimidine 2Staphylococcus aureus8[7]
2,4-dichloro-5-fluoropyrimidineStaphylococcus aureus50[8]
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureus50[8]
Pyrimidine Derivative IIaEscherichia coli-[9]
Pyrimidine Derivative IIbStaphylococcus aureus-[9]

Note: Specific MIC values for compounds IIa and IIb were not provided in the abstract, but they were noted to inhibit bacterial growth.

Table 5: Antiviral Activity of Pyrimidine Analogs

CompoundVirusAssayEC50/IC50 (µM)Reference
Gemcitabine Derivative 2aInfluenza AAntiviral Assay0.6 - 0.9[6]
Gemcitabine Derivative 3cInfluenza AAntiviral Assay4.9 - 22.6[6]
Pyrimidine C-Nucleoside 3cInfluenza APlaque Reduction-[10][11]
1,2,3-triazolyl nucleoside 5iInfluenza A (H1N1)Antiviral Assay24.3[12]
1,2,3-triazolyl nucleoside 11cInfluenza A (H1N1)Antiviral Assay29.2[12]

Note: The specific EC50 for compound 3c was not available in the abstract but was described as potent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue or cell extract.

  • Protein Extraction: Lyse treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells.

  • Cell Cycle Analysis:

    • Cell Fixation: Harvest and fix cells in cold ethanol to permeabilize the cell membrane.

    • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), along with RNase to prevent staining of RNA.

    • Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Cell Staining: Resuspend cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI.

    • Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can enter and stain the DNA of late apoptotic and necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the pyrimidine analog in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate the virus with various concentrations of the pyrimidine analog.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: Incubate the plates until plaques are visible. Then, fix and stain the cells (e.g., with crystal violet).

  • Plaque Counting: Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the virus control is used to calculate the antiviral activity (e.g., EC50 or IC50).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for pyrimidine-based inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Dimerization Dimerization & Autophosphorylation VEGF VEGF (Ligand) VEGF->VEGFR Binds PLCg PLCγ Dimerization->PLCg Activates PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activates PKC PKC PLCg->PKC Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Activates Gene_Expression Gene Expression (Angiogenesis, Permeability) Ras_Raf_MEK_ERK->Gene_Expression Leads to PI3K_Akt->Gene_Expression Promotes experimental_workflow cluster_mechanism Mechanism of Action Studies start Start: Synthesized Pyrimidine Analogs cell_culture 1. Cancer Cell Line Culture start->cell_culture mtt_assay 2. MTT Assay (Determine IC50) cell_culture->mtt_assay select_compounds 3. Select Potent Compounds mtt_assay->select_compounds western_blot 4a. Western Blot (Protein Expression) select_compounds->western_blot flow_cytometry 4b. Flow Cytometry (Cell Cycle, Apoptosis) select_compounds->flow_cytometry data_analysis 5. Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis conclusion End: Identify Lead Compound(s) data_analysis->conclusion

References

A Comparative Guide to Ethyl 2-methylpyrimidine-5-carboxylate and Ethyl 2-chloropyrimidine-5-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, pyrimidine derivatives are of paramount importance, serving as crucial building blocks in the synthesis of a vast array of biologically active molecules. This guide provides a detailed, objective comparison of two key pyrimidine intermediates: Ethyl 2-methylpyrimidine-5-carboxylate and Ethyl 2-chloropyrimidine-5-carboxylate. The focus is on their synthesis, physicochemical properties, spectral data, and chemical reactivity, supported by experimental data to inform their application in research and drug development.

Physicochemical and Spectral Properties

A fundamental understanding of the physicochemical and spectral properties of these compounds is essential for their effective use in synthesis and analysis. The following tables summarize key data for both molecules.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 2-chloropyrimidine-5-carboxylate
CAS Number 2134-38-589793-12-4[1]
Molecular Formula C₈H₁₀N₂O₂C₇H₇ClN₂O₂[1]
Molecular Weight 166.18 g/mol 186.60 g/mol [1]
Appearance Not specifiedWhite to light yellow powder/crystal
Melting Point Not specified56-60 °C
Boiling Point Not specified80 °C / 760 mmHg
Solubility Not specifiedSoluble in Methanol

Table 2: Spectral Data

Spectral DataThis compoundEthyl 2-chloropyrimidine-5-carboxylate
¹H NMR (CDCl₃, 400 MHz) No data availableδ 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H)[2]
¹³C NMR No data availableData available[3]
FT-IR No data availableData available[3]
Mass Spec (LCMS) No data available187 [M+1]⁺[2]

Synthesis and Experimental Protocols

The synthetic accessibility of these intermediates is a critical consideration for their practical application.

This compound

The synthesis of this compound can be achieved through the condensation of acetamidine with an appropriate three-carbon electrophilic component, such as diethyl ethoxymethylenemalonate (DEEM).

Experimental Protocol: Synthesis of this compound

  • Reaction Principle: This synthesis proceeds via a cyclocondensation reaction. Acetamidine hydrochloride is treated with a base, such as sodium ethoxide, to generate the free amidine. The amidine then acts as a binucleophile, reacting with diethyl ethoxymethylenemalonate to form the pyrimidine ring.

G acetamidine Acetamidine product This compound acetamidine->product NaOEt, EtOH, Reflux DEEM Diethyl ethoxymethylenemalonate DEEM->product

Caption: Synthesis of this compound.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add acetamidine hydrochloride and stir the mixture at room temperature.

    • Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

Ethyl 2-chloropyrimidine-5-carboxylate

A common and well-documented method for the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate involves the chlorination of the corresponding 2-hydroxypyrimidine derivative.

Experimental Protocol: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate [2][4]

  • Reaction Principle: This synthesis involves the conversion of a pyrimidone to a chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

G start Ethyl 2-hydroxypyrimidine-5-carboxylate product Ethyl 2-chloropyrimidine-5-carboxylate start->product POCl3, N,N-dimethylaniline, Reflux

Caption: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.

  • Procedure:

    • A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (excess), and a catalytic amount of N,N-dimethylaniline is prepared in a round-bottom flask.[2][4]

    • The mixture is heated to reflux for 1.5 to 2 hours.[2]

    • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.[4]

    • The residue is carefully quenched with ice water and the pH is adjusted to 7-8 with a base (e.g., sodium carbonate or 2N NaOH).[2][4]

    • The aqueous layer is extracted with ethyl acetate.[2][4]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[2]

    • The crude product is purified by column chromatography on silica gel (e.g., eluting with ethyl acetate/hexanes) to afford Ethyl 2-chloropyrimidine-5-carboxylate.[2][4]

  • Reported Yield: 30-52%[2][4]

Comparative Reactivity

The substituent at the 2-position of the pyrimidine ring profoundly influences the molecule's reactivity, particularly in cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like chloride is present at the 2- or 4-positions.

  • Ethyl 2-chloropyrimidine-5-carboxylate: The chlorine atom at the 2-position is activated towards nucleophilic displacement by the two ring nitrogen atoms. It readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiols. This high reactivity makes it a versatile intermediate for introducing diverse functionalities at the 2-position.

  • This compound: The methyl group is not a leaving group. Therefore, this compound does not undergo nucleophilic substitution at the 2-position. Its reactivity would be centered on other parts of the molecule, such as the ester group or the pyrimidine ring nitrogens.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The nature of the substituent at the 2-position is a key determinant of the substrate's utility in these transformations.

G cluster_0 Ethyl 2-chloropyrimidine-5-carboxylate cluster_1 This compound chloro Starting Material suzuki_c Suzuki Product chloro->suzuki_c ArB(OH)2, Pd catalyst buchwald_c Buchwald-Hartwig Product chloro->buchwald_c R2NH, Pd catalyst sonogashira_c Sonogashira Product chloro->sonogashira_c Alkyne, Pd/Cu catalyst methyl Starting Material no_reaction Generally Unreactive in Cross-Coupling at C2-position methyl->no_reaction

Caption: Comparative Reactivity in Cross-Coupling Reactions.

  • Ethyl 2-chloropyrimidine-5-carboxylate: As a heteroaryl halide, this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions:

    • Suzuki Coupling: Reacts with boronic acids to form 2-aryl or 2-heteroaryl pyrimidines.

    • Buchwald-Hartwig Amination: Couples with amines to yield 2-amino-pyrimidine derivatives.[5][6]

    • Sonogashira Coupling: Reacts with terminal alkynes to produce 2-alkynylpyrimidines.

  • This compound: The C-H bond of the methyl group is generally unreactive in standard palladium-catalyzed cross-coupling reactions. While C-H activation methodologies exist, they typically require specific directing groups and harsher conditions. Therefore, for the purpose of typical cross-coupling strategies, the 2-methyl group is considered inert.

Applications in Drug Discovery and Development

Both molecules serve as valuable intermediates in the synthesis of compounds with potential therapeutic applications.

  • Ethyl 2-chloropyrimidine-5-carboxylate: Its high reactivity makes it a frequently used building block. It is notably employed in the synthesis of Retinoid X receptor (RXR) agonists, which are investigated for their potential in cancer treatment. The ability to easily introduce various substituents at the 2-position allows for the generation of diverse compound libraries for screening and lead optimization.

  • This compound: While less reactive in cross-coupling at the 2-position, the pyrimidine core is a common scaffold in many biologically active molecules. This compound can serve as a starting material for the synthesis of novel drug candidates. The methyl group can influence the steric and electronic properties of the final molecule, potentially affecting its binding to biological targets. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[7]

Conclusion

This compound and Ethyl 2-chloropyrimidine-5-carboxylate, while structurally similar, exhibit markedly different chemical reactivity, which in turn dictates their synthetic utility.

  • Ethyl 2-chloropyrimidine-5-carboxylate is a highly versatile and reactive intermediate, ideal for constructing diverse libraries of 2-substituted pyrimidines through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. Its utility is well-documented, particularly in the synthesis of targeted therapies.

  • This compound , in contrast, is significantly less reactive at the 2-position in the context of common cross-coupling methodologies. Its application would lie in synthetic routes where the 2-methyl group is a desired final feature or where modifications are targeted at other positions of the molecule.

For researchers and drug development professionals, the choice between these two building blocks will be guided by the desired synthetic outcome. Ethyl 2-chloropyrimidine-5-carboxylate offers a gateway to extensive functionalization at the 2-position, while this compound provides a more stable and less reactive core at that site. A thorough understanding of their respective chemical behaviors is crucial for the strategic design and efficient execution of synthetic campaigns aimed at discovering novel therapeutic agents.

References

Efficacy of Pyrimidine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with broad therapeutic applications. This guide provides a comparative analysis of the efficacy of pyrimidine-based inhibitors targeting three critical enzyme classes: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Dihydrofolate Reductase (DHFR). We present a head-to-head comparison with alternative inhibitor scaffolds, supported by quantitative experimental data, detailed methodologies, and visual representations of the relevant signaling pathways to aid in drug discovery and development efforts.

Kinase Inhibitors: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC). Pyrimidine-based inhibitors have emerged as a powerful class of therapeutics targeting both wild-type and mutant forms of EGFR.

Data Presentation: Pyrimidine vs. Quinazoline Scaffolds

The following table summarizes the comparative efficacy of pyrimidine-based and quinazoline-based EGFR inhibitors, quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Inhibitor (Scaffold) Target Biochemical IC50 (nM) Cellular IC50 (nM)
Osimertinib (Pyrimidine) EGFR (T790M/L858R)~1[1]~15 (H1975 cells)[1]
EGFR (Wild-Type)~15[1]-
Erlotinib (Quinazoline) EGFR (T790M/L858R)~200[1]>5000 (H1975 cells)[1]
EGFR (Wild-Type)~2[1]~5 (PC-9 cells)[1]
Compound 45 (Pyrido[3,4-d]pyrimidine) EGFR (L858R/T790M)23.3[2][3]-
EGFR (L858R)1.7[2][3]-
Compound 46 (Pyrrolo[2,3-d]pyrimidine) EGFR3.76[2][3]-
Experimental Protocols: EGFR Kinase Inhibition Assay

A common method to determine the biochemical potency of EGFR inhibitors is a continuous-read kinase assay.

Objective: To measure the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (wild-type or mutant)

  • Test inhibitor (e.g., pyrimidine-based compound)

  • ATP (Adenosine 5'-triphosphate)

  • Peptide substrate (e.g., Y12-Sox conjugated peptide)

  • Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[4]

  • 384-well microtiter plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in 50% DMSO.

  • Pre-incubate the EGFR enzyme with the diluted inhibitor in the microtiter plate for 30 minutes at 27°C.[4]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[4]

  • Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) with excitation at 360 nm and emission at 485 nm.[4]

  • Determine the initial reaction velocity from the linear phase of the progress curves.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[inhibitor] vs. response) to calculate the IC50 value.[4]

Visualization: EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by pyrimidine-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

EGFR signaling pathway and TKI inhibition.

B-Cell Receptor Signaling: Targeting BTK in Hematological Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is critical for B-cell development, proliferation, and survival. Covalent irreversible inhibitors targeting BTK have revolutionized the treatment of B-cell malignancies.

Data Presentation: Pyrimidine-Based Covalent Inhibitors

The table below compares the efficacy of pyrimidine-based BTK inhibitors with other covalent inhibitors.

Inhibitor (Scaffold) Target Biochemical IC50 (nM) Cellular Activity
Ibrutinib (Pyrazolo[3,4-d]pyrimidine) BTK0.9[5]Potent inhibition of BCR signaling
Acalabrutinib (Pyrrolopyrimidine) BTK~5.1More selective for BTK than Ibrutinib
Compound 8 (Pyridine carboxamide) BTK0.6[6]Excellent biochemical and cellular potency[6]
Compound 11 (Triazine) BTK0.39[6]Highly selective BTK inhibitor[6]

Note: For irreversible inhibitors, IC50 values can be time-dependent. The values presented are typically determined after a fixed incubation time.[5]

Experimental Protocols: BTK Enzyme Activity Assay

The activity of BTK and the potency of its inhibitors can be assessed using a variety of in vitro methods, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 of a test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test inhibitor

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In the wells of the plate, add the BTK enzyme and the diluted inhibitor. Allow for pre-incubation (e.g., 15-30 minutes) to permit compound binding.[7]

  • Initiate the kinase reaction by adding a solution containing ATP and the BTK substrate.[7]

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Measure the luminescence using a plate reader. The signal is proportional to BTK activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: B-Cell Receptor Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling pathway and its inhibition by pyrimidine-based compounds.

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Activation Downstream Downstream Signaling (NF-κB, MAPK) IP3_DAG->Downstream Response Proliferation, Survival, Differentiation Downstream->Response Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK Inhibition Antigen Antigen Antigen->BCR Binding

BCR signaling and the role of BTK inhibitors.

Folate Metabolism: Targeting DHFR in Infectious Diseases and Cancer

Dihydrofolate Reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This is a crucial step in the synthesis of nucleotides and certain amino acids. DHFR inhibitors are widely used as antimicrobial and anticancer agents.

Data Presentation: Pyrimidine-Based vs. Classical DHFR Inhibitors

This table compares the inhibitory activity of pyrimidine-based DHFR inhibitors against the classical antifolate, methotrexate.

Inhibitor (Scaffold) Target IC50 (µM)
Pyrimethamine (Pyrimidine) Human DHFR52 ± 35[8]
Trimethoprim (Pyrimidine) T. gondii DHFR~243-fold less potent than Methotrexate[9]
Methotrexate (Pteridine) Human DHFR0.12 ± 0.07[8]
Compound 13 (Pyrido[3,2-d]pyrimidine) Human DHFR0.59[10]
Compound 14 (Pyrido[3,2-d]pyrimidine) Human DHFR0.46[10]
Experimental Protocols: DHFR Inhibition Assay

The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Objective: To screen for inhibitors of DHFR activity.

Materials:

  • DHFR enzyme

  • Dihydrofolate (substrate)

  • NADPH (cofactor)

  • Test inhibitor

  • DHFR Assay Buffer

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the DHFR assay buffer, the test inhibitor (or vehicle control), and the DHFR enzyme.

  • Add NADPH to the wells and incubate for 10-15 minutes at room temperature, protected from light.[11]

  • Initiate the reaction by adding the dihydrofolate substrate.[11]

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[11]

  • The rate of decrease in absorbance is proportional to DHFR activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualization: Folate Metabolism Pathway

The following diagram illustrates the role of DHFR in the folate synthesis pathway and its inhibition.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS One-carbon transfer DHFR->THF NADP NADP+ DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Inhibitor Pyrimidine-based DHFR Inhibitor Inhibitor->DHFR Inhibition NADPH NADPH NADPH->DHFR

References

Quantitative Purity Analysis of Ethyl 2-methylpyrimidine-5-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Ethyl 2-methylpyrimidine-5-carboxylate is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, offering a comprehensive experimental protocol and comparative data against an alternative method, Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely adopted technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity.[1] A C18 column is typically employed, providing excellent separation of the main compound from its potential impurities.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard (known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water

  • Gradient: 30% Acetonitrile, increasing to 70% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 100 µg/mL in methanol.

5. Analysis:

  • Inject the standard solution to establish the retention time and peak area.

  • Inject the sample solution.

  • The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram (Area Percent method).

Comparison with Gas Chromatography (GC)

Gas Chromatography is another potential method for the purity analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: Gas Chromatography (GC)

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

4. Sample Preparation:

  • Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in dichloromethane.

Performance Comparison: HPLC vs. GC

ParameterHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability for non-volatile and thermally labile compounds. Ideal for pyrimidine derivatives.Suitable for volatile and thermally stable compounds.
Selectivity High selectivity for a wide range of impurities, including starting materials and by-products.Good selectivity, but may have limitations with non-volatile or polar impurities.
Sensitivity High sensitivity with UV detection.High sensitivity with FID, particularly for organic compounds.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; derivatization may be needed for less volatile compounds.
Run Time Typically 15-30 minutes.Typically 10-20 minutes.
Potential Issues Column degradation, mobile phase preparation.Inlet and column contamination, thermal degradation of the sample.

Potential Impurities in this compound Synthesis

The synthesis of this compound can potentially lead to several impurities, which a robust analytical method must be able to separate and quantify. These may include:

  • Unreacted Starting Materials: Such as amidines and ketoesters.

  • By-products: Arising from side reactions like dimerization or incomplete cyclization.

  • Degradation Products: Formed during the reaction or purification process.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the compared methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Methanol (100 µg/mL) Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc_adv Advantages of HPLC cluster_gc_adv Advantages of GC HPLC HPLC (High-Performance Liquid Chromatography) Adv1_HPLC Broad Applicability HPLC->Adv1_HPLC Adv2_HPLC High Selectivity for Diverse Impurities HPLC->Adv2_HPLC GC GC (Gas Chromatography) Adv1_GC Faster Run Times GC->Adv1_GC Adv2_GC High Sensitivity for Volatiles GC->Adv2_GC

Caption: Comparison of HPLC and GC for purity analysis.

References

Comparing different synthetic routes for pyrimidine-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalization of this heterocycle is key to modulating its biological activity, with the carboxylate group at the 5-position being a particularly important substituent for introducing further diversity. This guide provides a comparative overview of prominent synthetic routes to pyrimidine-5-carboxylates, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Several distinct strategies have been developed for the synthesis of pyrimidine-5-carboxylates, each with its own set of advantages and limitations. The choice of method often depends on factors such as desired substitution patterns, substrate availability, and scalability. This guide will focus on the following key approaches:

  • Reaction of a Pre-formed Synthon with Amidinium Salts: A direct and high-yielding method for producing 2-substituted pyrimidine-5-carboxylates.[1][2]

  • One-Pot Synthesis from 5-Halopyrimidines: A functionalization approach involving organometallic intermediates.[3][4]

  • The Biginelli Reaction and its Modifications: A classic multicomponent reaction for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[5][6][7][8][9][10][11]

  • Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times and improve yields, particularly for the Biginelli reaction.[12][13][14][15]

  • Sustainable Multicomponent Synthesis from Alcohols: An iridium- or manganese-catalyzed approach that utilizes readily available alcohols as starting materials.[16][17][18][19][20]

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the different synthetic routes, providing a clear comparison of their efficiency under various conditions.

Table 1: Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts [2][21]

2-Substituent (from Amidinium Salt)Yield (%)
H75
Methyl82
Phenyl85
4-Chlorophenyl78
2-Thienyl65

Table 2: One-Pot Synthesis from 5-Bromopyrimidine [3]

ReagentProductYield (%)
Ethyl FormatePyrimidine-5-carboxaldehyde59
Ethyl CyanoformateEthyl pyrimidine-5-carboxylate68

Table 3: Biginelli Reaction for Ethyl 4-Aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates [7][8][10]

Aryl AldehydeCatalystReaction Time (h)Yield (%)
BenzaldehydeHCl2040-60
4-ChlorobenzaldehydeSilica Chloride392
4-MethoxybenzaldehydeYb(OTf)₃1.595
3-NitrobenzaldehydeDIPEAc0.594

Table 4: Microwave-Assisted Biginelli Reaction [12][13][15]

Aryl AldehydePower (W)Reaction Time (min)Yield (%)
Benzaldehyde300591
4-Chlorobenzaldehyde180188
2-Thiophenecarboxaldehyde300785

Table 5: Iridium-Catalyzed Multicomponent Synthesis from Alcohols [17][18][19]

AmidineAlcohol 1Alcohol 2Yield (%)
BenzamidineEthanolPropanol85
AcetamidineMethanolButanol78
BenzamidineBenzyl alcoholEthanol93

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes discussed.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts[2][21]

1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

  • To a suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise under a nitrogen atmosphere.

  • The mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt.

2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylate:

  • To a solution of the sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).

  • After cooling, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 2: One-Pot Synthesis of Ethyl Pyrimidine-5-carboxylate from 5-Bromopyrimidine[3]
  • To a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF at -100 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq) is added dropwise.

  • The mixture is stirred at this temperature for 30 minutes.

  • Ethyl cyanoformate (1.2 eq) is then added, and the reaction is allowed to warm to 0 °C.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by flash chromatography.

Protocol 3: Classical Biginelli Reaction[9]
  • A mixture of an aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

  • The mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product can be recrystallized from ethanol to afford the pure dihydropyrimidine.

Protocol 4: Microwave-Assisted Biginelli Reaction[12][14]
  • An aryl aldehyde (10 mmol), a β-dicarbonyl compound (10 mmol), and urea (15 mmol) are placed in a microwave-safe vessel.

  • A catalyst (e.g., ytterbium triflate) and a minimal amount of solvent (e.g., 95% ethanol) or no solvent are added.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes).

  • After cooling, the product is isolated by filtration and can be purified by recrystallization.

Protocol 5: Iridium-Catalyzed Multicomponent Synthesis from Alcohols[17][18][19]
  • An amidine (1.0 eq), a primary alcohol (e.g., ethanol), and a secondary alcohol (e.g., propanol) are combined in a reaction vessel with a PN5P-Ir-pincer complex catalyst.

  • The reaction is heated under an inert atmosphere for a specified time.

  • The product pyrimidine is then isolated and purified using standard techniques.

Visualization of a Relevant Biological Pathway

Pyrimidine-5-carboxamides have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk), a crucial mediator in immune signaling.[22][23] Understanding the Syk signaling pathway provides context for the rational design of pyrimidine-based inhibitors.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) or Fc Receptor Syk Syk (Inactive) BCR->Syk Recruitment & Phosphorylation (via ITAMs) Antigen Antigen Binding Antigen->BCR Activation Syk_active Syk (Active) Syk->Syk_active Autophosphorylation PLCg PLCγ Syk_active->PLCg VAV VAV Syk_active->VAV PI3K PI3K Syk_active->PI3K Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK, NF-κB) PLCg->Downstream VAV->Downstream PI3K->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->Syk_active Inhibition

Caption: Syk tyrosine kinase signaling pathway and the point of inhibition by pyrimidine-5-carboxamides.

Conclusion

The synthesis of pyrimidine-5-carboxylates can be achieved through a variety of effective methods. The choice of the optimal route depends on the specific target molecule and the resources available. For direct access to 2-substituted derivatives, the reaction with amidinium salts offers high yields.[1][2] The Biginelli reaction remains a robust and versatile method, with microwave assistance significantly reducing reaction times.[12][13][15] For researchers focused on sustainable chemistry, the iridium-catalyzed multicomponent synthesis from alcohols presents an attractive, modern alternative.[17][18][19] This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable heterocyclic compounds.

References

A Comparative Guide to the Biological Activities of 2-Amino and 2-Methyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. Among the vast array of pyrimidine derivatives, those substituted at the 2-position with either an amino or a methyl group have garnered significant attention for their diverse pharmacological profiles. This guide provides an objective comparison of the biological activities of 2-aminopyrimidine and 2-methylpyrimidine derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Executive Summary

Both 2-aminopyrimidine and 2-methylpyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. 2-Aminopyrimidine derivatives have been extensively studied and have shown potent activity as kinase inhibitors in anticancer therapy, as well as promising antimicrobial and enzyme inhibitory properties. In contrast, the biological activities of 2-methylpyrimidine derivatives are less extensively documented in publicly available research, with many studies focusing on molecules that incorporate a 2-amino group in addition to other substitutions. This guide presents a comparative overview based on the available data, highlighting the therapeutic potential of each scaffold.

Anticancer Activity

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors. In contrast, data for the standalone anticancer effects of 2-methylpyrimidine derivatives is less abundant, often being part of more complex heterocyclic systems.

Derivative ClassCompound/SeriesCancer Cell Line(s)IC50 (µM)Reference
2-Aminopyrimidine Bicyclic 2-aminopyrimidine derivativesA549 (Lung)2.67 - 10.87[1]
HCT116 (Colon)10.87 - 12.17[1]
2-phenyl pyrimidine derivativesRaji (Burkitt's lymphoma)Stronger than ibrutinib
2,4,5-substituted pyrimidine derivativesBEL-7402 (Hepatocellular carcinoma)< 0.10[2]
2-Methylpyrimidine N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine conjugatesHT-29 (Colon)2.08[3]
5-Hydroxymethylpyrimidines (with 4-benzylsulfanyl group)HepaRG (Hepatocellular carcinoma)132.3[4]

Note: The data for 2-methylpyrimidine derivatives in this table includes compounds with additional complex substitutions, which may significantly influence their activity. Direct comparative studies with simple 2-methylpyrimidines are limited.

Antimicrobial Activity

Both 2-amino and 2-methyl pyrimidine derivatives have been investigated for their potential as antimicrobial agents. The 2-aminopyrimidine scaffold has been incorporated into molecules showing activity against a range of bacterial and fungal pathogens. Limited data is available for the antimicrobial properties of simple 2-methylpyrimidine derivatives.

Derivative ClassCompound/SeriesMicroorganism(s)MIC (µg/mL or µM/mL)Reference
2-Aminopyrimidine Substituted 2-aminopyrimidinesS. aureus, B. subtilis (Gram-positive)Not specified, showed excellent activity[5]
E. coli, S. typhi (Gram-negative)Not specified, showed excellent activity[5]
A. niger (Fungus)Not specified, showed excellent activity[5]
Pyrimidin-2-amine analoguesS. aureus0.87 µM/mL[6]
B. subtilis0.96 µM/mL[6]
E. coli0.91 µM/mL[6]
S. enterica1.55 µM/mL[6]
P. aeruginosa0.77 µM/mL[6]
C. albicans1.73 µM/mL[6]
A. niger1.68 µM/mL[6]
2-Methylpyrimidine 4,6-disubstituted pyrimidine derivativesBacillus subtilis (Gram-positive)Moderate to good activity[7]
Pseudomonas aeruginosa (Gram-negative)Moderate to good activity[7]

Enzyme Inhibitory Activity

The 2-aminopyrimidine scaffold is a versatile building block for the design of potent enzyme inhibitors targeting various classes of enzymes. The inhibitory potential of 2-methylpyrimidine derivatives is an area with less available public data.

Derivative ClassTarget Enzyme(s)Compound/SeriesIC50/KiReference
2-Aminopyrimidine β-Glucuronidase2-aminopyrimidine derivative 24IC50 = 2.8 µM[4]
VEGFR-2Bicyclic 2-amino-pyrimidine scaffoldIC50 = 0.035 µM and 0.043 µM[1]
EGFRT790M/L858R2-arylamino-4-(piperidin-4-yloxy)pyrimidinesIC50 = 4.902 nM
Glutathione Reductase4-amino-2,6-dichloropyrimidineKi = 0.979 µM[8]
2-Methylpyrimidine Not specifiedN/AN/A

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9][10]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[9]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[3][11][12]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.[3]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

In Vitro Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This protocol outlines a method for determining the inhibitory activity of compounds against the VEGFR-2 kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, often using a luminescence-based method that measures ATP consumption.[9][10]

Procedure:

  • Reagent Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., PTK substrate).[10]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate. Add the test compound at various concentrations to the "Test Inhibitor" wells. Include a "Positive Control" (no inhibitor) and a "Blank" (no enzyme).[10]

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[10]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[10]

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo® MAX).[10]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits BMP2_SMAD1_Signaling cluster_cytoplasm Cytoplasm BMP2 BMP2 BMPR BMP Receptors (Type I & II) BMP2->BMPR Binds SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Runx2) Nucleus->Transcription Regulates Differentiation Osteoblast Differentiation Transcription->Differentiation Anticancer_Screening_Workflow start Start: Synthesized Pyrimidine Derivatives cell_culture 1. Seed Cancer Cells in 96-well plates start->cell_culture incubation1 2. Incubate 24h cell_culture->incubation1 treatment 3. Treat cells with serial dilutions of compounds incubation1->treatment incubation2 4. Incubate 48-72h treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 2-4h mtt_addition->incubation3 solubilization 7. Add Solubilizing Agent incubation3->solubilization readout 8. Measure Absorbance (570 nm) solubilization->readout analysis 9. Data Analysis: Calculate IC50 readout->analysis end End: Identify Potent Compounds analysis->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine bases of DNA and RNA.[1][2] This six-membered heterocyclic ring is a "privileged scaffold" that can be readily modified, allowing for the fine-tuning of pharmacological activity against a wide array of biological targets.[3][4] Pyrimidine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5]

This guide provides a comparative analysis of pyrimidine-based compounds specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] We will explore the structure-activity relationships of select compounds, present their comparative efficacy using experimental data, detail the underlying experimental protocols, and visualize key concepts.

Comparative Performance of Pyrimidine-Based EGFR Inhibitors

The efficacy of pyrimidine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. The table below compares the in vitro cytotoxic activity of several pyrimidine derivatives against various human cancer cell lines that are known to have different EGFR expression levels or mutation statuses.

Compound IDCore ScaffoldTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 11a Pyrimidine-5-carbonitrileA549 (Lung)0.09Erlotinib0.15
Compound 11b Pyrimidine-5-carbonitrileA549 (Lung)0.11Erlotinib0.15
Compound 12b Pyrimidine-5-carbonitrileHepG-2 (Liver)0.08Erlotinib0.18
Compound 15b Pyrimidine-5-carbonitrileMCF-7 (Breast)0.07Erlotinib0.21
Compound 11 Pyrido[2,3-d]pyrimidineEGFRT790M0.123Doxorubicin-
Compound 20 Thieno[2,3-d]pyrimidineHCT-116 (Colon)< 10Doxorubicin44.7
Compound 3b Substituted PyrimidinePC3 (Prostate)21Vinblastine Sulfate46

Data synthesized from multiple sources, including studies on pyrimidine-5-carbonitriles, pyrido[2,3-d]pyrimidines, and other derivatives.[6][8][9]

The data indicates that novel pyrimidine derivatives can exhibit superior or comparable potency to established drugs like Erlotinib and Doxorubicin. For instance, compounds 11a, 12b, and 15b showed more potent antiproliferative activity against their respective cell lines than the EGFR inhibitor Erlotinib.[8] Similarly, compound 20 was significantly more active against the HCT-116 colon cancer cell line than Doxorubicin.[6]

Key Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[1][10] For EGFR inhibitors, specific structural modifications are crucial for binding to the ATP pocket of the kinase domain.

The SAR analysis reveals several key trends:

  • Position 4: Substitutions at the C4 position are critical for activity. Typically, an amino group linked to an aromatic ring (like a substituted aniline) is required to form hydrogen bonds with the hinge region of the EGFR kinase domain.

  • Position 2: The C2 position is often modified to improve solubility and interact with the solvent-facing region of the ATP binding pocket.

  • Position 5: The C5 position is a key site for modulation. Introducing small, electron-withdrawing groups can significantly increase potency.

  • Fused Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, can lock the molecule into a conformation that enhances binding affinity and inhibitory potential.[6][11]

Visualizing the Mechanism and Workflow

To understand the context of inhibition and the methods used for evaluation, the following diagrams illustrate the EGFR signaling pathway and a standard experimental workflow.

Simplified EGFR Signaling Pathway

The diagram below shows a simplified representation of the EGFR signaling pathway, which is crucial for cell growth and proliferation. Pyrimidine-based inhibitors typically act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling.

// Nodes EGF [label="EGF (Ligand)", fillcolor="#4285F4"]; EGFR [label="EGFR Receptor", fillcolor="#4285F4"]; Dimer [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#4285F4"]; Inhibitor [label="Pyrimidine Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#34A853"]; Response [label="Cell Proliferation,\nSurvival, Growth", fillcolor="#34A853"];

// Edges EGF -> EGFR; EGFR -> Dimer; Dimer -> Downstream [label="P"]; Downstream -> Response; ATP -> Dimer; Dimer -> ADP [style=dashed]; Inhibitor -> Dimer [label="Blocks ATP Binding", color="#EA4335", arrowhead="tee", penwidth=2.0]; } dot Caption: Simplified EGFR signaling and point of inhibition.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[9][12] It measures the metabolic activity of cells, which correlates with cell viability.

MTT_Workflow

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative protocols for the assays used to generate the data in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a target kinase.[13]

Objective: To determine the IC50 value of a pyrimidine compound against a specific protein kinase (e.g., EGFR).

Materials:

  • 384-well assay plates

  • Recombinant human kinase (e.g., EGFR)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrimidine derivatives) serially diluted in DMSO

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only (vehicle control for 0% inhibition) and wells without kinase (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, the kinase enzyme, and the peptide substrate.

    • Dispense the kinase reaction mixture into each well containing the test compounds to start the reaction.

    • Mix the plate gently on a shaker.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This cell-based assay measures the cytotoxic effect of a compound on cancer cells.[12]

Objective: To determine the IC50 of a pyrimidine compound against a cancer cell line (e.g., A549).

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO and diluted in culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and perform a non-linear regression to determine the IC50 value.

References

A Researcher's Guide to Analytical Standards for Pyrimidine Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of pyrimidine carboxylate compounds are critical for ensuring the quality, safety, and efficacy of therapeutic agents. This guide provides an objective comparison of analytical standards and methodologies for the analysis of this important class of molecules, supported by experimental data and detailed protocols.

The Gold Standard: Certified Reference Materials

The foundation of any analytical measurement is the use of high-quality, certified reference materials (CRMs). These standards ensure the traceability and accuracy of experimental results. For pyrimidine carboxylate compounds, several suppliers offer well-characterized standards, with some being produced under ISO 17034, the highest international quality standard for reference material producers.

Table 1: Commercially Available Analytical Standards for Pyrimidine Carboxylate Compounds

Compound NameCAS NumberSupplierPurity/Grade
Orotic Acid65-86-1LGC StandardsISO 17034
Pyrimidine-4-carboxylic acid31462-59-6Bridge Organics, Amerigo Scientific, Chem-Impex≥95% (NMR), 95%
2-Pyrimidinecarboxylic acid31519-62-7ChemScene≥95%
Pyrimidine-4-carboxylic acid, Sodium salt819850-18-5Bridge OrganicsAnalytical Standard
Pyrimidine-4-carboxylic acid methyl ester2450-08-0Bridge OrganicsAnalytical Standard
6-Oxo-3H-pyrimidine-4-carboxylic acid6299-87-2Various>98% (HPLC)[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or analysis of complex biological matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of pyrimidine carboxylate compounds. The choice of column and mobile phase is critical for achieving optimal separation, especially for isomers.

Table 2: Comparison of HPLC Methods for Pyrimidine and Pyridine Carboxylic Acids

Compound(s)ColumnMobile PhaseDetectionPerformance CharacteristicsReference
Isomers of Pyridinecarboxylic AcidCoresep 100 (4.6 x 150 mm)5% ACN with 0.15% H₃PO₄UV at 275 nmFast, robust, and reproducible separation of isomers.[2]
Purine and Pyrimidine DerivativesChromolith Performance SiTernary mobile phases (e.g., hexane-isopropanol with ethylene glycol, water, or acetonitrile)UVReduced separation time without sacrificing efficiency and selectivity.[3]
2-Bromo-pyrimidineNewcrom R1Acetonitrile, water, and phosphoric acid (or formic acid for MS)UV/MSScalable method suitable for preparative separation and pharmacokinetics.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Multiple Reaction Monitoring (MRM) allows for precise quantification of target analytes.

Table 3: LC-MS/MS Method for Orotic Acid Quantification in Urine

ParameterValue
LC System
ColumnC18 reversed phase (e.g., 5µm x 4.6mm x 150mm Phenomenex Gemini)
Mobile Phase60% acetonitrile with 2.5mM ammonium acetate
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transitionm/z 155.1 → 111.1 ([M-H]⁻ → [M-H - CO₂]⁻)
Performance
LinearityUp to 200 µM (r² = 0.9977)
Limit of Detection (LOD)0.15 µmol/L in urine
Inter-day Reproducibility< 5%

Data adapted from a rapid LC-MS/MS method for orotic acid in urine.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of pyrimidine carboxylate standards. Chemical shifts are sensitive to the substitution pattern on the pyrimidine ring.

Table 4: Representative ¹H NMR Chemical Shifts for Pyrimidine Derivatives

ProtonTypical Chemical Shift (ppm)NotesReference
H-5 of pyrimidine7.26 - 7.60Can be a singlet.[7]
Amino protons (-NH₂)5.07 - 5.28Appears as a singlet.[7]
Orotic acid (in D₂O)6.20Singlet.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.

HPLC-UV Method for the Analysis of Pyridinecarboxylic Acid Isomers

This protocol is based on a method for the separation of polar, ionizable zwitterionic pyridinecarboxylic acid isomers.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Coresep 100 (4.6 x 150 mm).

  • Mobile Phase: 5% Acetonitrile with 0.15% Phosphoric Acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve 0.3 mg/mL of the sample in the mobile phase.

  • Injection Volume: 1 µL.

  • Analysis: Run the sample and compare the retention times with those of certified reference standards for peak identification and quantification.

LC-MS/MS Method for the Quantification of Orotic Acid in Urine

This protocol is adapted from a validated method for the rapid determination of orotic acid in urine.[5][6]

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an ESI source.

  • Sample Preparation: Dilute urine samples 1:20 with the initial mobile phase. For calibration standards, spike a range of orotic acid concentrations into a pooled urine matrix.

  • LC Separation:

    • Column: C18 reversed-phase, e.g., Phenomenex Gemini (5µm, 4.6mm x 150mm).

    • Mobile Phase: 60% acetonitrile with 2.5mM ammonium acetate.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.8 mL/min).

  • MS/MS Detection:

    • Ionization: ESI in negative mode.

    • MRM Transition: Monitor the transition m/z 155.1 → 111.1.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards. Determine the concentration of orotic acid in the unknown samples from the calibration curve.

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the pyrimidine carboxylate compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the signals for quantitative analysis and compare chemical shifts and coupling constants with reference data for structural verification.

Visualizing Pathways and Workflows

Understanding the biological context and the analytical process is facilitated by clear visualizations.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Mito_Dihydroorotate Dihydroorotate Dihydroorotate->Mito_Dihydroorotate Orotate Orotate OMP OMP Orotate->OMP OPRT Mito_Dihydroorotate->Orotate DHODH UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthetase

Caption: De novo pyrimidine biosynthesis pathway highlighting Orotic Acid.

Analytical_Workflow Start Start Sample Sample Start->Sample Standard Certified Analytical Standard Start->Standard Preparation Sample/Standard Preparation Sample->Preparation Standard->Preparation Analysis Analytical Technique (HPLC, LC-MS/MS, NMR) Preparation->Analysis Data Data Acquisition & Processing Analysis->Data Results Identification & Quantification Data->Results End End Results->End

Caption: General workflow for the analysis of pyrimidine carboxylates.

Conclusion

The selection of an appropriate analytical standard and method is paramount for the reliable analysis of pyrimidine carboxylate compounds. This guide provides a comparative overview to assist researchers in making informed decisions. The use of certified reference materials, coupled with a well-validated analytical method such as HPLC or LC-MS/MS for quantification and NMR for structural confirmation, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development.

References

Safety Operating Guide

Safe Disposal of Ethyl 2-methylpyrimidine-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-methylpyrimidine-5-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the appropriate personal protective equipment is worn.

PPE CategoryItem
Eye/Face Protection Safety glasses with side-shields or goggles
Skin Protection Chemical-resistant gloves (e.g., nitrile)
Lab coat or other protective clothing
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.

Disposal Protocol

The disposal of this compound must be carried out in a manner that avoids environmental contamination and ensures personnel safety.

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials in a suitable, properly labeled, and securely closed container.[1][2][3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and strong acids.[4][5]

  • Ensure the storage area is clearly designated for hazardous waste.

Step 2: Spill Management

  • In the event of a spill, prevent further leakage if it is safe to do so.[2][3]

  • Remove all sources of ignition from the area.[1][2][3][4] Use non-sparking tools for cleanup.[1][2][3]

  • For liquid spills, absorb the material with an inert substance such as sand, silica gel, or universal binder.[4]

  • For solid spills, carefully sweep or shovel the material into a suitable disposal container.[5] Avoid creating dust.[1][2][3][5]

  • Collected spill material should be placed in a sealed container for disposal.[1][2][3][4][5]

Step 3: Final Disposal

  • Dispose of the waste container and its contents through a licensed and approved waste disposal facility.[4][5]

  • Do not dispose of this compound down the drain or into the sanitary sewer system.[2][3][4] Discharge into the environment must be avoided.[2][3]

  • All disposal activities must be in accordance with local, state, and federal regulations.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste pure_compound Unused/Pure Compound assess_waste->pure_compound  Unused contaminated_material Contaminated Material (e.g., paper towels, gloves) assess_waste->contaminated_material Contaminated spill Spill Residue assess_waste->spill Spill collect_waste 3. Collect in a Labeled, Sealed Hazardous Waste Container pure_compound->collect_waste contaminated_material->collect_waste spill->collect_waste store_waste 4. Store in a Designated Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_disposal 5. Contact Approved Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-methylpyrimidine-5-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Requirements

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash potential.European Standard EN166 or OSHA 29 CFR 1910.133
Skin and Body Protection Chemical-impermeable gloves and protective clothing, such as a lab coat or coveralls.N/A
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working in poorly ventilated areas.NIOSH/MSHA or EN 149

Operational Plan: Step-by-Step Handling and Disposal

I. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[2]

  • PPE Inspection: Before use, inspect all PPE for signs of damage or degradation. Ensure gloves are intact and of the appropriate material.

II. Handling Procedures:

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[4]

  • Preventing Aerosolization: Avoid the formation of dust and aerosols.[1]

  • Safe Transfer: Use appropriate tools and techniques to handle the substance, minimizing the risk of spills.

III. Post-Handling Procedures:

  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in a designated waste container.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][5]

IV. Accidental Release Measures:

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation of the spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5]

  • Cleanup: Use personal protective equipment as required.[5] For solid spills, cover with a plastic sheet or tarp to minimize spreading.[5] Mechanically take up the material and place it in appropriate containers for disposal.[5] Avoid creating dust.[5]

V. Disposal Plan:

  • Waste Classification: Waste from this chemical is considered hazardous.

  • Containerization: Collect waste in suitable, closed containers labeled for chemical waste.

  • Regulatory Compliance: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[1]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_ventilation Is the work area well-ventilated? start->check_ventilation check_splash Is there a potential for splashing? check_ventilation->check_splash Yes improve_ventilation Improve Ventilation (e.g., use fume hood) check_ventilation->improve_ventilation No ppe_base Standard PPE: - Lab Coat - Chemical Resistant Gloves - Safety Glasses with Side Shields check_splash->ppe_base ppe_goggles Upgrade to Chemical Goggles check_splash->ppe_goggles Yes check_aerosol Is there a potential for dust/aerosol generation? ppe_respirator Use NIOSH/MSHA Approved Respirator check_aerosol->ppe_respirator Yes proceed Proceed with Handling check_aerosol->proceed No ppe_base->check_aerosol ppe_goggles->ppe_base ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield High Splash Potential ppe_face_shield->ppe_base ppe_respirator->proceed improve_ventilation->check_ventilation

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.